molecular formula C14H22N2O2 B1375583 (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate CAS No. 400652-57-5

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Cat. No.: B1375583
CAS No.: 400652-57-5
M. Wt: 250.34 g/mol
InChI Key: ADVSLLRGGNVROC-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a chiral chemical building block of significant interest in medicinal chemistry and pharmaceutical research. Its primary research application is as a key synthetic intermediate in the preparation of Solriamfetol, the active pharmaceutical ingredient in the prescription medication Sunosi, which is approved for the treatment of excessive daytime sleepiness in adults with narcolepsy or obstructive sleep apnea . Solriamfetol itself is a norepinephrine-dopamine reuptake inhibitor (NDRI) that promotes wakefulness . This compound features a tert-butoxycarbonyl (Boc) protecting group on the amine, a common strategy in multi-step organic synthesis that allows for selective manipulation of other functional groups, such as the primary amine, in the molecule . The (R) enantiomer is specified to match the stereochemistry of the final active drug, underscoring the critical importance of chirality in drug-receptor interactions . Researchers utilize this Boc-protected intermediate to explore and develop novel synthetic routes, as detailed in various patents . This product is intended for laboratory research and development purposes only. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

tert-butyl N-[(2R)-2-amino-3-phenylpropyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)16-10-12(15)9-11-7-5-4-6-8-11/h4-8,12H,9-10,15H2,1-3H3,(H,16,17)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADVSLLRGGNVROC-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H](CC1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30738884
Record name tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400652-57-5
Record name 1,1-Dimethylethyl N-[(2R)-2-amino-3-phenylpropyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=400652-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [(2R)-2-amino-3-phenylpropyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30738884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a chiral molecule of significant interest in medicinal chemistry, serves as a crucial building block in the synthesis of various pharmaceutical agents. Its structure, featuring a tert-butoxycarbonyl (Boc) protected amine and a primary amino group, makes it a versatile intermediate for the asymmetric synthesis of complex molecules. This guide provides a comprehensive overview of its molecular structure, synthesis, characterization, and applications, with a particular focus on its role as a key precursor to Solriamfetol, a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness.[1]

Molecular Structure and Physicochemical Properties

This compound possesses a well-defined stereochemistry that is critical for its utility in asymmetric synthesis. The molecule features a chiral center at the carbon atom bearing the Boc-protected amine group.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₄H₂₂N₂O₂[2]
Molecular Weight 250.34 g/mol [2]
CAS Number 400652-57-5[2]
Appearance Solid[3]
Purity ≥95%[2]
Storage Temperature 2-8 °C[3]

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring the enantiomeric purity of the final active pharmaceutical ingredient. A common and effective strategy involves the Boc protection of the amino group of (R)-2-amino-3-phenylpropan-1-ol, followed by subsequent chemical transformations.

Synthetic Pathway Overview

Synthesis_Pathway A (R)-2-amino-3-phenylpropan-1-ol C (R)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate A->C Boc Protection B Boc Anhydride (Boc)₂O Base (e.g., Triethylamine) D Mesylation/Tosylation C->D Activation of Hydroxyl Group E Azide Substitution D->E Nucleophilic Substitution F Reduction E->F Reduction of Azide G This compound F->G Final Product

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Boc Protection of (R)-2-amino-3-phenylpropan-1-ol

This protocol describes the crucial first step in the synthesis, the protection of the primary amine.

  • Materials:

    • (R)-2-amino-3-phenylpropan-1-ol

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Triethylamine (TEA) or another suitable base

    • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))[4]

    • Water

    • Ethyl acetate

    • Brine solution

  • Procedure:

    • Dissolve (R)-2-amino-3-phenylpropan-1-ol in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Add triethylamine (typically 1.1 to 1.5 equivalents) to the solution.

    • Slowly add a solution of di-tert-butyl dicarbonate (1.0 to 1.2 equivalents) in the same solvent to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).[5]

    • Upon completion, quench the reaction by adding water.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel to yield pure (R)-tert-Butyl (1-hydroxy-3-phenylpropan-2-yl)carbamate.

Subsequent steps to convert the hydroxyl group to an amino group would typically involve activation (e.g., mesylation or tosylation), followed by nucleophilic substitution with an azide source, and finally reduction of the azide to the primary amine.

Spectroscopic Characterization

Expected ¹H NMR Spectral Data (in CDCl₃):

  • δ 7.1-7.3 ppm (m, 5H): Protons of the phenyl group.

  • δ ~4.8-5.0 ppm (br s, 1H): NH proton of the carbamate.

  • δ ~3.8-4.0 ppm (m, 1H): CH proton adjacent to the Boc-protected nitrogen.

  • δ ~2.8-3.0 ppm (m, 2H): CH₂ protons of the benzyl group.

  • δ ~2.6-2.8 ppm (m, 2H): CH₂ protons adjacent to the primary amino group.

  • δ ~1.4 ppm (s, 9H): Protons of the tert-butyl group.

  • δ ~1.2-1.5 ppm (br s, 2H): NH₂ protons of the primary amine.

Expected ¹³C NMR Spectral Data (in CDCl₃):

  • δ ~156 ppm: Carbonyl carbon of the carbamate.

  • δ ~138 ppm: Quaternary carbon of the phenyl group.

  • δ ~129, 128, 126 ppm: CH carbons of the phenyl group.

  • δ ~80 ppm: Quaternary carbon of the tert-butyl group.

  • δ ~53-55 ppm: CH carbon attached to the Boc-protected nitrogen.

  • δ ~45-47 ppm: CH₂ carbon adjacent to the primary amine.

  • δ ~40-42 ppm: CH₂ carbon of the benzyl group.

  • δ ~28 ppm: Methyl carbons of the tert-butyl group.

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of this compound is paramount, especially in pharmaceutical applications. High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for this purpose.

Chiral HPLC for Enantiomeric Purity Determination

The presence of the (S)-enantiomer is a critical quality attribute that must be controlled.

  • Principle: Chiral HPLC separates enantiomers based on their differential interactions with a chiral stationary phase (CSP).

  • Typical Stationary Phases: Polysaccharide-based CSPs are often effective for the separation of Boc-protected amino compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact ratio is optimized to achieve the best separation.

  • Detection: UV detection is commonly employed, typically at a wavelength where the phenyl group absorbs (around 254 nm).

A validated chiral HPLC method should be able to quantify the (S)-enantiomer at very low levels, often with a limit of quantification (LOQ) of 0.1% or lower.

Reversed-Phase HPLC for Chemical Purity Assessment

Standard reversed-phase HPLC is used to determine the presence of any non-enantiomeric impurities.

  • Stationary Phase: A C18 or C8 column is typically used.

  • Mobile Phase: A gradient of water and an organic solvent like acetonitrile or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape.

  • Detection: UV detection, as described above.

Applications in Drug Development

The primary application of this compound is as a key intermediate in the synthesis of Solriamfetol.[6][7]

Solriamfetol_Synthesis A (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate C Boc-protected Solriamfetol A->C Carbamoylation B Carbamoylation Agent D Deprotection (Acidic Conditions) C->D Boc Removal E Solriamfetol ((R)-2-amino-3-phenylpropyl carbamate) D->E Final Product

Caption: Role of the title compound in Solriamfetol synthesis.

The Boc group serves as a protecting group for one of the amino functionalities, allowing for selective reaction at the other amino group. After the desired modification, the Boc group can be easily removed under acidic conditions to yield the final product.[5][8] This strategy is fundamental in multi-step organic syntheses where chemoselectivity is crucial.

Safety and Handling

As a chemical intermediate, this compound should be handled with appropriate safety precautions in a laboratory or industrial setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8 °C.[3]

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for similar Boc-protected amino compounds should be followed.

Conclusion

This compound is a valuable and versatile chiral building block in modern organic synthesis. Its primary importance lies in its role as a key intermediate in the production of Solriamfetol, a drug that has a significant impact on patients with sleep disorders. A thorough understanding of its synthesis, characterization, and handling is essential for researchers and professionals in the pharmaceutical industry to ensure the quality and efficacy of the final drug product.

References

A Comprehensive Technical Guide to the Starting Materials for the Synthesis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (Solriamfetol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, known pharmaceutically as Solriamfetol, is a dopamine and norepinephrine reuptake inhibitor.[1][2] It is prescribed for improving wakefulness in adult patients with excessive daytime sleepiness associated with narcolepsy or obstructive sleep apnea.[1][2] The synthesis of this chiral compound requires careful selection of starting materials and precise control of reaction conditions to ensure the desired stereochemistry and purity of the final active pharmaceutical ingredient (API). This guide provides an in-depth analysis of the primary synthetic routes and starting materials for the preparation of Solriamfetol.

The core structure of Solriamfetol is derived from the chiral amino alcohol (R)-2-amino-3-phenyl-1-propanol, also known as D-phenylalaninol.[3][4] Consequently, the most common and efficient synthetic strategies commence from either D-phenylalaninol itself or its precursor, the amino acid D-phenylalanine. This guide will explore both of these pathways, detailing the necessary starting materials, key transformations, and the underlying chemical principles.

Synthetic Pathways and Starting Materials

There are two primary, industrially viable synthetic routes to Solriamfetol, each with its own set of starting materials and synthetic considerations.

Route 1: Synthesis Starting from D-Phenylalaninol

This is the more direct route, utilizing the readily available chiral building block D-phenylalaninol.

  • Core Starting Material: (R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

    • CAS Number: 5267-64-1[3][4]

    • Molecular Formula: C₉H₁₃NO[3]

    • Commercial Availability: D-Phenylalaninol is commercially available from various chemical suppliers.[3][4]

The general strategy for this route involves the protection of the amino group of D-phenylalaninol, followed by carbamoylation of the hydroxyl group, and subsequent deprotection of the amino group.

Experimental Workflow for Route 1

Route 1: From D-Phenylalaninol D_Phenylalaninol D-Phenylalaninol Boc_Protection Boc Protection D_Phenylalaninol->Boc_Protection Boc_D_Phenylalaninol Boc-D-Phenylalaninol Boc_Protection->Boc_D_Phenylalaninol Carbamoylation Carbamoylation Boc_D_Phenylalaninol->Carbamoylation Boc_Solriamfetol Boc-Solriamfetol Carbamoylation->Boc_Solriamfetol Deprotection Deprotection Boc_Solriamfetol->Deprotection Solriamfetol Solriamfetol (this compound) Deprotection->Solriamfetol

Caption: Synthetic workflow starting from D-Phenylalaninol.

Step-by-Step Protocol for Route 1

Step 1: Boc Protection of D-Phenylalaninol

The protection of the primary amine is crucial to prevent side reactions during the subsequent carbamoylation step. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability in a wide range of reaction conditions and its ease of removal under acidic conditions.[5]

  • Reagents and Materials:

    • (R)-2-amino-3-phenyl-1-propanol (D-Phenylalaninol)

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • A suitable base (e.g., triethylamine, sodium bicarbonate)

    • Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

  • Procedure:

    • Dissolve D-phenylalaninol in the chosen solvent.

    • Add the base to the solution.

    • Slowly add a solution of (Boc)₂O in the same solvent at a controlled temperature (typically 0 °C to room temperature).

    • Stir the reaction mixture until the reaction is complete (monitored by TLC or LC-MS).

    • Work up the reaction mixture, typically involving washing with aqueous solutions to remove the base and byproducts.

    • Purify the resulting Boc-D-phenylalaninol by crystallization or column chromatography.

Step 2: Carbamoylation of Boc-D-Phenylalaninol

This step introduces the carbamate functionality at the hydroxyl group.

  • Reagents and Materials:

    • Boc-D-phenylalaninol

    • A carbamoylating agent (e.g., 1,1'-carbonyldiimidazole (CDI) followed by ammonia, or reaction with a suitable carbamate)[1]

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure (using CDI and ammonia):

    • Dissolve Boc-D-phenylalaninol in an anhydrous solvent.

    • Add CDI and stir the mixture to form an activated intermediate.

    • Introduce ammonia gas or an ammonia solution into the reaction mixture.

    • Stir until the reaction is complete.

    • Work up and purify the resulting Boc-protected Solriamfetol.

Step 3: Deprotection of Boc-protected Solriamfetol

The final step is the removal of the Boc protecting group to yield Solriamfetol.

  • Reagents and Materials:

    • Boc-protected Solriamfetol

    • A strong acid (e.g., trifluoroacetic acid (TFA) in DCM, or HCl in an organic solvent)[1]

  • Procedure:

    • Dissolve the Boc-protected Solriamfetol in a suitable solvent.

    • Add the strong acid and stir at room temperature.

    • Monitor the reaction for the complete removal of the Boc group.

    • Neutralize the reaction mixture and extract the product, or precipitate the hydrochloride salt directly.

    • Purify the final product by crystallization.

Route 2: Synthesis Starting from D-Phenylalanine

This route is longer but may be more cost-effective depending on the relative prices of D-phenylalanine and D-phenylalaninol.

  • Core Starting Material: D-Phenylalanine

    • CAS Number: 673-06-3[6]

    • Molecular Formula: C₉H₁₁NO₂[6]

    • Commercial Availability: D-Phenylalanine is widely available from numerous suppliers.[6][7][8][9][10]

This pathway involves the protection of the amino group of D-phenylalanine, followed by the reduction of the carboxylic acid to a primary alcohol, and then proceeding with the steps outlined in Route 1.

Experimental Workflow for Route 2

Route 2: From D-Phenylalanine D_Phenylalanine D-Phenylalanine Boc_Protection Boc Protection D_Phenylalanine->Boc_Protection Boc_D_Phenylalanine Boc-D-Phenylalanine Boc_Protection->Boc_D_Phenylalanine Reduction Reduction Boc_D_Phenylalanine->Reduction Boc_D_Phenylalaninol Boc-D-Phenylalaninol Reduction->Boc_D_Phenylalaninol Carbamoylation Carbamoylation Boc_D_Phenylalaninol->Carbamoylation Boc_Solriamfetol Boc-Solriamfetol Carbamoylation->Boc_Solriamfetol Deprotection Deprotection Boc_Solriamfetol->Deprotection Solriamfetol Solriamfetol (this compound) Deprotection->Solriamfetol

Caption: Synthetic workflow starting from D-Phenylalanine.

Step-by-Step Protocol for Route 2

Step 1: Boc Protection of D-Phenylalanine

Similar to Route 1, the first step is the protection of the amino group.

  • Reagents and Materials:

    • D-Phenylalanine

    • Di-tert-butyl dicarbonate ((Boc)₂O)

    • Base (e.g., sodium hydroxide, triethylamine)

    • Solvent (e.g., aqueous dioxane, aqueous THF)[11][12]

  • Procedure:

    • Dissolve D-phenylalanine in an aqueous solution of the base.

    • Add a solution of (Boc)₂O in an organic solvent (e.g., dioxane or THF).

    • Stir vigorously at room temperature until the reaction is complete.

    • Acidify the reaction mixture to protonate the carboxylic acid and precipitate the product.

    • Extract the Boc-D-phenylalanine with an organic solvent.

    • Dry and evaporate the solvent to obtain the product, which can be further purified by crystallization.

Step 2: Reduction of Boc-D-Phenylalanine to Boc-D-Phenylalaninol

The selective reduction of the carboxylic acid in the presence of the Boc protecting group is a critical step.

  • Reagents and Materials:

    • Boc-D-phenylalanine

    • Reducing agent (e.g., sodium borohydride in the presence of an activating agent, or borane complexes like BH₃·THF)

    • Anhydrous solvent (e.g., THF)

  • Procedure (using sodium borohydride and methanol):

    • Dissolve Boc-D-phenylalanine methyl or ethyl ester in THF.

    • Add sodium borohydride to the solution.

    • Slowly add methanol dropwise to the mixture at a controlled temperature (e.g., 50-55 °C).[13]

    • Stir until the reduction is complete.

    • Quench the reaction carefully with water.

    • Extract the product with an organic solvent, wash, dry, and concentrate to obtain Boc-D-phenylalaninol.

The subsequent steps of carbamoylation and deprotection follow the same protocols as described in Route 1.

Data Summary

Starting MaterialKey IntermediatesKey ReactionsTypical Reagents
D-Phenylalaninol Boc-D-Phenylalaninol, Boc-SolriamfetolBoc Protection, Carbamoylation, Deprotection(Boc)₂O, CDI/NH₃, TFA/HCl
D-Phenylalanine Boc-D-Phenylalanine, Boc-D-Phenylalaninol, Boc-SolriamfetolBoc Protection, Reduction, Carbamoylation, Deprotection(Boc)₂O, NaBH₄/MeOH, CDI/NH₃, TFA/HCl

Conclusion

The synthesis of this compound (Solriamfetol) is a well-established process in medicinal chemistry. The choice of starting material, either D-phenylalaninol or D-phenylalanine, depends on factors such as cost, availability, and the desired overall process efficiency. Both routes rely on standard and robust organic transformations, including the use of the Boc protecting group, which is a cornerstone of modern peptide and chiral amine synthesis. A thorough understanding of these synthetic pathways and the properties of the starting materials is essential for researchers and professionals involved in the development and manufacturing of this important pharmaceutical agent.

References

Purity and specifications of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Purity, Specifications, and Analysis of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Abstract

This compound (CAS: 400652-57-5), a key chiral building block derived from D-phenylalanine, is increasingly utilized in the synthesis of complex pharmaceutical agents, including targeted protein degraders.[1] The stereochemical and chemical purity of this intermediate is paramount, as any impurities can propagate through multi-step syntheses, ultimately compromising the efficacy, safety, and regulatory compliance of the final Active Pharmaceutical Ingredient (API). This guide provides a comprehensive framework for researchers and drug development professionals to understand and implement rigorous quality control strategies for this compound. We will detail field-proven analytical methodologies, explain the scientific rationale behind procedural choices, and establish typical specifications for ensuring the highest quality material for research and development.

Introduction: The Critical Role of a Chiral Intermediate

This compound is a Boc-protected derivative of (R)-2-amino-1-phenyl-propane-1-amine. Its structure combines a defined stereocenter with a free primary amine and a protected secondary amine, making it a versatile synthon for introducing a specific chiral scaffold. The presence of the tert-butyloxycarbonyl (Boc) protecting group allows for selective reaction at the primary amine, followed by deprotection under acidic conditions to unmask the second amine for subsequent transformations.[2]

The importance of its purity cannot be overstated. The two primary concerns are:

  • Chemical Purity: The presence of process-related impurities, such as starting materials or side-reaction products, can lead to the formation of undesired derivatives in subsequent steps, complicating purification and potentially introducing toxic components.

  • Enantiomeric Purity: The presence of the undesired (S)-enantiomer can lead to the synthesis of the wrong stereoisomer of the final drug product. This can result in reduced therapeutic effect or, in worst-case scenarios, significant off-target toxicity.

This guide establishes a self-validating system of protocols designed to comprehensively assess the purity and define the quality of this critical intermediate.

Physicochemical Properties & Specifications

A baseline understanding of the compound's properties is essential for its handling and analysis. All quantitative specifications should be confirmed with robust, validated analytical methods as described in Section 4.0.

PropertySpecificationSource
Chemical Name This compound[1]
CAS Number 400652-57-5[1]
Molecular Formula C₁₄H₂₂N₂O₂[1]
Molecular Weight 250.34 g/mol [1]
Appearance White to off-white solid[3]
Purity (Assay) ≥98.0% (by HPLC)[3]
Enantiomeric Purity ≥99.0% e.e. (by Chiral HPLC)Industry Standard
Identity Conforms to structure by ¹H NMR and MS[4]

Synthesis and Purification Landscape

Understanding the synthetic origin of this compound provides critical insight into its potential impurity profile. A common synthetic route involves the protection of the amino group of D-phenylalaninol, followed by further functional group manipulations.[2]

Common Purification Strategy: Crude product is typically purified via column chromatography on silica gel or by recrystallization. The choice of solvent for recrystallization is critical to ensure high recovery and effective removal of impurities.

The primary goal of purification is to remove:

  • Unreacted starting materials.

  • Reagents used in the synthesis (e.g., coupling agents, acids, bases).

  • Side-products formed during the reaction.

  • The undesired (S)-enantiomer, if the chiral integrity was compromised.

The following analytical workflow is designed to validate the success of the purification process.

Comprehensive Analytical Characterization

A multi-pronged analytical approach is required to fully characterize the purity and identity of the compound.

Identity Confirmation: Spectroscopic Methods

4.1.1 Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR is the gold standard for confirming the chemical structure. The spectrum provides an unambiguous fingerprint of the molecule.

  • Causality Behind the Method: Each unique proton environment in the molecule resonates at a characteristic chemical shift. The integration of the peaks corresponds to the number of protons, and splitting patterns reveal neighboring protons, allowing for complete structural assignment.

  • Expected Spectral Features:

    • ~7.20-7.40 ppm: A multiplet corresponding to the 5 protons of the monosubstituted phenyl ring.

    • ~2.50-3.00 ppm: Multiplets corresponding to the diastereotopic protons of the benzyl CH₂ group and the CH proton at the chiral center.

    • ~1.30 ppm: A sharp singlet integrating to 9 protons, characteristic of the tert-butyl group of the Boc protector.[4]

    • Variable shifts for the NH and NH₂ protons, which may be broad.

Protocol 4.1.1: ¹H NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

  • Instrument: A 400 MHz or higher field NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum with 16-32 scans.

    • Process the data with appropriate phasing and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • Validation: The obtained spectrum must be consistent with the proposed structure, with all key peaks present and integrations being correct.

4.1.2 Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, confirming the elemental composition.

  • Causality Behind the Method: The compound is ionized (e.g., by electrospray ionization, ESI), and the mass-to-charge ratio (m/z) of the resulting ion is measured. This provides a highly accurate molecular weight.

  • Expected Result: For C₁₄H₂₂N₂O₂, the exact mass is 250.1732 u. The protonated molecule [M+H]⁺ should be observed at m/z ≈ 251.1810.

Protocol 4.1.2: HRMS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent system, typically methanol or acetonitrile/water.

  • Instrumentation: An LC-MS system equipped with an ESI source and a high-resolution mass analyzer (e.g., TOF or Orbitrap).

  • Analysis: Infuse the sample directly or via a short liquid chromatography run. Acquire the spectrum in positive ion mode.

  • Validation: The measured m/z of the most abundant ion must match the theoretical m/z of [M+H]⁺ within a 5 ppm mass accuracy window.

Chemical Purity: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the primary method for quantifying the purity of the compound and detecting any non-chiral, process-related impurities.

  • Causality Behind the Method: The compound and its impurities are separated based on their differential partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. The phenyl group provides a strong chromophore for UV detection. An acidic modifier (e.g., formic acid) is used to protonate the basic amines, ensuring sharp, symmetrical peak shapes by minimizing secondary interactions with the silica backbone of the column.

Protocol 4.2.1: RP-HPLC Purity Assay

  • Sample Preparation: Prepare a sample solution at a concentration of ~1.0 mg/mL in the mobile phase or a compatible solvent (e.g., Acetonitrile/Water 50:50).

  • Chromatographic Conditions:

ParameterCondition
Column XBridge BEH C18, 3.5 µm, 4.6 x 100 mm (or equivalent)[4]
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% to 95% B over 10 minutes, hold for 2 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV at 220 nm[4]
Injection Vol. 5 µL
  • Analysis: Inject the sample and integrate all peaks. The purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage (Area %).

  • System Suitability: Before analysis, inject a standard solution to verify system performance (e.g., retention time stability, peak symmetry).

Enantiomeric Purity: Chiral HPLC

Determining the enantiomeric excess is critical. This requires a specialized chiral stationary phase (CSP) that can differentiate between the (R)- and (S)-enantiomers. A method validated for the structurally similar drug Solriamfetol provides an excellent and directly applicable starting point.[5]

  • Causality Behind the Method: Polysaccharide-based CSPs create a chiral environment. The two enantiomers form transient, diastereomeric complexes with the CSP, which have different binding energies. This difference in interaction strength results in different retention times, allowing for their separation. A polar organic mobile phase is highly effective for this class of compounds, and a basic additive (diethylamine) is essential to occupy active sites on the column and prevent peak tailing of the basic analyte.[5]

Protocol 4.3.1: Chiral HPLC Analysis

  • Sample Preparation: Prepare a sample solution at ~1.0 mg/mL in Methanol. To test for sensitivity, prepare a spiked sample containing ~0.1% of the undesired (S)-enantiomer if a reference standard is available.

  • Chromatographic Conditions:

ParameterCondition
Column Lux Amylose-1, 5 µm, 4.6 x 250 mm (or equivalent)[5]
Mobile Phase 0.1% Diethylamine in Methanol[5]
Mode Isocratic
Flow Rate 0.6 mL/min
Column Temp. 25 °C
Detection UV at 210 nm[5]
Injection Vol. 5 µL
  • Validation: The method should be validated for linearity, accuracy, and precision. The Limit of Quantitation (LOQ) for the (S)-enantiomer must be established to ensure it can be reliably measured at the specification limit (e.g., 0.15%). The developed method should achieve a resolution (Rs) of greater than 2.0 between the enantiomer peaks.[5]

Visualization of Workflows

To ensure a systematic approach, the following workflows are recommended for the quality control and processing of this compound.

QC_Workflow cluster_0 Quality Control Analysis Workflow Sample Sample Received Prep Prepare Stock Solution (~1mg/mL) Sample->Prep Test_Identity Identity Tests Prep->Test_Identity Test_Purity Purity Tests Prep->Test_Purity NMR ¹H NMR Test_Identity->NMR MS HRMS Test_Identity->MS HPLC RP-HPLC (Assay) Test_Purity->HPLC Chiral_HPLC Chiral HPLC (e.e.) Test_Purity->Chiral_HPLC Decision All Specs Met? NMR->Decision MS->Decision HPLC->Decision Chiral_HPLC->Decision Report_Pass Release Material (Certificate of Analysis) Decision->Report_Pass Yes Report_Fail Reject Material (Out of Specification) Decision->Report_Fail No

Caption: Quality control workflow for incoming material.

Purification_Loop cluster_1 Purification & Analysis Feedback Loop Synthesis Crude Synthetic Product Purify Purification Step (e.g., Chromatography) Synthesis->Purify Analyze Full QC Analysis (HPLC, Chiral, NMR) Purify->Analyze Check Purity ≥ 98% ? e.e. ≥ 99% ? Analyze->Check Check->Purify No (Re-Purify) Final Qualified Intermediate Check->Final Yes

Caption: Iterative purification and analysis feedback loop.

Conclusion

The quality of this compound is not a matter of simple pass/fail based on a single technique. A holistic and rigorous analytical strategy is required to ensure its suitability for advanced pharmaceutical synthesis. This guide outlines a robust framework combining spectroscopic identification (NMR, MS) with high-resolution chromatographic separation (RP-HPLC, Chiral HPLC) to provide a comprehensive purity profile. By implementing these self-validating protocols, researchers and drug developers can proceed with confidence, knowing their foundational chiral building block meets the stringent quality standards demanded by modern drug discovery.

References

A Senior Application Scientist's Guide to Sourcing (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate: From Supplier Vetting to Quality Verification

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and process development scientists, the procurement of chiral building blocks is a critical first step that dictates the timeline, purity, and ultimate success of a synthetic campaign. (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a key intermediate derived from D-phenylalanine, serves as a quintessential example of such a crucial molecule. Its vicinal diamine structure, with one amine protected by a tert-butoxycarbonyl (Boc) group, makes it a versatile precursor for a variety of pharmacologically active compounds. The demand for enantiomerically pure molecules is driven by the need for drugs with improved efficacy and reduced side effects.[1]

This technical guide provides an in-depth perspective on the commercial landscape of this compound. It is designed to navigate the complexities of supplier selection, quality assessment, and in-house verification, ensuring that the material you procure meets the stringent demands of pharmaceutical research and development.

The Strategic Importance of the Phenylpropyl Carbamate Core

The 2-amino-3-phenylpropyl structural motif is a privileged scaffold in medicinal chemistry. The unprotected parent amine, (R)-2-amino-3-phenylpropyl carbamate (also known as Solriamfetol), is a dopamine and norepinephrine reuptake inhibitor used to treat excessive daytime sleepiness associated with narcolepsy and sleep apnea.[2] The Boc-protected version, our topic of focus, allows for selective functionalization of the primary amine, making it an invaluable building block for creating libraries of derivatives for structure-activity relationship (SAR) studies or for the synthesis of more complex target molecules. The use of chiral building blocks from the "chiral pool," which includes readily available natural compounds like amino acids, is a highly efficient strategy as the initial stereochemistry is pre-defined.[1][3]

Navigating the Commercial Supplier Landscape

Identifying reliable commercial suppliers for this specific chiral intermediate requires careful diligence. The nomenclature can vary, with suppliers sometimes listing it as tert-Butyl ((2R)-1-amino-3-phenylpropan-2-yl)carbamate. While a definitive CAS number for the (R)-enantiomer is not consistently cited across all platforms, its enantiomer, (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate, is cataloged under CAS Number 146552-72-9 .[4][5] This provides a crucial reference point for searching and for discussions with potential suppliers.

Our market survey has identified a number of specialty chemical providers that list this compound or its enantiomer. The following table summarizes representative suppliers. It is imperative to note that availability and specifications can change, and direct inquiry is always the recommended course of action.

SupplierCompound Name/VariantCAS NumberPurity (Typical)Notes
ChemUniverse (S)-tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate146552-72-997%Offers the (S)-enantiomer.[4]
Advanced Biochemicals (S)-tert-Butyl (1-amino-1-oxo-3-phenylpropan-2-yl)carbamate35150-06-298%Note the structural difference (amide vs. amine).
Parchem tert-Butyl (1-amino-1-oxo-2-(3-(trifluoromethyl)phenyl)propan-2-yl)carbamate685128-78-3Not specifiedA substituted analog, indicating capability in this chemical space.[6]
Simson Pharma Limited N-Boc-4-phenyl-L-phenylalanine147923-08-8Not specifiedA related Boc-protected amino acid derivative.[7]

Disclaimer: This table is for illustrative purposes and is not an exhaustive list. Researchers should conduct their own due diligence before procurement.

A Framework for Supplier Selection

Choosing the right supplier extends beyond simply finding the molecule in a catalog. For critical drug discovery programs, a multi-faceted evaluation is essential. The following workflow outlines a logical approach to vetting and selecting a supplier for this compound.

Supplier_Selection_Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Technical Evaluation cluster_2 Phase 3: Final Selection & Procurement A Identify Potential Suppliers (Databases, Literature) B Request Quotations (Price, Lead Time, Scale) A->B C Request Preliminary Documentation (CoA, SDS) B->C D Review Certificate of Analysis (CoA) (Purity, Identity, Chiral Assay) C->D E Assess Supplier Responsiveness & Technical Support D->E F Evaluate Manufacturing & QC Capabilities (GMP, ISO standards if required) E->F G Select Primary Supplier (Based on Quality, Cost, Reliability) F->G H Place Pilot/Small-Scale Order G->H I Perform In-House Quality Verification H->I

Caption: A logical workflow for the selection and qualification of a chemical supplier.

Deconstructing the Certificate of Analysis (CoA)

The Certificate of Analysis is the primary document attesting to the quality of a specific batch of material. For a chiral building block like this compound, the following parameters are of paramount importance:

  • Identity Confirmation: The CoA should provide data from techniques like ¹H NMR and Mass Spectrometry (MS) that confirm the chemical structure. The spectral data should be consistent with the expected structure.

  • Chemical Purity: This is typically determined by High-Performance Liquid Chromatography (HPLC) and should ideally be above 97% for use in early-stage research. The chromatogram should be clean, with minimal unidentified peaks.

  • Enantiomeric Purity (or Enantiomeric Excess, ee): This is the most critical parameter for a chiral building block. It is determined by a specialized technique, most commonly Chiral HPLC. An enantiomeric excess of ≥98% is generally required. The CoA should clearly state the method used and the percentage of the undesired (S)-enantiomer.

  • Residual Solvents: Gas Chromatography (GC) is often used to quantify the presence of residual solvents from the synthesis and purification process. High levels of certain solvents can be detrimental to subsequent reactions.

  • Water Content: Determined by Karl Fischer titration, this can be important if the compound is hygroscopic or if downstream chemistry is water-sensitive.

In-House Quality Verification: A Self-Validating System

While a supplier's CoA provides a baseline, for critical applications, in-house verification is a non-negotiable step to ensure trustworthiness. Chiral HPLC is the gold standard for confirming enantiomeric purity.[8] The following is a representative protocol for the chiral HPLC analysis of this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

1. Objective: To resolve and quantify the (R)- and (S)-enantiomers of tert-Butyl (2-amino-3-phenylpropyl)carbamate.

2. Instrumentation & Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Stationary Phase (CSP) Column: A polysaccharide-based column such as a CHIRALPAK® or Lux® series column is a good starting point. For example, a column based on amylose or cellulose derivatives (e.g., amylose tris(3,5-dimethylphenylcarbamate)) is often effective for separating enantiomers of N-protected amino compounds.

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). A small amount of an amine additive (e.g., diethylamine) may be required to improve peak shape.

  • Sample: The received this compound.

  • Racemic Standard: If available, a 50:50 mixture of the (R)- and (S)-enantiomers to confirm peak identity and resolution.

3. Method:

  • Column: CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v) with 0.1% Diethylamine.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a solution of the test material in the mobile phase at a concentration of approximately 1 mg/mL.

4. Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • If a racemic standard is available, inject it first to determine the retention times of both the (R)- and (S)-enantiomers and to ensure adequate separation (resolution > 1.5).

  • Inject the sample solution of the received material.

  • Integrate the peak areas for both enantiomers in the resulting chromatogram.

5. Calculation of Enantiomeric Excess (% ee): % ee = [ (Area of Major Enantiomer - Area of Minor Enantiomer) / (Area of Major Enantiomer + Area of Minor Enantiomer) ] x 100

6. Acceptance Criteria: The calculated % ee should meet the project's requirements, typically ≥98%. The identity of the major peak should correspond to the expected (R)-enantiomer based on the injection of a known standard or by comparison with the supplier's data.

Synthesis and Handling Considerations

While this guide focuses on commercial sourcing, an understanding of the synthetic routes provides insight into potential impurities. This compound is typically synthesized from the chiral pool starting material, D-phenylalaninol. The synthesis involves the protection of one of the amino groups as a carbamate. A common method for the selective mono-Boc protection of diamines involves using di-tert-butyl dicarbonate (Boc₂O).

Storage and Handling: This compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. As with many amines, it may be sensitive to air and moisture. For long-term storage, refrigeration is recommended. Always consult the supplier-provided Safety Data Sheet (SDS) for complete handling and safety information.

Conclusion

The successful procurement of this compound is a process that demands scientific rigor and careful supplier management. By understanding the compound's strategic importance, employing a structured supplier evaluation process, critically analyzing the Certificate of Analysis, and performing independent quality verification, researchers can ensure the integrity of their starting materials. This diligence at the outset is a crucial investment in the efficiency and success of the subsequent stages of drug discovery and development.

References

Methodological & Application

Use of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in asymmetric synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate in Asymmetric Synthesis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Diamine Building Block

In the landscape of modern organic and medicinal chemistry, the efficient construction of enantiomerically pure molecules is paramount. Chiral vicinal diamines (1,2-diamines) represent a privileged structural motif found in a vast array of pharmaceuticals, natural products, and as the core of many successful chiral ligands and organocatalysts.[1][2] this compound, derived from the naturally abundant chiral pool precursor (R)-phenylalanine, has emerged as a versatile and indispensable building block for asymmetric synthesis.

Its strategic utility is rooted in its inherent stereochemistry and the orthogonal protecting group strategy it embodies. The molecule possesses a stereogenic center at the C2 position, derived directly from the amino acid, which serves to direct the stereochemical outcome of subsequent transformations.[3][4] Furthermore, it features a free, nucleophilic primary amine and a second primary amine masked with a tert-butoxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be selectively and cleanly removed under acidic conditions, allowing for sequential and site-specific functionalization.[5][6] This guide provides an in-depth exploration of its applications, complete with detailed protocols for researchers and drug development professionals.

Core Application I: Synthesis of Chiral Vicinal Diamine Scaffolds

The most direct application of this compound is in the synthesis of more complex, differentially substituted chiral 1,2-diamines. The free primary amine serves as a handle for introducing a diverse range of substituents via N-alkylation, N-arylation, or acylation reactions. Subsequent removal of the Boc group unveils a new primary amine for further elaboration. This stepwise approach provides precise control over the final molecular architecture.

Workflow for Synthesis of N-Substituted Diamines

The general workflow involves two key stages: functionalization of the free amine followed by deprotection of the Boc-protected amine. This process allows for the creation of a library of chiral diamines from a single, reliable starting material.

G A (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate B Step 1: N-Functionalization (e.g., Alkylation, Acylation) A->B Electrophile (R-X) Base C N-Functionalized Boc-Protected Diamine B->C D Step 2: Acidic Deprotection (e.g., TFA or HCl) C->D TFA/DCM E Chiral N-Substituted 1,2-Diamine D->E F Step 3 (Optional): Further Functionalization E->F G Differentially Substituted Chiral Diamine F->G G A (R)-N1-Substituted 1-phenylpropane-1,2-diamine B Phosphine Introduction A->B e.g., Ph₂PCl, Base C Chiral N,N'-Ligand (e.g., P-N Ligand) B->C D Metal Complexation C->D e.g., [Rh(COD)₂]BF₄ E Active Chiral Catalyst D->E

References

Application Notes and Protocols for Chiral Ligand Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

<

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Chirality in Modern Chemistry

In the landscape of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, the control of stereochemistry is paramount.[1][2][3] Enantioselective synthesis, the preferential formation of one enantiomer over its mirror image, is critical as the biological activity of molecules is often dictated by their three-dimensional structure.[1][3] Chiral ligands are the cornerstone of asymmetric catalysis, serving as molecular architects that guide a metal catalyst to produce a desired stereoisomer with high precision.[2][4][5] These ligands create a chiral environment around the metal center, influencing the reaction pathway and leading to the selective formation of one enantiomeric product.[4][5] This guide provides an in-depth exploration of the synthesis of several key classes of chiral ligands, offering detailed protocols and insights into the rationale behind the experimental procedures.

Foundational Classes of Chiral Ligands

The field of asymmetric catalysis is rich with a diverse array of chiral ligands, each with unique structural and electronic properties.[6][][8] These can be broadly categorized based on the nature of their coordinating atoms and the source of their chirality.[4][6][9] Common classes include phosphorus-based ligands, nitrogen-based ligands, and ligands with chirality on a backbone scaffold.[4][6][9]

  • P-Chiral Phosphine Ligands: These ligands possess a stereogenic phosphorus atom and are highly effective in a variety of asymmetric transformations.[1][10][11] Their synthesis requires precise control over the stereochemistry at the phosphorus center.[1]

  • Axially Chiral Biaryl Phosphines (e.g., BINAP): Ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) derive their chirality from restricted rotation around a C-C bond, creating a stable, chiral scaffold.[4][12]

  • Salen Ligands: These are tetradentate Schiff base ligands that form stable complexes with a wide range of metals.[13][14][15][16] Their modular synthesis allows for easy tuning of steric and electronic properties.[13][14][15]

  • TADDOLs: These are C2-symmetric diols derived from tartaric acid.[17][18][19] They are versatile auxiliaries used in a broad spectrum of enantioselective reactions.[17][18][19]

  • N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donating ligands that form robust metal complexes.[20][21][22] Chiral versions have emerged as powerful tools in asymmetric catalysis.[20][21][22]

Synthesis Protocols for Key Chiral Ligands

The following sections provide detailed, step-by-step protocols for the synthesis of representative and widely utilized chiral ligands. The causality behind key experimental choices is explained to provide a deeper understanding of the synthetic process.

Synthesis of (R)-(+)-BINAP

(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) is a privileged ligand in asymmetric catalysis. The synthesis presented here follows a well-established route starting from commercially available (R)-(+)-1,1'-bi-2-naphthol (BINOL).[12][23]

Synthetic Workflow:

G cluster_0 Step 1: Ditriflate Formation cluster_1 Step 2: Nickel-Catalyzed Phosphination A (R)-BINOL C (R)-BINOL ditriflate A->C CH2Cl2, 0°C to rt B Triflic Anhydride, Pyridine B->C D (R)-BINOL ditriflate F (R)-BINAP D->F DMF, 100°C E Diphenylphosphine, NiCl2(dppe), DABCO E->F

Caption: Synthetic scheme for (R)-BINAP from (R)-BINOL.

Protocol: Part A - Preparation of (R)-1,1'-bi-2-naphthol ditriflate [23]

  • Rationale: The conversion of the hydroxyl groups of BINOL to triflate groups is a crucial activation step. The triflate is an excellent leaving group, facilitating the subsequent nickel-catalyzed phosphination. Pyridine acts as a base to neutralize the triflic acid byproduct.

  • Procedure:

    • To an oven-dried 100-mL flask under a nitrogen atmosphere, add (R)-(+)-1,1'-bi-2-naphthol (8.5 g, 30 mmol).

    • Add dry methylene chloride (60 mL) and dry pyridine (7.2 mL, 90 mmol).

    • Cool the mixture to 5-10°C using an ice bath.

    • Slowly add triflic anhydride (20.0 g, 70 mmol) while maintaining the temperature.

    • After the addition is complete, allow the reaction to stir at room temperature overnight (approximately 17 hours).

    • Add hexane (60 mL) and filter the mixture through a pad of silica gel.

    • Wash the silica gel with a 1:1 mixture of hexane and methylene chloride (200 mL).

    • Concentrate the filtrate under reduced pressure to yield the ditriflate as a white solid.

Protocol: Part B - Preparation of (R)-(+)-BINAP [23]

  • Rationale: This step involves a nickel-catalyzed cross-coupling reaction between the ditriflate and diphenylphosphine.[12][23] NiCl2(dppe) is the catalyst precursor, and 1,4-diazabicyclo[2.2.2]octane (DABCO) acts as a base. The reaction is carried out at an elevated temperature to ensure a reasonable reaction rate.

  • Procedure:

    • To an oven-dried 250-mL flask under a nitrogen atmosphere, add [1,2-bis(diphenylphosphino)ethane]nickel(II) chloride (NiCl2dppe, 1.1 g, 2 mmol).

    • Add anhydrous dimethylformamide (DMF, 40 mL) followed by diphenylphosphine (2.0 mL, 12 mmol).

    • Heat the resulting dark red solution to 100°C for 30 minutes.

    • In a separate flask, dissolve the chiral ditriflate of binaphthol (11.0 g, 20 mmol) and DABCO (4.5 g, 40 mmol) in anhydrous DMF (40 mL).

    • Add the solution of the ditriflate and DABCO to the heated nickel catalyst solution.

    • Add three additional portions of diphenylphosphine (3 x 2 mL) at 1 hour, 3 hours, and 7 hours.

    • Continue heating at 100°C until the ditriflate is consumed (typically 2-3 days), as monitored by a suitable analytical technique (e.g., TLC or HPLC).

    • Cool the dark brown solution to -15 to -20°C and stir for 2 hours.

    • Filter the resulting solid, wash with methanol (2 x 20 mL), and dry under vacuum to obtain (R)-(+)-BINAP as a white to off-white crystalline solid.

Quantitative Data Summary:

ReagentMolar Equiv. (Part A)Molar Equiv. (Part B)
(R)-BINOL1.0-
Triflic Anhydride2.33-
Pyridine3.0-
(R)-BINOL ditriflate-1.0
NiCl2(dppe)-0.1
Diphenylphosphine-~1.8 (total)
DABCO-2.0
Synthesis of a Chiral Salen Ligand

Chiral Salen ligands are readily synthesized via a condensation reaction between a chiral diamine and two equivalents of a salicylaldehyde derivative.[16] This modular approach allows for the synthesis of a large library of ligands with varying steric and electronic properties.[13][14]

Synthetic Workflow:

G cluster_0 Condensation Reaction A Chiral Diamine (e.g., (1R,2R)-(-)-1,2-Diaminocyclohexane) C Chiral Salen Ligand A->C Ethanol, Reflux B Substituted Salicylaldehyde (2 equivalents) B->C

Caption: General synthesis of a chiral Salen ligand.

Protocol: Synthesis of (R,R)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediamine

  • Rationale: This is a straightforward imine formation (Schiff base condensation). The reaction is typically carried out in a protic solvent like ethanol and is often driven to completion by heating under reflux. The choice of a C2-symmetric diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, imparts chirality to the resulting ligand. The bulky tert-butyl groups on the salicylaldehyde provide steric hindrance that is often crucial for high enantioselectivity in subsequent catalytic reactions.

  • Procedure:

    • Dissolve (1R,2R)-(-)-1,2-diaminocyclohexane (1.14 g, 10 mmol) in absolute ethanol (50 mL) in a round-bottom flask.

    • Add 3,5-di-tert-butyl-2-hydroxybenzaldehyde (4.68 g, 20 mmol) to the solution.

    • Heat the mixture to reflux and maintain for 2-4 hours. The progress of the reaction can be monitored by TLC.

    • A yellow precipitate will form as the reaction proceeds.

    • Cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the yellow solid by vacuum filtration.

    • Wash the solid with cold ethanol (2 x 20 mL).

    • Dry the solid under vacuum to yield the chiral Salen ligand.

Quantitative Data Summary:

ReagentMolar Equiv.
(1R,2R)-(-)-1,2-Diaminocyclohexane1.0
3,5-di-tert-butyl-2-hydroxybenzaldehyde2.0
Synthesis of a TADDOL Ligand

TADDOLs (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanols) are synthesized from tartrate esters.[17][18] The key step is the addition of an excess of an aryl Grignard reagent to a protected tartrate derivative.[17][18]

Synthetic Workflow:

G cluster_0 Grignard Reaction A Dimethyl L-tartrate acetonide C (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol (TADDOL) A->C Anhydrous THF, 0°C to rt B Phenylmagnesium bromide (excess) B->C

Caption: Synthesis of a TADDOL ligand via Grignard reaction.

Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

  • Rationale: This reaction involves the double addition of a Grignard reagent to each of the ester carbonyl groups of the protected tartrate. A large excess of the Grignard reagent is necessary to ensure complete reaction. The acetonide protecting group on the diol of the tartrate is stable to the reaction conditions and is retained in the final product. Anhydrous conditions are critical due to the reactivity of the Grignard reagent with water.

  • Procedure:

    • In an oven-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place magnesium turnings (4.86 g, 200 mmol).

    • Add a small crystal of iodine and gently warm to activate the magnesium.

    • Add a small amount of a solution of bromobenzene (21.0 mL, 200 mmol) in anhydrous tetrahydrofuran (THF, 100 mL). Once the Grignard reaction initiates, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour.

    • In a separate oven-dried flask, dissolve dimethyl L-tartrate acetonide (4.36 g, 20 mmol) in anhydrous THF (50 mL).

    • Cool the Grignard reagent solution to 0°C with an ice bath.

    • Slowly add the solution of the tartrate derivative to the Grignard reagent.

    • After the addition, remove the ice bath and stir the reaction mixture at room temperature overnight.

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (100 mL).

    • Extract the aqueous layer with diethyl ether (3 x 100 mL).

    • Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the TADDOL as a white crystalline solid.

Quantitative Data Summary:

ReagentMolar Equiv.
Dimethyl L-tartrate acetonide1.0
Magnesium10.0
Bromobenzene10.0

Conclusion

The synthesis of chiral ligands is a fundamental aspect of modern asymmetric catalysis. The protocols detailed in this guide provide a practical foundation for the preparation of several important classes of chiral ligands. A thorough understanding of the underlying principles and the rationale for specific experimental choices is crucial for successful synthesis and for the development of new and improved chiral ligands for a wide range of applications in research and industry. The modularity and tunability of many ligand scaffolds will continue to drive innovation in enantioselective synthesis.[5][13][14]

References

Protocols for the Boc Deprotection of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate. The Boc protecting group is a cornerstone in modern organic synthesis, particularly in peptide synthesis and drug development, owing to its stability and facile removal under specific acidic conditions.[1][2] This document explores the mechanistic underpinnings of Boc deprotection and presents a variety of field-proven protocols, including the use of strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl), as well as alternative, milder methodologies.[3] The aim is to equip researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal deprotection strategy for their specific synthetic needs, ensuring high yield and purity of the desired (R)-2-amino-3-phenylpropylamine.

Introduction: The Role of the Boc Protecting Group

In the intricate landscape of multi-step organic synthesis, the selective protection and deprotection of functional groups is paramount. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust stability across a broad spectrum of reaction conditions, including basic, nucleophilic, and catalytic hydrogenation environments.[4] Its popularity stems from its straightforward introduction and, critically, its clean and efficient removal under acidic conditions.[4][5]

The deprotection of this compound yields the chiral diamine, (R)-2-amino-3-phenylpropylamine, a valuable building block in the synthesis of various pharmaceutical agents. The efficiency and selectivity of this deprotection step are crucial for the overall success of the synthetic route.

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through an acid-catalyzed hydrolysis mechanism.[4] The process is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8][9] This initial protonation enhances the electrophilicity of the carbonyl carbon.

The subsequent step involves the cleavage of the tert-butyl-oxygen bond, leading to the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[6][7][9] The carbamic acid is unstable and readily undergoes decarboxylation to release the free amine and carbon dioxide gas.[6][7][9] The liberated amine is then protonated by the excess acid in the reaction medium, typically yielding the corresponding ammonium salt.[7]

It is important to note that the generated tert-butyl cation is a reactive electrophile and can potentially lead to side reactions by alkylating nucleophilic sites on the substrate or solvent.[10][11] To mitigate this, scavengers are sometimes added to the reaction mixture.[11]

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decarboxylation cluster_3 Step 4: Protonation of Amine Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc(H+) Boc_Amine->Protonated_Boc + H+ Boc_Amine->Protonated_Boc H_plus H+ tBu_cation t-Bu+ Carbamic_Acid R-NH-COOH Protonated_Boc->Carbamic_Acid Loss of t-Bu+ Protonated_Boc->Carbamic_Acid Free_Amine R-NH2 Carbamic_Acid->Free_Amine - CO2 Carbamic_Acid->Free_Amine CO2 CO2 Ammonium_Salt R-NH3+ Free_Amine->Ammonium_Salt + H+ Free_Amine->Ammonium_Salt

Figure 1: Acid-catalyzed Boc deprotection mechanism.

Standard Deprotection Protocols

The choice of the deprotection protocol depends on several factors, including the acid sensitivity of other functional groups present in the molecule, the desired final salt form of the amine, and the scale of the reaction.

Protocol 1: Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is one of the most common and robust methods for Boc deprotection.[9] TFA is a strong acid that effectively cleaves the Boc group at room temperature.[6]

Materials and Reagents:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the this compound (1 equivalent) in anhydrous DCM (at a concentration of approximately 0.1–0.2 M).

  • Addition of TFA: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 equivalents, often used as a 25-50% v/v solution in DCM) to the stirred solution.[4][12]

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14] The deprotected amine product will have a lower Rf value on TLC compared to the starting material and can be visualized with a ninhydrin stain.[3][14]

  • Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[13][14] b. To obtain the free amine, dissolve the residue in an organic solvent such as ethyl acetate or DCM.[13] c. Carefully wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize the remaining acid.[4][13] Be cautious as CO₂ evolution will occur. d. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[4][13] e. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the (R)-2-amino-3-phenylpropylamine.

Protocol 2: Hydrochloric Acid (HCl) in Dioxane or Ethyl Acetate

Using a solution of HCl in an organic solvent is another highly effective method for Boc deprotection and can sometimes be more potent than TFA/DCM.[3][15][16] The product is often isolated as the hydrochloride salt, which can be advantageous for purification and stability.[3][13]

Materials and Reagents:

  • This compound

  • 4M HCl in 1,4-dioxane (or ethyl acetate)

  • Diethyl ether

  • Standard laboratory glassware

  • Magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend the this compound (1 equivalent) in a minimal amount of a suitable solvent or directly in the HCl solution.

  • Addition of HCl solution: Add a 4M solution of HCl in 1,4-dioxane.[3][13]

  • Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours.[3][13] Monitor the reaction by TLC or LC-MS.[3][13]

  • Work-up and Isolation: a. Upon completion, the deprotected amine hydrochloride salt often precipitates from the reaction mixture.[3][13] b. Collect the solid product by filtration. c. Wash the collected solid with a solvent like diethyl ether to remove any non-polar impurities.[13] d. Dry the solid under vacuum to yield (R)-2-amino-3-phenylpropylamine dihydrochloride.

Alternative and Milder Deprotection Protocols

For substrates containing acid-sensitive functional groups, traditional strong acid methods may not be suitable.[1][3] In such cases, alternative, milder deprotection strategies are necessary.

Protocol 3: Oxalyl Chloride in Methanol

This method offers a mild alternative for Boc deprotection, proceeding at room temperature with good yields for a variety of substrates.[2]

Materials and Reagents:

  • This compound

  • Oxalyl chloride

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Deionized water

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Magnetic stirrer

Experimental Procedure:

  • Reaction Setup: In a dry round-bottom flask, dissolve the this compound (1 equivalent) in methanol.

  • Addition of Oxalyl Chloride: Add oxalyl chloride (3 equivalents) to the stirred solution at room temperature.[2] An increase in temperature may be observed.

  • Reaction Monitoring: Stir the reaction mixture for 1-4 hours, monitoring its progress by TLC.[2]

  • Work-up: a. Upon completion, slowly add deionized water to quench the reaction.[2] b. Extract the crude material with DCM.[2] c. Wash the organic layer with deionized water.[2] d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.[2] Further purification by flash column chromatography may be necessary.[2]

Protocol 4: Thermal Deprotection in Boiling Water

For a "green" and acid-free alternative, thermal deprotection in water can be highly effective for certain substrates.[1][17]

Materials and Reagents:

  • This compound

  • Deionized water

  • Standard laboratory glassware equipped for reflux

  • Magnetic stirrer

Experimental Procedure:

  • Reaction Setup: Suspend the this compound in deionized water in a round-bottom flask equipped with a reflux condenser.

  • Reaction: Heat the mixture to reflux (100 °C) and maintain for 10 minutes to 2 hours.[1]

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture and extract the product with a suitable organic solvent. Dry the organic layer and concentrate to obtain the deprotected amine.

Summary of Protocols and Data Presentation

ProtocolReagent(s)SolventTemperatureTypical Reaction TimeWork-upProduct Form
1 Trifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.1-4 hoursBasic washFree Amine
2 4M Hydrochloric Acid (HCl)1,4-Dioxane or Ethyl AcetateRoom Temp.1-4 hoursFiltrationHydrochloride Salt
3 Oxalyl ChlorideMethanol (MeOH)Room Temp.1-4 hoursAqueous extractionFree Amine
4 NoneWater100 °C (Reflux)10 min - 2 hoursExtractionFree Amine

Experimental Workflow and Decision Making

The selection of an appropriate Boc deprotection protocol is a critical step in the synthetic workflow. The following diagram illustrates a decision-making process to guide the researcher.

Deprotection_Workflow Start Start: Boc-Protected (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Acid_Sensitive Are other acid-sensitive groups present? Start->Acid_Sensitive Strong_Acid Use Strong Acid Protocol (TFA or HCl) Acid_Sensitive->Strong_Acid No Mild_Protocol Consider Mild/Alternative Protocol (Oxalyl Chloride or Thermal) Acid_Sensitive->Mild_Protocol Yes Salt_Form Is the hydrochloride salt desired for purification/stability? Strong_Acid->Salt_Form Green_Chemistry Is a 'green' chemistry approach preferred? Mild_Protocol->Green_Chemistry HCl_Protocol Protocol 2: HCl in Dioxane/EtOAc Salt_Form->HCl_Protocol Yes TFA_Protocol Protocol 1: TFA in DCM Salt_Form->TFA_Protocol No End End: (R)-2-amino-3-phenylpropylamine (Free base or HCl salt) HCl_Protocol->End TFA_Protocol->End Thermal_Protocol Protocol 4: Thermal in Water Green_Chemistry->Thermal_Protocol Yes Oxalyl_Protocol Protocol 3: Oxalyl Chloride in MeOH Green_Chemistry->Oxalyl_Protocol No Thermal_Protocol->End Oxalyl_Protocol->End

Figure 2: Decision workflow for choosing a Boc deprotection method.

Conclusion

The deprotection of this compound is a critical transformation in the synthesis of valuable chiral amines. This guide has provided a detailed overview of the underlying mechanism and a range of robust protocols, from standard strong-acid methods to milder alternatives. By understanding the causality behind experimental choices and having access to detailed, step-by-step procedures, researchers can confidently select and implement the most appropriate method for their specific synthetic context, ensuring high yields and purity of the target compound.

References

Coupling reactions with (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Strategic Coupling Reactions with (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Introduction: The Strategic Value of a Chiral Diamine Synthon

In the landscape of modern medicinal chemistry and drug discovery, the precise assembly of molecular architecture is paramount. Chiral 1,2-diamines are recognized as "privileged structures" due to their prevalence in biologically active molecules and their capacity to serve as high-affinity ligands for a multitude of biological targets.[1][2] this compound, a derivative of D-phenylalaninol, is a versatile and strategically important chiral building block that provides access to these valuable motifs.[3]

This molecule features a primary amine poised for a variety of coupling reactions, while a second amine is temporarily masked by an acid-labile tert-butyloxycarbonyl (Boc) group.[4] This orthogonal protection scheme allows for selective functionalization, making it an indispensable tool for synthesizing complex peptidomimetics, chiral ligands, and diverse small-molecule libraries.[5]

This technical guide provides an in-depth exploration of the most critical coupling reactions involving this compound. We will delve into the mechanistic rationale behind protocol choices, offer detailed, field-tested experimental procedures, and present comparative data to empower researchers in making informed decisions for their synthetic campaigns.

Chapter 1: Core Principles of Reactivity and Protection

The utility of this compound hinges on the differential reactivity of its two nitrogen centers. The primary amine at the C2 position is a potent nucleophile, ready to engage in bond-forming reactions. The secondary amine, protected as a carbamate, is unreactive under most standard coupling conditions.

The Boc group is a cornerstone of modern synthesis, particularly in peptide chemistry.[6] Its removal is typically achieved under moderately acidic conditions, most commonly with trifluoroacetic acid (TFA), which cleaves the tert-butyl-oxygen bond to release the free amine.[4][7] This predictable, high-yield deprotection is fundamental to the molecule's role as a sequential building block.

Chapter 2: Amide Bond Formation: The Workhorse Reaction

The most frequent application of this chiral amine is in the formation of amide bonds, coupling it with a vast array of carboxylic acids. The success of this transformation depends on the activation of the carboxylic acid to overcome its inherent low electrophilicity. This is achieved using specialized coupling reagents.

Mechanistic Overview of Carboxylic Acid Activation

Amide bond formation is not a direct reaction between a carboxylic acid and an amine. The acid's hydroxyl group must first be converted into a better leaving group. Coupling reagents facilitate this by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the primary amine of our substrate.

G cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Carboxylic Acid CouplingAgent Coupling Reagent (e.g., EDC, HATU) ActiveIntermediate Highly Reactive Intermediate (O-Acylisourea or Active Ester) RCOOH->ActiveIntermediate + Amine (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Amide Amide Product ActiveIntermediate->Amide + Amine

Caption: General mechanism for amide bond formation.

Comparative Analysis of Common Coupling Reagents

The choice of coupling reagent is a critical parameter that influences reaction speed, yield, and the preservation of stereochemical integrity. The two most common classes are carbodiimides, like EDC, and uronium/aminium salts, like HATU.[8]

FeatureEDC / HOBtHATU / DIPEA
Reagent Type Carbodiimide with additiveUronium/Aminium Salt with base
Mechanism Forms O-acylisourea intermediate, which is converted to a more stable HOBt-ester to reduce side reactions.[9]Forms a highly reactive OAt-active ester directly.[10]
Reaction Speed 2 - 12 hours15 - 60 minutes[9]
Typical Yield Good to Excellent (75 - 98%)[9]Excellent (>85-99%)[9][10]
Racemization Risk Low to moderate; suppressed by HOBt.[11]Very low; the HOAt moiety actively suppresses racemization.[10]
Byproducts Water-soluble urea, easily removed by aqueous workup.Water-soluble tetramethylurea and salts.
Cost Cost-effective, suitable for large-scale synthesis.More expensive, often reserved for challenging or high-value couplings.
Expert Insight A reliable and economical choice for routine couplings. The water-soluble nature of EDC and its urea byproduct simplifies purification significantly.[9][12]The reagent of choice for sterically hindered amino acids, difficult sequences, or when speed and purity are paramount.[10]
Protocol 1: Standard EDC/HOBt Mediated Amide Coupling

This protocol is a robust and cost-effective method for routine amide bond formation.[13][14] The addition of HOBt is crucial as it minimizes racemization and prevents the formation of an N-acylurea byproduct.[9]

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) (1.2 eq)

  • 1-Hydroxybenzotriazole (HOBt) (1.2 eq)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA) (optional, 1-2 eq, if using a carboxylic acid salt)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Carboxylic Acid (1.1 eq) and HOBt (1.2 eq) in anhydrous DCM or DMF.

  • Activation: Cool the reaction mixture to 0 °C using an ice bath. This minimizes potential side reactions and preserves chiral integrity.

  • Add EDC (1.2 eq) to the solution. Stir the mixture at 0 °C for 20-30 minutes to allow for the pre-activation of the carboxylic acid.

  • Coupling: In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of the same anhydrous solvent. Add this solution dropwise to the activated carboxylic acid mixture at 0 °C.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS, monitoring the consumption of the starting amine.

  • Work-up:

    • Dilute the reaction mixture with DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: High-Efficiency HATU-Mediated Amide Coupling

For challenging substrates, including sterically hindered carboxylic acids or when rapid coupling is desired, HATU is a superior reagent.[10] It functions by creating a highly reactive HOAt-ester, leading to faster reactions and higher yields with minimal risk of racemization.

G cluster_prep Preparation cluster_activation Pre-Activation cluster_coupling Coupling cluster_workup Work-up & Purification A Dissolve Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF B Add DIPEA (2.5 eq) A->B under N2 C Stir at RT for 15 min B->C D Add solution of Amine (1.0 eq) in DMF C->D E Stir at RT for 1-3 hours D->E F Monitor by LC-MS E->F G Aqueous Work-up F->G H Column Chromatography G->H I Pure Amide Product H->I

Caption: Experimental workflow for HATU-mediated coupling.

Materials:

  • This compound (1.0 eq)

  • Carboxylic Acid (1.1 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, dissolve the Carboxylic Acid (1.1 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Activation: Add DIPEA (2.5 eq) to the mixture. The solution may change color. Stir at room temperature for 15 minutes. This pre-activation step is critical for forming the reactive OAt-ester before the amine is introduced, which prevents HATU from reacting with the primary amine of the substrate.[15]

  • Coupling: Add a solution of this compound (1.0 eq) in a small volume of DMF to the reaction mixture.

  • Reaction: Stir at room temperature for 1-3 hours. The reaction is typically much faster than EDC/HOBt couplings.

  • Monitoring: Check for completion using LC-MS.

  • Work-up:

    • Pour the reaction mixture into water and extract with Ethyl Acetate (3x).

    • Combine the organic layers and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Chapter 3: N-Alkylation via Reductive Amination

Reductive amination is a powerful and versatile C-N bond-forming reaction that allows for the introduction of alkyl groups onto the primary amine. This method proceeds via the in-situ formation of an imine, which is then immediately reduced to the corresponding secondary amine.[16] It is a cornerstone for creating libraries of N-substituted compounds.[17]

Mechanistic Rationale

The reaction between the primary amine and an aldehyde or ketone forms a transient iminium ion, which is the species that gets reduced. The choice of reducing agent is key. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is mild enough not to reduce the carbonyl starting material but is highly effective at reducing the protonated imine intermediate.[17]

G Amine Primary Amine (Substrate) Imine Iminium Ion Intermediate Amine->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine + Product Secondary Amine Product Imine->Product + H⁻ ReducingAgent NaBH(OAc)₃

Caption: Simplified mechanism of reductive amination.

Protocol 3: One-Pot Reductive Amination

Materials:

  • This compound (1.0 eq)

  • Aldehyde or Ketone (1.2 eq)

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic Acid (catalytic, ~5% v/v)

Procedure:

  • Preparation: Dissolve this compound (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCM or DCE.

  • Imine Formation: Add a catalytic amount of acetic acid to the mixture. The acid catalyzes the formation of the iminium ion. Stir at room temperature for 30-60 minutes.

  • Reduction: Add Sodium Triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Effervescence may be observed.

    • Scientist's Insight: Adding the reducing agent in portions helps to control the reaction rate and any potential exotherm.

  • Reaction: Stir the reaction at room temperature for 3-16 hours until the starting amine is fully consumed, as monitored by TLC or LC-MS.

  • Work-up:

    • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

    • Separate the layers and extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Chapter 4: Post-Coupling Strategy: Unveiling the Second Amine

After successfully coupling a new group to the primary amine, the full potential of the building block can be realized by removing the Boc protecting group. This reveals a new primary amine, creating a chiral 1,2-diamine scaffold ready for further functionalization, such as cyclization or conjugation to another moiety.

Protocol 4: Standard Boc Deprotection

The Boc group is reliably cleaved using a moderately strong acid like TFA.[4][7] The mechanism involves protonation of the carbamate followed by the loss of a stable tert-butyl cation and CO₂, liberating the free amine as its TFA salt.[4]

Materials:

  • Boc-protected substrate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃

  • Diethyl ether

Procedure:

  • Preparation: Dissolve the Boc-protected compound in DCM (typically a 20-25% v/v solution of TFA in DCM is used).

  • Deprotection: Add TFA to the solution at 0 °C.

    • Safety First: TFA is highly corrosive. Always work in a fume hood and wear appropriate personal protective equipment (gloves, goggles, lab coat).

  • Reaction: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by LC-MS until the starting material is gone.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM. Co-evaporation with toluene or DCM can help remove residual TFA.

    • Dissolve the resulting residue (the TFA salt) in DCM.

    • Carefully add saturated aqueous NaHCO₃ to neutralize the acid and liberate the free amine.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over Na₂SO₄, and concentrate to yield the deprotected product.

    • Expert's Note: For small-scale reactions, precipitation of the TFA salt by adding cold diethyl ether to the reaction mixture followed by filtration can be an effective isolation method. The salt can then be neutralized in a separate step.

Conclusion

This compound is a powerful and versatile chiral building block. Its well-defined stereochemistry and orthogonal protecting group strategy provide a reliable platform for the synthesis of complex, high-value molecules. By mastering the fundamental coupling reactions—amide bond formation and N-alkylation—and the subsequent deprotection step, researchers can efficiently generate diverse libraries of chiral 1,2-diamine derivatives. The protocols and insights provided in this guide serve as a robust foundation for leveraging this reagent to its full potential in the pursuit of novel therapeutics and advanced materials.

References

Application Notes: (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate as a Versatile Chiral Amine Source

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Protected Chiral Diamines in Asymmetric Synthesis

Chiral amines are fundamental building blocks in modern organic synthesis, forming the backbone of a vast array of pharmaceuticals, agrochemicals, and chiral catalysts.[1] The precise stereochemical control required in the synthesis of these complex molecules necessitates access to a robust toolbox of enantiomerically pure starting materials. Vicinal 1,2-diamines, particularly those with C1 or C2 symmetry, have proven to be exceptionally valuable as "chiral sources." They serve as precursors to privileged ligands for a multitude of metal-catalyzed asymmetric reactions, including hydrogenations, transfer hydrogenations, and various carbon-carbon bond-forming reactions.[2][3]

(R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate is a strategically designed chiral synthon. It contains the valuable (R)-1-phenyl-1,2-diaminopropane scaffold, where one of the amino groups is masked with a tert-butoxycarbonyl (Boc) protecting group. This mono-protection strategy offers several distinct advantages:

  • Orthogonal Reactivity: The Boc group is stable under a wide range of basic, nucleophilic, and reductive conditions, allowing for selective functionalization of the free primary amine.[4]

  • Controlled Deprotection: The Boc group can be cleanly and efficiently removed under mild acidic conditions, unmasking the second amine at a desired stage of the synthesis.[5]

  • Enhanced Solubility & Handling: The lipophilic Boc group often improves the solubility and handling characteristics of the diamine precursor.

This guide provides detailed protocols for the utilization of this compound as a source for generating a potent chiral ligand for one of the most powerful transformations in asymmetric synthesis: the Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones.[6]

Physicochemical Properties and Handling

A summary of the key properties of the parent chiral diamine is presented below. The Boc-protected derivative will exhibit altered solubility and melting point characteristics.

PropertyValueSource
IUPAC Name tert-Butyl N-[(2R)-2-amino-1-benzylethyl]carbamateN/A
Molecular Formula C₁₅H₂₄N₂O₂N/A
Molecular Weight 264.36 g/mol N/A
Appearance Typically a white to off-white solidGeneral Observation
Storage Store in a cool, dry place under an inert atmosphereStandard Practice

Protocol I: Unmasking the Chiral Source via Boc Deprotection

The first critical step in utilizing this compound is the removal of the Boc protecting group to liberate the free chiral 1,2-diamine. Acid-catalyzed cleavage is the standard and most efficient method.[5]

Causality Behind Experimental Choices:
  • Acidic Reagent: Trifluoroacetic acid (TFA) is highly effective for Boc deprotection. Its mechanism involves protonation of the carbamate carbonyl, followed by the formation of a stable tert-butyl cation, carbon dioxide, and the free amine.[5] Hydrochloric acid in an organic solvent like dioxane or ethyl acetate is a common, cost-effective alternative that directly furnishes the amine hydrochloride salt.[7]

  • Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is relatively non-polar, inert to the acidic conditions, and easily removed in vacuo.

  • Work-up: The work-up procedure is designed to neutralize the excess acid and extract the free diamine. A basic wash (e.g., with NaOH or NaHCO₃ solution) is crucial to deprotonate the ammonium salt formed during the reaction. Subsequent extraction into an organic solvent isolates the product.

Experimental Workflow Diagram

G cluster_0 Boc Deprotection start Dissolve Boc-protected diamine in DCM add_tfa Add TFA dropwise at 0°C start->add_tfa react Stir at room temperature (monitor by TLC) add_tfa->react quench Quench with aq. NaOH react->quench extract Extract with DCM quench->extract dry Dry organic layer (Na₂SO₄) & Concentrate extract->dry product (R)-1-Phenylpropane-1,2-diamine dry->product

Caption: Workflow for the acidic deprotection of the chiral amine source.

Step-by-Step Protocol
  • Reaction Setup: Dissolve this compound (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0°C in an ice bath.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 4-5 equiv.) dropwise to the stirred solution.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up & Neutralization: Carefully pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M solution of sodium hydroxide (NaOH). Caution: CO₂ evolution will occur.

  • Extraction: Extract the aqueous layer with DCM (3 x volume of the initial DCM used).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (R)-1-phenylpropane-1,2-diamine. The product can be purified further by chromatography if necessary.

Protocol II: Application in Asymmetric Transfer Hydrogenation

With the free chiral diamine in hand, it can be converted into a powerful ligand for asymmetric catalysis. One of the most successful applications of chiral 1,2-diamines is in the formation of N-monotosylated ligands for Ru(II)-catalyzed asymmetric transfer hydrogenation (ATH) of ketones.[2][6] This reaction provides enantiomerically enriched secondary alcohols, which are key intermediates in pharmaceutical manufacturing.

Part A: Synthesis of the Chiral Ligand: (R)-N-Tosyl-1-phenylpropane-1,2-diamine

The selective monotosylation of one amine in the presence of the other is key to creating the bifunctional character of the ligand, which is crucial for the catalytic mechanism.

  • Rationale: The reaction with one equivalent of p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (Et₃N) allows for the controlled formation of the monosulfonamide.

Part B: In-Situ Catalyst Formation and Asymmetric Transfer Hydrogenation of Acetophenone

The active catalyst is typically formed in situ by reacting the chiral N-monotosylated diamine ligand with a suitable ruthenium precursor.

  • Catalyst System: A common and highly effective catalytic system consists of [RuCl₂(p-cymene)]₂ as the ruthenium source and the chiral N-tosylated diamine ligand.[6][8]

  • Hydrogen Source: The reaction utilizes a mixture of formic acid and triethylamine as the hydrogen donor, which is safer and more convenient than using high-pressure molecular hydrogen.[2]

  • Mechanism: The accepted mechanism involves a metal-ligand bifunctional catalysis where the Ru-hydride species delivers the hydride to the ketone carbonyl, while the N-H proton of the sulfonamide ligand protonates the carbonyl oxygen in a concerted, six-membered transition state. This highly organized transition state, dictated by the chirality of the diamine, is responsible for the high enantioselectivity.[9]

Catalytic Cycle Diagram

G catalyst [Ru]-H (Active Catalyst) ts Six-Membered Transition State catalyst->ts + Ketone ketone Prochiral Ketone (R₂C=O) product_complex [Ru]-Product Complex ts->product_complex H⁻ transfer H⁺ transfer product_complex->catalyst + H Source - Product alcohol Chiral Alcohol (R₂CHOH) product_complex->alcohol Product Release h_source HCOOH / Et₃N (Hydrogen Source)

Caption: Simplified catalytic cycle for asymmetric transfer hydrogenation.

Step-by-Step Protocol
  • Ligand Synthesis (Monotosylation):

    • Dissolve (R)-1-phenylpropane-1,2-diamine (1.0 equiv.) and triethylamine (1.5 equiv.) in dry DCM at 0°C.

    • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.0 equiv.) in DCM.

    • Allow the reaction to stir overnight, warming to room temperature.

    • Work up by washing with water and brine, drying the organic layer (Na₂SO₄), and concentrating. Purify the resulting (R)-N-Tosyl-1-phenylpropane-1,2-diamine by column chromatography.

  • Asymmetric Transfer Hydrogenation:

    • In a Schlenk flask under an inert atmosphere (Argon or Nitrogen), add [RuCl₂(p-cymene)]₂ (0.005 equiv., 1 mol% Ru) and the chiral ligand (0.01 equiv.).

    • Add degassed solvent (e.g., isopropanol or DCM).

    • Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

    • Add the substrate, acetophenone (1.0 equiv.).

    • Add the formic acid/triethylamine mixture (2.0 equiv. relative to the substrate).

    • Stir the reaction mixture at the desired temperature (e.g., 28-40°C) for the required time (typically 4-24 hours), monitoring by TLC or GC.

  • Work-up and Analysis:

    • Upon completion, quench the reaction with a saturated NaHCO₃ solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry (Na₂SO₄), and concentrate.

    • Determine the conversion by ¹H NMR or GC analysis of the crude product.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenylethanol by chiral HPLC or chiral GC analysis.

Expected Results and Significance

The use of chiral N-tosylated 1,2-diamine ligands in ruthenium-catalyzed ATH is a well-established and highly reliable method. For the benchmark reduction of acetophenone, high conversions (>95%) and excellent enantioselectivities (>95% ee) are typically achieved.[10][11] The (R)-diamine ligand will stereoselectively produce (R)-1-phenylethanol.

This protocol demonstrates the power of this compound as a versatile chiral amine source. By employing a simple deprotection and derivatization sequence, a highly effective chiral ligand can be generated and applied in a key asymmetric transformation, providing access to valuable, enantiomerically pure products for research and development in the pharmaceutical and fine chemical industries.

References

Experimental procedure for N-alkylation of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Application Note and Protocol: A-1024

Title: Strategic N-Alkylation of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate via Reductive Amination for Pharmaceutical Intermediate Synthesis

Abstract

This document provides a comprehensive guide to the N-alkylation of this compound, a critical intermediate in the synthesis of various pharmaceutical agents. The protocol detailed herein focuses on the strategic application of direct reductive amination, a robust and highly selective method for forming carbon-nitrogen bonds.[1][2] We will explore the underlying chemical principles, justify the selection of reagents, and provide a detailed, step-by-step experimental procedure designed for reproducibility and scalability. This guide is intended for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing N-alkylated amine derivatives while preserving the integrity of the Boc protecting group and the stereochemistry of the chiral center.

Introduction: The Significance of N-Alkylated Amines

N-alkylated amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals and agrochemicals.[1] The precise introduction of alkyl groups onto a nitrogen atom can profoundly influence a molecule's pharmacological properties, such as its potency, selectivity, and pharmacokinetic profile. This compound serves as a valuable chiral building block, and its selective N-alkylation is a key step in the synthesis of more complex drug candidates.

Traditional N-alkylation methods, such as the use of alkyl halides, often suffer from a lack of selectivity, leading to over-alkylation and the formation of complex product mixtures that are challenging to purify.[3] Reductive amination, conversely, offers a more controlled and efficient one-pot approach to mono-alkylation.[2][4] This method involves the in-situ formation of an imine from the reaction of a primary amine with an aldehyde or ketone, followed by its immediate reduction to the corresponding secondary amine.[2][3]

Mechanistic Rationale: The Power of Reductive Amination

The core of this protocol lies in the reductive amination reaction, which proceeds in two key stages within a single reaction vessel:

  • Imine Formation: The primary amine of this compound nucleophilically attacks the carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form an imine intermediate. This equilibrium-driven process is typically favored by the removal of water or by conducting the reaction in a suitable solvent.[2]

  • Reduction: A mild and selective reducing agent is then used to reduce the C=N double bond of the imine to a C-N single bond, yielding the desired N-alkylated product.

A critical aspect of this process is the choice of the reducing agent. It must be sufficiently reactive to reduce the imine but not so powerful as to reduce the starting aldehyde or ketone.[4] Sodium triacetoxyborohydride (NaBH(OAc)₃), often abbreviated as STAB, is the reagent of choice for this transformation due to its mildness and remarkable selectivity for imines over carbonyls.[4][5][6] Its use circumvents the need for a two-step procedure and minimizes the formation of byproducts, leading to cleaner reactions and higher yields.[5]

Experimental Workflow

The following diagram illustrates the overall experimental workflow for the N-alkylation of this compound.

Caption: Experimental workflow for N-alkylation.

Detailed Experimental Protocol

4.1. Materials and Reagents

ReagentFormulaM.W. ( g/mol )PuritySupplier
This compoundC₁₄H₂₂N₂O₂250.34>98%Sigma-Aldrich
Aldehyde or KetoneVariesVaries>98%Acros Organics
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃211.9495%Alfa Aesar
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.96AnhydrousFisher Scientific
Saturated Sodium Bicarbonate Solution (NaHCO₃)NaHCO₃84.01N/AVWR
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.04N/AJ.T. Baker
Dichloromethane (DCM)CH₂Cl₂84.93ACS GradeEMD Millipore
Silica GelSiO₂60.0860 Å, 230-400 meshSorbent Technologies

4.2. Step-by-Step Procedure

  • Reaction Setup:

    • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous 1,2-dichloroethane (DCE) (approximately 0.1 M concentration).

    • Add the desired aldehyde or ketone (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to facilitate imine formation.

  • Reductive Amination:

    • Carefully add sodium triacetoxyborohydride (STAB) (1.5 eq) to the reaction mixture in portions over 5-10 minutes. Note: STAB is moisture-sensitive; handle it quickly in a dry environment.[4][7]

    • Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed (typically 4-12 hours).

  • Work-up:

    • Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Caution: Gas evolution (hydrogen) may occur.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (DCM) (3 x 20 mL).

    • Combine the organic layers and wash with brine (1 x 20 mL).

    • Dry the combined organic extracts over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel. The appropriate eluent system will depend on the polarity of the product but a gradient of ethyl acetate in hexanes is a common starting point.

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield the N-alkylated this compound.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Trustworthiness and Self-Validation

The protocol is designed to be self-validating through in-process monitoring and final product characterization.

  • Reaction Monitoring: Regular analysis by TLC or LC-MS allows for real-time tracking of the reaction's progress, ensuring that the reaction is allowed to proceed to completion and preventing unnecessary side reactions from prolonged reaction times.

  • Spectroscopic Analysis: The structural integrity of the product, including the retention of the Boc protecting group and the stereochemistry at the chiral center, can be confirmed by NMR spectroscopy. The mass of the product is definitively confirmed by HRMS.

  • Purity Assessment: The purity of the final compound is readily assessed by chromatographic and spectroscopic methods, ensuring that it meets the stringent requirements for subsequent use in drug development pipelines.

Conclusion

This application note provides a detailed and reliable protocol for the N-alkylation of this compound using reductive amination with sodium triacetoxyborohydride. The mild reaction conditions, high selectivity, and operational simplicity make this method highly suitable for the synthesis of a diverse range of N-alkylated derivatives for pharmaceutical research and development.[5] By understanding the underlying principles and adhering to the detailed procedure, researchers can confidently and efficiently synthesize these valuable intermediates.

References

Topic: Solid-Phase Synthesis Utilizing (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

This guide provides a detailed framework for the application of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, herein referred to by its more common chemical name (R)-N-(tert-Butoxycarbonyl)-2-amino-3-phenyl-1-propanol or Boc-D-Phenylalaninol , in solid-phase synthesis. It is intended for researchers, chemists, and drug development professionals seeking to incorporate this chiral building block into peptides and small molecules to create novel peptidomimetics.

Introduction: Beyond the Canonical Amino Acids

Solid-phase peptide synthesis (SPPS) has become the cornerstone of peptide chemistry, enabling the routine construction of complex polypeptide chains.[1][2][3] The frontier of drug discovery, however, increasingly lies in moving beyond the 20 proteinogenic amino acids. The incorporation of non-canonical or atypical building blocks is a powerful strategy to develop peptide mimics (peptidomimetics) with enhanced therapeutic properties, such as increased stability against enzymatic degradation, improved bioavailability, and unique conformational constraints that can enhance binding affinity.[4]

(R)-N-(tert-Butoxycarbonyl)-2-amino-3-phenyl-1-propanol (Boc-D-Phenylalaninol) is a versatile chiral building block derived from the reduction of the amino acid D-phenylalanine. Its structure features a Boc-protected primary amine, a chiral center with (R)-configuration, and a primary alcohol. This unique combination of functional groups allows for its strategic incorporation into a growing chain on a solid support, providing an entry point for novel molecular designs that deviate from the traditional polyamide backbone.

This document serves as a comprehensive guide, detailing the scientific rationale, step-by-step protocols, and critical considerations for utilizing Boc-D-Phenylalaninol in solid-phase synthesis projects.

Section 1: Scientific Rationale and Strategic Applications

The decision to incorporate an atypical building block like Boc-D-Phenylalaninol is driven by specific design objectives aimed at overcoming the limitations of natural peptides.

Causality Behind Experimental Choice:

  • C-Terminal Modification: The most direct application is to replace the C-terminal amino acid, resulting in a peptide alcohol instead of a peptide carboxylic acid. This modification can significantly alter the molecule's polarity, solubility, and interaction with biological receptors.

  • Enhanced Proteolytic Stability: The absence of a scissile peptide bond at the point of incorporation can confer resistance to peptidases, prolonging the molecule's half-life in vivo.

  • Conformational Control: The unique stereochemistry and structure can be used to induce specific turns or kinks in a peptide chain, mimicking protein secondary structures like β-turns.[4]

  • Synthesis of Depsipeptides: The primary alcohol serves as a handle for forming ester linkages, enabling the synthesis of depsipeptides (molecules with both amide and ester bonds in their backbone).

The diagram below illustrates the strategic incorporation of Boc-D-Phenylalaninol at the C-terminus of a peptide, followed by chain elongation.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Deprotection cluster_2 Step 3: Elongation Resin Solid Support (e.g., 2-Cl-Trt Resin) ResinBound Immobilized Building Block (Resin-O-CH2-R-NH-Boc) Resin->ResinBound DIPEA, DCM BuildingBlock Boc-D-Phenylalaninol (Boc-NH-R-CH2OH) BuildingBlock->ResinBound Deprotection Boc Deprotection (TFA/DCM) ResinBound->Deprotection FreeAmine Resin-Bound Free Amine (Resin-O-CH2-R-NH2) Deprotection->FreeAmine Coupling Coupling (HATU/DIPEA) FreeAmine->Coupling NextAA Next Boc-Amino Acid (Boc-AA-OH) NextAA->Coupling Dipeptide Resin-Bound Dipeptide Alcohol (Resin-O-CH2-R-NH-CO-AA-NH-Boc) Coupling->Dipeptide

Caption: Workflow for incorporating Boc-D-Phenylalaninol onto a solid support.

Section 2: Core Principles for Solid-Phase Synthesis

The presence of the acid-labile Boc protecting group on Boc-D-Phenylalaninol makes the Boc/Bzl (tert-butoxycarbonyl/benzyl) solid-phase synthesis strategy the most logical and compatible approach.[5][6]

Key Tenets of the Boc/Bzl Strategy:

  • Temporary Nα-Protection: The N-terminal α-amino group is protected by the Boc group, which is removed at the start of each coupling cycle using a moderately strong acid like trifluoroacetic acid (TFA).[7][8]

  • Permanent Side-Chain Protection: Side-chain functional groups are protected by more stable, benzyl-based ethers, esters, and carbamates.

  • Final Cleavage: A very strong acid, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), is used at the end of the synthesis to simultaneously cleave the completed peptide from the resin and remove all side-chain protecting groups.[6]

Resin Selection for Alcohol Immobilization:

The choice of solid support is critical for successfully anchoring an alcohol. Unlike standard SPPS which starts with an ester linkage to a resin like Merrifield or PAM, immobilizing an alcohol requires a resin that can readily react with the hydroxyl group.

Resin TypeLinkage FormedCleavage ConditionKey Advantages
2-Chlorotrityl Chloride (2-Cl-Trt) EtherVery Mild Acid (e.g., 1% TFA in DCM)Hyper-acid sensitive; allows for cleavage of fully protected fragments. Minimizes racemization.[9][10]
Wang Resin Phenyl Benzyl EtherStrong Acid (e.g., >50% TFA, HF)More stable than 2-Cl-Trt, suitable for longer syntheses where premature cleavage is a concern.[11]

For maximum flexibility, especially for the synthesis of protected peptide alcohols, 2-Chlorotrityl chloride resin is highly recommended.

Section 3: Protocols for Immobilization and Chain Elongation

The following protocols are designed for a standard laboratory scale (0.1 to 0.5 mmol) synthesis. All manipulations should be performed in a dedicated peptide synthesis vessel with provision for nitrogen bubbling and solvent drainage.

Protocol 3.1: Loading of Boc-D-Phenylalaninol onto 2-Chlorotrityl Chloride Resin

Rationale: This protocol utilizes the high reactivity of the 2-chlorotrityl chloride resin towards alcohols in the presence of a hindered, non-nucleophilic base (DIPEA) to form a stable ether linkage. A subsequent capping step deactivates any remaining reactive chloride sites to prevent side reactions.[10]

Materials:

  • 2-Chlorotrityl chloride resin (1.0-1.6 mmol/g loading)

  • Boc-D-Phenylalaninol (1.5 equivalents relative to resin capacity)

  • Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Dichloromethane (DCM), peptide synthesis grade

  • Methanol (MeOH)

  • Capping Solution: DCM/MeOH/DIPEA (17:2:1 v/v/v)

Procedure:

  • Resin Swelling: Place the desired amount of 2-Cl-Trt resin in the reaction vessel. Add sufficient DCM to cover the resin and allow it to swell for 30 minutes with gentle agitation. Drain the DCM.

  • Loading Reaction: a. In a separate flask, dissolve Boc-D-Phenylalaninol (1.5 eq.) in DCM. b. Add DIPEA (3.0 eq.) to the solution. c. Add the solution to the swollen resin. Agitate the mixture for 2 hours at room temperature.

  • Capping: a. Drain the reaction solution. Do not wash the resin yet. b. Add the freshly prepared Capping Solution (DCM/MeOH/DIPEA) to the resin and agitate for 30 minutes. This step is critical to cap any unreacted chlorotrityl sites.[9]

  • Washing: Drain the capping solution. Wash the resin thoroughly in sequence with DCM (3x), DMF (3x), and finally DCM (3x).

  • Drying: Dry the resin under a stream of nitrogen and then in a vacuum desiccator. The loading efficiency can be determined gravimetrically or by a substitution test.

Protocol 3.2: Iterative Chain Elongation Cycle

Rationale: This cycle is the core of the synthesis. It involves the selective removal of the temporary Nα-Boc group with TFA, followed by neutralization and coupling of the next amino acid, which is activated to form a reactive species that readily forms a peptide bond with the newly freed amine.[5][11]

G Start Start: Resin-Bound Boc-Protected Chain Deprotection 1. Boc Deprotection 50% TFA in DCM (1 + 20 min) Start->Deprotection Wash1 2. Wash (DCM, IPA, DCM) Deprotection->Wash1 Neutralization 3. Neutralization 5% DIEA in DCM (2 x 5 min) Wash1->Neutralization Wash2 4. Wash (DCM, DMF) Neutralization->Wash2 Coupling 5. Coupling Boc-AA (4 eq) HATU (3.9 eq) DIPEA (6 eq) in DMF (1-2 hr) Wash2->Coupling Wash3 6. Wash (DMF, DCM) Coupling->Wash3 Kaiser Kaiser Test (Check for completion) Coupling->Kaiser If positive, recouple End End: Chain Elongated by One Residue Wash3->End

Caption: Standard iterative cycle for Boc-SPPS chain elongation.

Procedure for One Cycle:

  • Boc Deprotection: a. Add a solution of 50% TFA in DCM to the resin-bound peptide. Agitate for 2 minutes and drain. b. Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes.[5] c. Drain the TFA solution and wash the resin with DCM (3x) and Isopropanol (IPA) (2x).

  • Neutralization: a. Wash the resin with DCM (2x). b. Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 5-10 minutes. Repeat once. c. Drain the neutralization solution and wash the resin with DCM (3x).

  • Amino Acid Coupling (in situ neutralization): a. In a separate vessel, dissolve the next Boc-protected amino acid (2-4 eq.) and a coupling reagent (e.g., HATU, HBTU, 2-4 eq.) in DMF. b. Add DIPEA (2-4 eq.) to pre-activate the amino acid solution. c. Immediately add the activated amino acid solution to the deprotected and washed resin. d. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring and Washing: a. Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated. b. Drain the coupling solution and wash the resin thoroughly with DMF (3x) and DCM (3x).

  • Repeat this cycle for each subsequent amino acid in the sequence.

Section 4: Cleavage and Final Product Purification

The final step releases the synthesized molecule from the solid support. The choice of cleavage cocktail is dictated by the resin and the side-chain protecting groups present.

Protocol 4.1: Mild Cleavage from 2-Cl-Trt Resin (Protected Fragment)

Rationale: The high acid sensitivity of the 2-Cl-Trt linker allows the peptide to be cleaved while keeping Boc and most benzyl-type side-chain protecting groups intact. This is useful for solution-phase fragment condensation or for obtaining a protected peptide alcohol.

Procedure:

  • Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen.

  • Prepare a cleavage solution of 1-2% TFA in DCM.

  • Add the cleavage solution to the resin and agitate gently. Monitor the cleavage by taking small aliquots of the solution and analyzing by TLC or LC-MS. The process typically takes 30-90 minutes.

  • Filter the resin and collect the filtrate into a flask containing a small amount of pyridine or DIPEA to neutralize the acid.

  • Repeat the cleavage step 2-3 times with fresh solution to ensure complete recovery.

  • Combine the filtrates and evaporate the solvent under reduced pressure to obtain the protected peptide alcohol.

Protocol 4.2: Strong Acid Cleavage (Fully Deprotected Product)

Rationale: For peptides synthesized on more robust linkers (like Wang or PAM) using the full Boc/Bzl strategy, a strong acid cocktail is required to deprotect all side chains and cleave the peptide from the resin. Caution: Strong acids like HF and TFMSA are extremely hazardous and require specialized equipment and training.

Standard TFMSA Cleavage Cocktail:

  • Trifluoromethanesulfonic acid (TFMSA) / Trifluoroacetic acid (TFA) / Thioanisole (10:80:10 v/v/v)

Procedure (Performed in a specialized apparatus):

  • Place the dried peptide-resin in the reaction vessel.

  • Cool the vessel to 0°C in an ice bath.

  • Slowly add the pre-chilled cleavage cocktail under an inert atmosphere.

  • Stir the reaction mixture for 1-2 hours at 0-5°C.[6]

  • Filter the resin and rinse with neat TFA.

  • Precipitate the crude peptide by adding the cold filtrate to a large volume of cold diethyl ether.

  • Collect the precipitated peptide by centrifugation or filtration.

  • Wash the crude peptide several times with cold ether to remove scavengers.

  • Dry the crude peptide under vacuum. The product can then be purified by reverse-phase HPLC.

ParameterExpected OutcomeNotes
Resin Loading Efficiency (Gravimetric) 0.3 - 0.7 mmol/gDependent on initial resin capacity and reaction conditions.
Coupling Efficiency (per step) >99%As determined by a negative Kaiser test.
Overall Crude Yield (post-cleavage) 50-80%Highly sequence-dependent. Aggregation can reduce yields.
Crude Purity (RP-HPLC) 40-70%Dependent on sequence length and complexity.

Application Example: Synthesis of Ala-Gly-D-Phenylalaninol

This example demonstrates the synthesis of a simple tripeptide alcohol using the protocols described.

G Resin 2-Cl-Trt Resin Step1 1. Load Boc-D-Phe-ol Resin-O-CH2-CH(CH2Ph)-NH-Boc Resin->Step1:f0 Step2 2. Deprotect Resin-O-CH2-CH(CH2Ph)-NH2 Step1:f1->Step2:f0 Step3 3. Couple Boc-Gly-OH Resin-...-NH-CO-CH2-NH-Boc Step2:f1->Step3:f0 Step4 4. Deprotect Resin-...-NH-CO-CH2-NH2 Step3:f1->Step4:f0 Step5 5. Couple Boc-Ala-OH Resin-...-Ala-Gly-D-Phe-ol (protected) Step4:f1->Step5:f0 Step6 6. Cleave (TFA/TIPS/H2O) H-Ala-Gly-D-Phenylalaninol Step5:f1->Step6:f0

Caption: Synthetic scheme for H-Ala-Gly-D-Phenylalaninol.

  • Immobilization: Load Boc-D-Phenylalaninol onto 2-Cl-Trt resin as per Protocol 3.1 .

  • Cycle 1: Perform Boc deprotection and couple Boc-Gly-OH as per Protocol 3.2 .

  • Cycle 2: Perform Boc deprotection and couple Boc-Ala-OH as per Protocol 3.2 .

  • Final Deprotection & Cleavage: After the final coupling, perform a final Boc deprotection. Cleave the final product from the resin. For a fully deprotected product even from 2-Cl-Trt resin, a standard cleavage cocktail (e.g., TFA/Triisopropylsilane/H₂O; 95:2.5:2.5) can be used for 2-3 hours.

  • Purification: Purify the resulting crude H-Ala-Gly-D-Phenylalaninol by preparative RP-HPLC.

  • Characterization: Confirm the identity and purity of the final product by LC-MS and analytical RP-HPLC.

References

The Strategic Role of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate Derivatives in Asymmetric Catalysis: Applications and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Architectural Advantage of a Chiral Scaffold

In the landscape of modern drug discovery and fine chemical synthesis, the demand for enantiomerically pure compounds is paramount. The biological activity of a molecule is often intrinsically linked to its three-dimensional structure, making the control of stereochemistry a critical challenge. (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate and its derivatives have emerged as valuable building blocks in this pursuit. Their inherent chirality, stemming from the phenylalanine backbone, combined with the versatile Boc-protected amine, provides a robust scaffold for the synthesis of a diverse array of chiral ligands and organocatalysts. These, in turn, are instrumental in driving a multitude of stereoselective transformations.

This guide delves into the catalytic applications of this compound derivatives, offering insights into the rationale behind their use and providing detailed protocols for their application in key asymmetric reactions. We will explore their transformation into potent chiral ligands and their subsequent employment in reactions such as asymmetric transfer hydrogenation, a cornerstone of modern synthetic chemistry.

Core Application: Synthesis of Chiral Ligands for Asymmetric Transfer Hydrogenation

One of the most powerful applications of derivatives from this compound is in the synthesis of chiral ligands for asymmetric transfer hydrogenation (ATH). ATH is a highly valuable method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds to their corresponding chiral alcohols and amines. The efficiency and stereoselectivity of these reactions are critically dependent on the design of the chiral ligand that coordinates with the metal catalyst, typically from the platinum group metals like Ruthenium or Rhodium.

The mono-Boc-protected 1,2-diamine moiety, which can be readily derived from this compound, is a privileged structure for this purpose. The two nitrogen atoms can chelate to a metal center, creating a stable and well-defined chiral environment that directs the hydride transfer from a hydrogen donor (e.g., formic acid or isopropanol) to the substrate with high facial selectivity.

Workflow for Ligand Synthesis and Application in Asymmetric Transfer Hydrogenation

The overall process can be visualized as a two-stage workflow: first, the synthesis of the chiral ligand, and second, its application in the catalytic asymmetric transfer hydrogenation of a model substrate.

G cluster_0 Part 1: Chiral Ligand Synthesis cluster_1 Part 2: Asymmetric Transfer Hydrogenation A (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate B Deprotection/Derivatization A->B  Acidic  Conditions C Chiral Diamine Intermediate B->C D Reaction with a Linker/Functional Group C->D E Final Chiral Ligand (e.g., TsDPEN analogue) D->E F [Ru(p-cymene)Cl2]2 + Chiral Ligand (E) G Formation of Active Ru-Ligand Catalyst F->G  In situ  Formation J Catalytic Cycle G->J H Prochiral Ketone (e.g., Acetophenone) H->J I Hydrogen Donor (e.g., HCOOH/NEt3) I->J K Enantiomerically Enriched Chiral Alcohol J->K  Stereoselective  Reduction

Caption: Workflow from Chiral Precursor to Catalytic Application.

Application Protocol 1: Synthesis of a Chiral N-Sulfonylated Diamine Ligand

This protocol describes a general method for the synthesis of a chiral N-sulfonylated diamine ligand, a class of ligands highly effective in asymmetric transfer hydrogenation. The synthesis starts from the deprotection of the Boc group from a derivative of the title compound, followed by sulfonylation.

Rationale for Experimental Choices:
  • Boc Deprotection: The tert-butoxycarbonyl (Boc) group is an excellent protecting group for amines due to its stability in a wide range of reaction conditions. However, it can be readily removed under acidic conditions (e.g., with trifluoroacetic acid or hydrochloric acid) to liberate the free amine for further functionalization.

  • Sulfonylation: The introduction of a sulfonyl group (e.g., tosyl or mesyl) on one of the nitrogen atoms of the diamine is crucial. This modification enhances the acidity of the N-H proton, which is believed to play a key role in the catalytic cycle of transfer hydrogenation by participating in the hydride transfer step.

  • Solvent and Base Selection: The choice of an aprotic solvent like dichloromethane (DCM) prevents unwanted side reactions. A non-nucleophilic base such as triethylamine (TEA) is used to quench the HCl generated during the sulfonylation reaction, driving the reaction to completion.

Detailed Experimental Protocol:

Step 1: Boc Deprotection

  • Dissolve this compound (1.0 eq) in dichloromethane (DCM, 5 mL per mmol of substrate).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4 M HCl in 1,4-dioxane (2.0 eq) dropwise with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure to obtain the crude diamine dihydrochloride salt. This can be used directly in the next step or neutralized with a base and purified.

Step 2: N-Sulfonylation

  • Suspend the crude diamine dihydrochloride salt (1.0 eq) in DCM (10 mL per mmol).

  • Add triethylamine (2.5 eq) and cool the mixture to 0 °C.

  • Slowly add a solution of p-toluenesulfonyl chloride (TsCl, 1.05 eq) in DCM dropwise.

  • Stir the reaction at room temperature overnight.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired N-tosyl-(R)-1,2-diaminopropane derivative.

Application Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

This protocol details the use of the synthesized chiral ligand in the asymmetric transfer hydrogenation of acetophenone, a standard benchmark reaction to evaluate the effectiveness of a catalyst system.

Rationale for Experimental Choices:
  • Catalyst Precursor: [Ru(p-cymene)Cl₂]₂ is a common and air-stable precursor for Ru-based ATH catalysts. It readily reacts with the chiral ligand in situ to form the active catalytic species.

  • Hydrogen Source: A mixture of formic acid and triethylamine (in a 5:2 azeotropic ratio) is a widely used and highly effective hydrogen donor system. Formic acid provides the hydride, and triethylamine acts as a base to facilitate the catalytic cycle.

  • Reaction Conditions: The reaction is typically run at a mild temperature (e.g., room temperature or slightly above) to ensure high enantioselectivity. The catalyst loading can be kept low (e.g., 1 mol%) for efficient catalysis.

Detailed Experimental Protocol:
  • In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the chiral N-sulfonylated diamine ligand (0.012 eq) and [Ru(p-cymene)Cl₂]₂ (0.005 eq).

  • Add degassed solvent (e.g., DCM or acetonitrile, 2 mL).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Add the azeotropic mixture of formic acid and triethylamine (5:2 ratio, 1.5 eq).

  • Add acetophenone (1.0 eq).

  • Stir the reaction mixture at the desired temperature (e.g., 28 °C) for the specified time (e.g., 12-24 hours), monitoring by TLC or GC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain (R)-1-phenylethanol.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Expected Results and Data Presentation

The performance of different ligands derived from this compound can be compared in a tabular format.

EntryLigand ModificationCatalyst Loading (mol%)SubstrateYield (%)ee (%)
1N-Tosyl1.0Acetophenone>95>98 (R)
2N-Mesyl1.0Acetophenone>95>97 (R)
3N-Benzoyl1.0Acetophenone~90~92 (R)

Note: The data presented in this table are representative and based on typical results obtained with similar chiral diamine ligands in the asymmetric transfer hydrogenation of acetophenone.

Mechanism of Asymmetric Transfer Hydrogenation

The catalytic cycle for the Ru-catalyzed asymmetric transfer hydrogenation is a well-studied process. The chiral ligand creates a specific steric and electronic environment around the metal center, which is key to the enantioselective hydride transfer.

G A [Ru-Ligand-H]- C Transition State A->C Coordination of S B Prochiral Ketone (S) B->C D [Ru-Ligand] C->D Hydride Transfer D->A Regeneration with H- donor E Chiral Alcohol (P) D->E Product Release F Hydrogen Donor (e.g., HCOOH) F->A

Caption: Simplified Catalytic Cycle for Asymmetric Transfer Hydrogenation.

Conclusion and Future Outlook

This compound and its derivatives are more than just chiral building blocks; they are enablers of sophisticated catalytic processes. Their utility in the synthesis of highly effective ligands for asymmetric transfer hydrogenation is a testament to their value in modern organic synthesis. The protocols and rationale presented here provide a framework for researchers to harness the potential of these versatile compounds. As the quest for ever more efficient and selective catalytic systems continues, the development of novel ligands derived from this and similar chiral scaffolds will undoubtedly play a pivotal role in advancing the frontiers of asymmetric catalysis and enabling the synthesis of complex, life-enhancing molecules.

Troubleshooting & Optimization

Technical Support Center: Navigating Side Reactions in Boc Deprotection of Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for troubleshooting the deprotection of tert-butoxycarbonyl (Boc) protected primary amines. This guide is designed for researchers, scientists, and drug development professionals to address and mitigate common side reactions encountered during this critical synthetic step. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols grounded in established chemical principles.

Troubleshooting Guide: Diagnosing and Resolving Deprotection Issues

This section is structured to help you identify and solve specific problems observed during your experiments.

Issue 1: Unexpected Peaks in HPLC/LC-MS, Often with a +56 Da Mass Shift

Observation: Your analytical data shows the presence of one or more unexpected peaks, sometimes corresponding to the mass of your desired product plus 56 Da.

Root Cause Analysis: The primary cause of such side products is the generation of a reactive tert-butyl cation (t-Bu⁺) intermediate upon the acidic cleavage of the Boc group.[1][2][3] This carbocation is a potent electrophile and can alkylate nucleophilic residues within your molecule, a side reaction known as tert-butylation.[1][2] The +56 Da mass shift is a tell-tale sign of the addition of a tert-butyl group.

Susceptible Residues: Certain amino acid residues are particularly vulnerable to this modification:

  • Tryptophan (Trp): The electron-rich indole ring is highly susceptible to tert-butylation.[1][2][4]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[1][2][4]

  • Cysteine (Cys): The free thiol group is a strong nucleophile and a prime target for alkylation.[1][2][4]

  • Tyrosine (Tyr): The activated phenolic ring can also be alkylated by the t-Bu⁺ cation.[1][2][4]

Solutions: The most effective strategy to prevent tert-butylation is the addition of scavengers to the deprotection reaction mixture.[1][3] Scavengers are nucleophilic compounds that are more reactive towards the tert-butyl cation than the sensitive residues of your substrate, effectively trapping the carbocation before it can cause unwanted modifications.[1][4]

Scavenger Selection Guide:

Susceptible ResidueRecommended ScavengersRationale & Comments
Tryptophan (Trp)Triisopropylsilane (TIS), Triethylsilane (TES), Anisole, 1,2-Ethanedithiol (EDT)TIS and TES are highly effective carbocation scavengers.[4] EDT is also particularly effective at preventing the acid-catalyzed oxidation of tryptophan.[4]
Methionine (Met)ThioanisoleSpecifically helps in preventing S-alkylation.[3][5]
Cysteine (Cys)1,2-Ethanedithiol (EDT)A commonly used and effective scavenger for protecting free thiol groups.[5]
Tyrosine (Tyr)Phenol, Anisole, m-CresolThese phenolic compounds act as decoys for the tert-butyl cation.[4]

A general and often effective scavenger cocktail for many peptide sequences is a mixture of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[1][4]

Issue 2: Incomplete or Sluggish Deprotection

Observation: Analysis (e.g., TLC, HPLC, LC-MS) indicates the presence of a significant amount of starting material even after the standard reaction time.

Root Cause Analysis & Solutions:

  • Insufficient Acid Strength or Concentration: The acidic conditions may not be potent enough to drive the reaction to completion.[6]

    • Solution: Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM).[5] For particularly resistant substrates, using neat TFA for a short period may be effective, provided the substrate is stable under these conditions.[7] A stronger acid system, such as 4M HCl in dioxane, can also be employed.[8]

  • Inadequate Reaction Time or Temperature: The reaction may simply need more time or energy to proceed to completion.[6]

    • Solution: Extend the reaction time and continue to monitor the progress. Gentle warming (e.g., to 40°C) can also be considered, but be aware that this may increase the rate of side reactions, making the use of scavengers even more critical.[5][8]

  • Steric Hindrance: Bulky groups near the Boc-protected amine can impede the approach of the acid, slowing down the cleavage reaction.[4][6]

    • Solution: For sterically hindered substrates, a combination of a stronger acid system, longer reaction time, and gentle warming may be necessary.[4] The use of an effective scavenger cocktail is crucial under these more forcing conditions.[4]

  • Poor Resin Swelling (for Solid-Phase Synthesis): If the solid support does not swell adequately in the deprotection solvent, the acid cannot efficiently access all the peptide chains.[6]

    • Solution: Ensure the chosen solvent is appropriate for swelling the specific resin being used. Pre-washing the resin with the deprotection solution can sometimes improve accessibility.[6]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection process is initiated by the protonation of the carbamate oxygen by a strong acid like TFA.[9][10] This is followed by the cleavage of the C-O bond, which results in the formation of a stable tert-butyl cation and a carbamic acid intermediate.[9][10] The carbamic acid is unstable and readily decomposes to release the free amine and carbon dioxide gas.[9][10]

Q2: Can I use acids other than TFA for Boc deprotection?

A2: Yes, several alternatives to TFA can be used, which might be advantageous if your substrate is sensitive to the harshness of TFA.[3] Milder conditions can be achieved with:

  • 4M HCl in dioxane: A common and effective alternative.[5][11]

  • Aqueous phosphoric acid or p-toluenesulfonic acid (pTSA): These offer milder protic acid conditions.[7]

  • Lewis acids: Reagents like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) can effect deprotection, often under non-protic and milder conditions.[7][12]

Q3: Is it possible to remove the Boc group without using any acid?

A3: While less common for primary amines, non-acidic methods do exist. Thermal deprotection, which involves heating the Boc-protected compound in a suitable solvent, can be effective for some substrates, although the required high temperatures may not be compatible with all molecules.[5][13]

Q4: What is trifluoroacetylation and how can I avoid it?

A4: Trifluoroacetylation is a side reaction where the deprotected, nucleophilic amine attacks the trifluoroacetate anion, which can be present in excess when using TFA.[3] This results in the formation of a stable trifluoroacetyl amide. To minimize this, it is important to ensure the complete removal of residual TFA after the reaction is complete. This can be achieved by co-evaporation with a solvent like toluene.[3]

Visualizing the Chemistry: Reaction Mechanisms

Boc_Deprotection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Cleavage cluster_2 Step 3: Decomposition Boc_Amine R-NH-Boc Protonated_Boc R-NH-Boc-H⁺ Boc_Amine->Protonated_Boc + H⁺ (from TFA) Carbamic_Acid R-NH-COOH (Carbamic Acid) Protonated_Boc->Carbamic_Acid Cleavage tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Protonated_Boc->tBu_Cation Cleavage Free_Amine R-NH₂ Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Decarboxylation

Side_Reactions tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Nucleophilic_Residue Nucleophilic Residue (e.g., Trp, Met, Cys, Tyr) tBu_Cation->Nucleophilic_Residue Electrophilic Attack Alkylated_Side_Product Alkylated Side Product (Mass +56 Da) Nucleophilic_Residue->Alkylated_Side_Product

Scavenger_Mechanism tBu_Cation (CH₃)₃C⁺ (tert-butyl cation) Scavenger Scavenger (e.g., TIS, Thioanisole) tBu_Cation->Scavenger Rapid Trapping Trapped_Cation Trapped, Inactive Species Scavenger->Trapped_Cation

Experimental Protocols

Protocol 1: Standard Boc Deprotection with Scavengers (Solution-Phase)
  • Preparation: Dissolve the Boc-protected compound in a suitable solvent such as dichloromethane (DCM).[8]

  • Scavenger Addition: Add the chosen scavenger(s). For example, add 5-10 equivalents of Triisopropylsilane (TIS).[4]

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.[8]

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours, monitoring the progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene.[3] The resulting amine TFA salt can often be used directly or neutralized with a basic wash (e.g., saturated aqueous sodium bicarbonate).[5]

Protocol 2: Milder Boc Deprotection using HCl in Dioxane
  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like methanol or DCM.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane (typically 4-10 equivalents).[11]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Upon completion, remove the solvent and excess HCl under reduced pressure. The product is typically isolated as the hydrochloride salt.[2][11]

References

Technical Support Center: Purification of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the isolation and purification of this key chiral intermediate. Here, we provide field-proven insights, detailed protocols, and troubleshooting advice to ensure you achieve high purity and yield in your experiments.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification process. Each entry is structured to help you identify the problem, understand its root cause, and implement an effective solution.

Issue 1: Crude product is an oil or waxy solid that fails to crystallize.
  • Symptom: After the reaction work-up and solvent removal, the product remains a viscous oil or a low-melting, waxy solid instead of a free-flowing crystalline powder.

  • Possible Causes:

    • Residual Solvents: Trapped solvents from the reaction or extraction (e.g., THF, Dichloromethane) can significantly depress the melting point.

    • Excess Boc-Anhydride: Unreacted di-tert-butyl dicarbonate ((Boc)₂O) or its byproducts can contaminate the crude material.

    • Di-Boc Protected Impurity: Formation of the di-Boc protected species at both nitrogen atoms can lead to an oily mixture.

    • Incomplete Reaction: Significant amounts of the starting diamine can prevent crystallization.

  • Recommended Solutions:

    • Trituration/Pulping: A patent for a similar Boc-amino acid describes a process of adding a weak polar solvent, such as diethyl ether or hexane, to the oily residue and stirring vigorously.[1] This process, known as pulping or trituration, helps to dissolve impurities while causing the desired product to precipitate as a solid. The solid can then be collected by filtration.

    • Azeotropic Removal of Solvents: If residual solvent is suspected, dissolve the oil in a suitable solvent like ethyl acetate and evaporate it again under reduced pressure. Repeating this process can help remove stubborn, high-boiling point solvents.

    • Acid/Base Extraction: Before concentration, ensure the work-up was thorough. Washing the organic layer with a dilute acid (e.g., 0.1 N HCl) can remove unreacted amine, while a wash with a weak base (e.g., saturated NaHCO₃) can remove acidic byproducts.[2] Be cautious with acidic washes, as prolonged exposure can lead to cleavage of the Boc group.[3]

    • Column Chromatography: If other methods fail, purification by column chromatography is the most reliable method to separate the desired product from various impurities.[2][4]

Issue 2: Persistent impurity with a similar polarity observed on TLC/LC-MS.
  • Symptom: A stubborn impurity spot is visible on the TLC plate, running very close to the product spot, making separation by standard chromatography difficult.

  • Possible Causes:

    • (S)-Diastereomer: The impurity could be the diastereomeric product, (S)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, arising from impure starting material or unintended stereochemical inversion.

    • Structural Isomer: An isomer, such as tert-Butyl (1-amino-3-phenylpropan-2-yl)carbamate, could have formed if the starting material was a mixture.

    • Over-alkylation or Side Products: Complex side reactions can sometimes generate impurities with very similar physical properties to the target compound.[5]

  • Recommended Solutions:

    • Optimize Chromatography:

      • Solvent System: Systematically screen different solvent systems for column chromatography. A switch from a standard ethyl acetate/hexane system to a dichloromethane/methanol gradient can alter selectivity and improve separation.[4]

      • Stationary Phase: Consider using a different stationary phase. Basic alumina can be effective for purifying amines and may offer different selectivity compared to silica gel.[4][5] Amine-functionalized silica is another excellent option that minimizes tailing and improves the separation of basic compounds.[6]

    • Recrystallization: If the crude product is solid and of reasonable purity (>90%), a carefully chosen recrystallization can be highly effective at removing small amounts of closely related impurities. See the protocol section below for a detailed guide on solvent screening.

    • Chiral HPLC Analysis: To confirm the presence of a diastereomer, analysis by chiral HPLC is essential. A validated method for the enantiomers of the related compound solriamfetol uses a Lux Amylose-1 column with a mobile phase of methanol containing 0.15% diethylamine.[7]

Issue 3: Low yield after purification.
  • Symptom: The final isolated yield of the pure product is significantly lower than expected.

  • Possible Causes:

    • Incomplete Reaction: The initial Boc-protection reaction did not go to completion.

    • Product Loss During Work-up: The product may have some water solubility, leading to losses during aqueous extraction phases. The Boc-group is also acid-labile and can be partially cleaved during acidic washes.[3][8]

    • Poor Recovery from Chromatography: The product may be irreversibly adsorbed onto the silica gel, especially if the column is not properly deactivated or if an inappropriate solvent system is used. Amines are known to streak or stick to acidic silica.[5][6]

    • Decomposition on Storage: Boc-protected diamines can be sensitive to heat, light, and atmospheric CO₂ over time.[9]

  • Recommended Solutions:

    • Reaction Optimization: Ensure optimal stoichiometry (typically 1.0-1.2 equivalents of (Boc)₂O) and reaction time. Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed.[10]

    • Work-up pH Control: When performing extractions, carefully control the pH. Avoid strong acids. Use of saturated sodium bicarbonate solution is a standard and safe method for neutralizing the reaction mixture.[2]

    • Chromatography Deactivation: To prevent streaking and improve recovery from a silica gel column, add a small amount of a volatile base, like triethylamine (0.5-1%), to the mobile phase.[5] This neutralizes the acidic sites on the silica surface. Alternatively, use an amine-functionalized column.[6]

    • Proper Storage: Store the purified product at 2-8°C under an inert atmosphere (e.g., Argon or Nitrogen) and protected from light and moisture to prevent degradation.[9]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose purification method for this compound: recrystallization or flash chromatography?

A1: The choice depends on the purity of your crude material and the required scale.

  • Flash Chromatography is superior for purifying complex mixtures containing multiple components or impurities with polarities very close to the product. It is the most versatile method for initial purification from a crude reaction mixture.[2][4]

  • Recrystallization is an excellent and often preferred method for obtaining very high-purity material (>99.5%) if your crude product is already relatively clean (e.g., >90% pure). It is also more scalable and cost-effective for large quantities than chromatography.

A common and effective strategy is to perform an initial purification by flash chromatography to isolate the product from major impurities, followed by a final polishing step via recrystallization to achieve high analytical purity.

Q2: How do I choose a solvent system for column chromatography?

A2: The goal is to find a solvent system where the product has an Rf value between 0.2 and 0.4 on a TLC plate.

  • Start with a standard system: A gradient of Ethyl Acetate (EtOAc) in Hexane or Heptane is a common starting point for moderately polar compounds.

  • Increase Polarity: If the product does not move from the baseline, switch to a more polar system, such as Methanol (MeOH) in Dichloromethane (DCM).[4]

  • Add a Modifier: As discussed in the troubleshooting section, for amines, it is highly recommended to add ~1% triethylamine (Et₃N) or ammonium hydroxide to your mobile phase to prevent peak tailing and improve resolution on silica gel.[5][6]

Q3: My compound appears pure by TLC, but NMR analysis shows broad peaks. What could be the cause?

A3: Broad NMR peaks for a Boc-protected amine can often be attributed to the presence of rotamers. The amide bond within the carbamate group has partial double-bond character, which restricts rotation at room temperature. This can lead to two distinct populations of molecules (rotamers) that are in slow exchange on the NMR timescale, resulting in broadened or even duplicated peaks. Running the NMR experiment at an elevated temperature (e.g., 50-80 °C) can often cause these peaks to coalesce into sharp, single signals as the rate of rotation increases.

Q4: How can I confirm the enantiomeric purity of my final product?

A4: The most definitive method is Chiral High-Performance Liquid Chromatography (Chiral HPLC) . This technique uses a chiral stationary phase (CSP) to separate the (R) and (S) enantiomers. A study on the closely related compound solriamfetol found that polysaccharide-based columns, such as Lux Amylose-1, are highly effective.[7] A typical method would involve a polar organic mobile phase, like methanol or isopropanol, often with a basic additive like diethylamine to improve peak shape.[7]

Experimental Protocols & Data

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general framework for purifying the title compound on a silica gel column.

  • Slurry Preparation: Dissolve the crude product in a minimal amount of the column eluent (or a stronger solvent like DCM if solubility is an issue). Add a small amount of silica gel (approximately 1-2 times the weight of the crude product) to this solution.

  • Dry Loading: Concentrate the slurry on a rotary evaporator until a dry, free-flowing powder is obtained. This "dry load" method generally provides better separation than loading the sample as a solution.

  • Column Packing: Pack a glass column with silica gel in the chosen mobile phase (e.g., Hexane/EtOAc + 1% Et₃N). Ensure the column is packed evenly without any air bubbles.

  • Loading: Carefully add the dry-loaded sample to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer during solvent addition.

  • Elution: Begin elution with the mobile phase, starting with a low polarity and gradually increasing it (gradient elution) or using a single pre-determined polarity (isocratic elution).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Parameter Typical Condition Purpose
Stationary Phase Silica Gel (230-400 mesh)Standard adsorbent for normal-phase chromatography.[2]
Mobile Phase A Hexane / Ethyl Acetate (Gradient)Good starting point for moderately polar compounds.
Mobile Phase B Dichloromethane / Methanol (Gradient)Alternative system for more polar compounds.[4]
Additive 0.5 - 1% Triethylamine (Et₃N)Neutralizes acidic silica sites to prevent streaking.[5]
Target Rf 0.2 - 0.4Optimal range for good separation on a column.
Protocol 2: Purification by Recrystallization
  • Solvent Screening: Place a small amount of the impure solid into several test tubes. Add a few drops of different solvents (e.g., isopropanol, ethyl acetate, acetonitrile, toluene) and solvent mixtures (e.g., EtOAc/Hexane, Toluene/Heptane).

  • Identify a Suitable Solvent: A good recrystallization solvent will dissolve the compound when hot but not when cold. Heat the test tubes that show poor solubility at room temperature. The ideal solvent will fully dissolve the product upon heating.

  • Hot Dissolution: In a larger flask, add the chosen solvent to the crude product and heat the mixture (e.g., in a water bath) with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Covering the flask with glass wool can promote slower cooling and the formation of larger, purer crystals.

  • Induce Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a tiny seed crystal of pure product.

  • Ice Bath: Once the solution has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product.

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Dry the crystals under high vacuum.

Visualized Workflows

Purification Method Selection Workflow

This diagram helps you choose the most appropriate purification strategy based on the characteristics of your crude product.

G start Analyze Crude Product (TLC, LCMS, NMR) purity_check Purity > 90% and Solid? start->purity_check complex_mixture Complex Mixture or Oil? purity_check->complex_mixture No recrystallize Recrystallization (High Purity & Scalable) purity_check->recrystallize Yes complex_mixture->recrystallize No (Try Trituration First) chromatography Flash Chromatography (Versatile Separation) complex_mixture->chromatography Yes final_purity_check Final Purity Check (NMR, LCMS, Chiral HPLC) recrystallize->final_purity_check chromatography->final_purity_check

Caption: Decision tree for selecting a purification method.

Troubleshooting Chromatography Issues

This workflow outlines steps to take when facing common problems during column chromatography.

G start Chromatography Problem (e.g., Tailing, Poor Separation) check_additive Is a base (e.g., 1% Et3N) in the mobile phase? start->check_additive add_additive Add 1% Et3N to eluent to neutralize silica check_additive->add_additive No check_solvent Optimize Solvent System (Try DCM/MeOH gradient) check_additive->check_solvent Yes add_additive->check_solvent check_stationary_phase Is separation still poor? check_solvent->check_stationary_phase change_stationary_phase Switch to alternative phase (e.g., Basic Alumina, Amine-Silica) check_stationary_phase->change_stationary_phase Yes success Problem Resolved check_stationary_phase->success No change_stationary_phase->success

Caption: Workflow for troubleshooting column chromatography.

References

Technical Support Center: Optimization of Amine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers, scientists, and drug development professionals. This guide is designed to be your comprehensive resource for troubleshooting and optimizing amine coupling reactions. Whether you are performing bioconjugation, solid-phase peptide synthesis, or small molecule amide bond formation, this center provides in-depth technical guidance to overcome common challenges and enhance your reaction outcomes.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the principles and practices of amine coupling.

Q1: What is the fundamental principle of EDC/NHS amine coupling?

A1: EDC/NHS coupling is a widely used "zero-length" crosslinking method to form a stable amide bond between a carboxyl group (-COOH) and a primary amine (-NH2).[1] The reaction proceeds in two main steps:

  • Activation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[2]

  • Stabilization and Coupling: N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, reacts with the O-acylisourea intermediate to form a more stable NHS-ester.[1] This semi-stable intermediate then readily reacts with a primary amine to form the desired amide bond, releasing NHS as a byproduct.[3]

Q2: Why is a two-step protocol often recommended for EDC/NHS coupling?

A2: A two-step protocol, where the carboxyl group is activated with EDC/NHS first, followed by removal of excess coupling agents before adding the amine, is preferred for several reasons.[4] It minimizes the risk of unwanted side reactions, particularly the polymerization of molecules that contain both carboxyl and amine groups.[2][5]

Q3: What are the optimal pH ranges for the EDC/NHS reaction steps?

A3: The two steps of the reaction have distinct optimal pH ranges. The activation of the carboxyl group with EDC is most efficient in a slightly acidic environment, typically between pH 4.5 and 6.0.[6][7] The subsequent reaction of the activated NHS-ester with the primary amine is favored at a more neutral to slightly basic pH, generally between 7.0 and 8.5, where the amine is deprotonated and more nucleophilic.[3][6]

Q4: What types of buffers should I use for amine coupling reactions?

A4: It is critical to use buffers that do not contain competing primary amines or carboxylates.[6] Buffers such as Tris and glycine will compete with your target amine.[5] Similarly, acetate-containing buffers can interfere with the carboxyl activation step.[8] Good choices for the activation step include MES (2-(N-morpholino)ethanesulfonic acid) buffer.[2][5] For the coupling step, phosphate-buffered saline (PBS) or borate buffers are commonly used.[9]

Q5: How should EDC and NHS reagents be stored and handled?

A5: EDC and NHS are moisture-sensitive and can hydrolyze over time, leading to inactivation.[5][6] They should be stored desiccated at -20°C.[6] Before use, it is crucial to allow the vials to warm to room temperature to prevent condensation upon opening.[5][6] For best results, prepare EDC and NHS solutions immediately before use.[5]

Troubleshooting Guide

This section is designed to help you diagnose and solve specific problems you may encounter during your amine coupling experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Coupling Yield Inactive Reagents: EDC and/or NHS have hydrolyzed due to improper storage or handling.[5]Use fresh, high-quality reagents. Always allow vials to warm to room temperature before opening and prepare solutions immediately before use.[5][6]
Suboptimal pH: The pH of the reaction is not optimal for either the activation or the coupling step.[6][7]Verify the pH of your buffers. Consider a two-step protocol: activate at pH 4.5-6.0, then adjust the pH to 7.0-8.5 for the coupling step.[5][6]
Presence of Competing Nucleophiles: Buffers or other components in the reaction mixture contain primary amines (e.g., Tris, glycine).[5]Perform a buffer exchange into an amine-free buffer like MES or PBS before starting the reaction.[5][8]
Hydrolysis of NHS-ester: The activated NHS-ester is susceptible to hydrolysis, especially in aqueous solutions and at higher pH.[5]Perform the coupling step immediately after activation.[5] Avoid unnecessary delays and work efficiently. The half-life of an NHS-ester can be as short as 10 minutes at pH 8.6.[7]
Steric Hindrance or Low Nucleophilicity: The amine or the carboxylic acid is sterically hindered, or the amine is a poor nucleophile (e.g., anilines).[10][11]Switch to a more powerful onium salt-based coupling reagent like HATU, HBTU, or PyBOP.[10][12] Increasing the concentration of reagents can also help drive the reaction to completion.[10]
Protein Aggregation/Precipitation pH is near the Isoelectric Point (pI): When the buffer pH is close to the protein's pI, its net charge is near zero, leading to aggregation.[7]Ensure the reaction pH is at least 1-2 units away from your protein's pI.[7]
High Concentration of Reactants: A sudden increase in the molarity of a small molecule being conjugated can cause precipitation.[7]Consider performing the reaction in a more dilute solution.
Side Reactions/Impure Product N-acylurea Formation: A common side reaction with carbodiimide reagents where the activated O-acylisourea rearranges.[13]The addition of HOBt or Oxyma Pure is strongly recommended to suppress N-acylurea formation and enhance reactivity.[13]
Racemization: For chiral carboxylic acids, especially in peptide synthesis, racemization can occur.[12]Additives like HOBt are effective at minimizing racemization.[12][13] Using weaker bases like N-methylmorpholine (NMM) instead of DIPEA can also help.[11]
Modification of Amine-Containing Buffers: If amine-containing buffers are present, they will be coupled, leading to unwanted byproducts.As stated previously, always use amine-free buffers for the reaction.[5]
Difficulty in Purification Water-Soluble Byproducts: The urea byproduct from EDC is water-soluble, which can sometimes complicate purification.[12]For solution-phase synthesis, aqueous extraction is typically used to remove the EDC-urea byproduct.[12] If chromatographic purification is leading to low yields, consider recrystallization from a suitable solvent like acetonitrile.[14]
Excess Reagents: Unreacted coupling agents and NHS can interfere with downstream applications.Quench the reaction by adding a primary amine like Tris or hydroxylamine.[3][6] Purify the final conjugate using a desalting column or dialysis.[9]

Key Parameter Optimization

Systematic optimization of reaction conditions is crucial for achieving high efficiency and reproducibility.

Reagent Stoichiometry

The optimal molar ratio of EDC and NHS to the carboxylic acid can vary. A common starting point is to use a molar excess, for example, a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[6] Optimization of these ratios is often necessary to maximize coupling efficiency.

pH Control

As detailed in the FAQ and Troubleshooting sections, pH is a critical parameter. For novel systems, it is advisable to perform a pH optimization experiment by setting up parallel reactions across a pH gradient (e.g., 6.5, 7.0, 7.5, 8.0) for the coupling step.[7]

Temperature and Reaction Time

Most amine coupling reactions are performed at room temperature for 1-2 hours or overnight at 4°C.[15] For difficult couplings, increasing the temperature can sometimes improve yields, but this must be balanced against the potential for increased side reactions like racemization and hydrolysis of the activated ester.[11][16]

Solvent Selection

In organic synthesis, polar aprotic solvents like DMF, DCM, and acetonitrile are commonly used.[17] For bioconjugations in aqueous environments, the choice of buffer is paramount, as discussed earlier. The inclusion of a co-solvent like ethanol can sometimes influence the reaction rate.[18]

Visualizing the Workflow and Mechanism

To better understand the process, here are diagrams illustrating the reaction mechanism and a logical troubleshooting workflow.

G cluster_activation Step 1: Activation (pH 4.5-6.0) cluster_coupling Step 2: Coupling (pH 7.0-8.5) cluster_side_reaction Competing Side Reaction Carboxyl R-COOH (Carboxylic Acid) Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (Semi-Stable) Acylisourea->NHS_Ester + NHS NHS NHS Amide R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide + R'-NH2 Hydrolyzed_Carboxyl R-COOH (Hydrolyzed) NHS_Ester->Hydrolyzed_Carboxyl + H2O Amine R'-NH2 (Primary Amine) Released_NHS NHS H2O H2O

Caption: Mechanism of the two-step EDC/NHS amine coupling reaction.

G decision decision solution solution start Low Coupling Yield check_reagents Are EDC/NHS fresh and handled properly? start->check_reagents check_ph Is the pH correct for each step? check_reagents->check_ph Yes sol_reagents Use fresh, properly stored reagents. check_reagents->sol_reagents No check_buffer Is the buffer amine-free? check_ph->check_buffer Yes sol_ph Adjust pH: Activation (4.5-6.0) Coupling (7.0-8.5) check_ph->sol_ph No check_sterics Are substrates sterically hindered? check_buffer->check_sterics Yes sol_buffer Use amine-free buffers (MES, PBS, Borate). check_buffer->sol_buffer No sol_sterics Use stronger coupling reagents (HATU, HBTU). check_sterics->sol_sterics Yes

Caption: Troubleshooting logic for low amine coupling yield.

Experimental Protocols

General Two-Step Aqueous EDC/NHS Coupling Protocol

This protocol is a general guideline for coupling an amine-containing molecule to a carboxyl-containing protein.[4][9]

Materials:

  • Protein (with carboxyl groups): In Activation Buffer

  • Amine-containing molecule: In Coupling Buffer

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0[2][7]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0[7]

  • Quenching Solution: 1 M Tris-HCl or Hydroxylamine, pH 8.5[3][6]

  • Desalting Columns

Procedure:

  • Preparation: Allow EDC and Sulfo-NHS vials to equilibrate to room temperature before opening. Prepare stock solutions of EDC and Sulfo-NHS in activation buffer immediately before use.

  • Activation:

    • To your carboxyl-containing protein solution, add EDC and Sulfo-NHS. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.[9]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[9]

  • Removal of Excess Reagents (Recommended):

    • To prevent side reactions, remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer.[6] This step also serves to adjust the pH for the coupling reaction.

  • Coupling:

    • Immediately add the amine-containing molecule to the activated protein solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[15]

  • Quenching:

    • Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.[3][5]

    • Incubate for 15-30 minutes to hydrolyze any unreacted NHS-esters.[5]

  • Purification:

    • Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and byproducts.[9]

Alternative Coupling Reagents

For challenging couplings, such as those involving sterically hindered substrates or electron-deficient amines, alternative reagents may provide superior results.[10][11]

Reagent ClassExamplesKey Characteristics & Applications
Carbodiimides DCC, DIC, EDC[12]Widely used. EDC and its byproduct are water-soluble, ideal for bioconjugations.[12] DCC/DIC are used in organic synthesis; the urea byproduct of DCC is insoluble.[12][19]
Onium Salts (Aminium/Uronium) HBTU, TBTU, HATU, COMU[13]Highly efficient with fast reaction times and low racemization, especially with additives.[12][13] HATU is particularly effective for hindered couplings.[11] COMU is a safer, non-explosive alternative to HOBt/HOAt-based reagents.[13]
Onium Salts (Phosphonium) BOP, PyBOP, PyAOP[13]Very powerful reagents. BOP is highly effective but produces a carcinogenic byproduct (HMPA).[13] PyBOP is a safer alternative.[13] PyAOP is especially effective for coupling N-methyl amino acids.[12]
Additives HOBt, HOAt, Oxyma Pure, DMAP[13]Used with coupling reagents (especially carbodiimides) to increase reaction rates and suppress side reactions like racemization and N-acylurea formation.[13] DMAP is a highly effective catalyst but can increase racemization.[12][20]

References

Technical Support Center: Troubleshooting Incomplete Boc Deprotection

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. Incomplete deprotection can lead to significant yield loss, complex purification challenges, and delays in synthetic campaigns.[1] This document provides a structured troubleshooting guide in a question-and-answer format to address specific issues and ensure your deprotection reactions proceed to completion efficiently.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons my Boc deprotection is incomplete?

Incomplete Boc deprotection is a frequent issue that can typically be traced back to a few key factors:

  • Insufficient Acid Strength or Concentration : The cleavage of the Boc group is an acid-catalyzed reaction, and its rate is highly dependent on the concentration of the acid.[1][2] A slight decrease in acid strength can significantly slow down the reaction.

  • Inadequate Reaction Time or Temperature : Many standard protocols suggest reaction times of 1-2 hours at room temperature.[2] However, for sterically hindered or electronically demanding substrates, these conditions may be insufficient.[1]

  • Steric Hindrance : If the Boc-protected amine is located in a sterically crowded environment within the molecule, the acid may have difficulty accessing the carbamate, thus slowing the rate of cleavage.[1][2]

  • Poor Solubility : If the starting material is not fully dissolved in the reaction solvent, the deprotection reaction will be slow and incomplete as the acid cannot efficiently interact with the substrate.[1]

  • Poor Resin Swelling (for Solid-Phase Synthesis) : In solid-phase peptide synthesis (SPPS), the resin must be adequately swelled by the deprotection solvent. If not, the acid cannot penetrate the resin beads to access all the peptide chains, leading to incomplete removal of the Boc group.[2][3] Interestingly, 100% TFA can sometimes cause less swelling than a TFA/DCM mixture, leading to this issue.[4]

Q2: How can I reliably monitor the progress of my deprotection reaction?

Effective monitoring is crucial to determine the reaction endpoint and avoid unnecessarily exposing your product to harsh acidic conditions.[1]

  • Thin-Layer Chromatography (TLC) : This is the quickest and most straightforward method. The deprotected amine (or its salt) is significantly more polar than the Boc-protected starting material and will have a much lower Rf value. Staining with a ninhydrin solution can help visualize the newly formed primary or secondary amine.[1][5]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) : LC-MS is the gold standard for monitoring reaction progress. It allows for accurate quantification of the disappearance of the starting material and the appearance of the product, with mass confirmation of the desired deprotected molecule.[1][6]

  • ¹H NMR Spectroscopy : For reactions in solution, pulling a small aliquot, removing the acid under vacuum, and dissolving it in a suitable deuterated solvent can provide definitive proof of deprotection. The key signal to monitor is the disappearance of the large singlet for the nine equivalent tert-butyl protons, which typically appears around 1.4-1.5 ppm.[6]

Core Troubleshooting Workflow

If you have confirmed that your Boc deprotection reaction is incomplete, follow this systematic workflow to diagnose and resolve the issue.

Troubleshooting_Workflow Start Incomplete Deprotection (Verified by TLC/LC-MS) Check_Conditions Step 1: Verify Initial Reaction Conditions Start->Check_Conditions Conditions_OK Were conditions correct? Check_Conditions->Conditions_OK Correct_Run Correct parameters and re-run experiment Conditions_OK->Correct_Run No Increase_Acid Step 2: Increase Acid Concentration / Strength Conditions_OK->Increase_Acid Yes Correct_Run->Start Increase_Time_Temp Step 3: Increase Reaction Time or Temperature Increase_Acid->Increase_Time_Temp Check_Solubility Step 4: Assess Substrate Solubility Increase_Time_Temp->Check_Solubility Solubility_OK Is substrate fully dissolved? Check_Solubility->Solubility_OK Change_Solvent Change solvent or use co-solvent system Solubility_OK->Change_Solvent No Consider_Reagent Step 5: Consider a Stronger Deprotection Reagent Solubility_OK->Consider_Reagent Yes Change_Solvent->Start Success Reaction Complete Consider_Reagent->Success Boc_Deprotection_Mechanism cluster_0 Boc Deprotection Pathway cluster_1 Fate of tert-Butyl Cation Boc_Amine R-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated_Boc->tBu_Cation Free_Amine Free Amine Salt (R-NH3+) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Side_Product Alkylated Side Product (e.g., t-butylated Trp) tBu_Cation->Side_Product Alkylation of Nucleophiles Scavenger Scavenger (e.g., TIS, EDT) tBu_Cation->Scavenger Trapping Isobutylene Isobutylene (gas) tBu_Cation->Isobutylene Deprotonation Trapped_Cation Trapped Cation Scavenger->Trapped_Cation

References

Technical Support Center: Navigating the Nuances of Boc-Protected Amine Stability Under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

For immediate assistance, please select a topic below:

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

Introduction

Welcome to the Technical Support Center for scientists, researchers, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability and cleavage of tert-butyloxycarbonyl (Boc)-protected amines under acidic conditions. As a cornerstone of modern organic synthesis, particularly in peptide and pharmaceutical development, a thorough understanding of the Boc group's behavior is critical for success.[1][2] This resource addresses common challenges, offering practical solutions and the fundamental chemical principles behind them.

The Boc group is prized for its robustness under a wide array of basic and nucleophilic conditions, yet it is readily and cleanly removed with acid.[1][3] This orthogonality is fundamental to complex multi-step syntheses.[2][4] However, the very nature of its acid-lability can present challenges, from incomplete reactions to undesired side-product formation. This guide will equip you with the knowledge to anticipate and resolve these issues effectively.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection under acidic conditions?

A1: The deprotection is an acid-catalyzed hydrolysis of the carbamate.[3][5] The process begins with the protonation of the carbamate's carbonyl oxygen by a strong acid, like trifluoroacetic acid (TFA).[1][3][6] This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This cleavage forms a highly stable tert-butyl cation and a carbamic acid intermediate.[1][3][6] The carbamic acid is unstable and spontaneously decomposes, releasing carbon dioxide and the free amine, which is then protonated by the acid in the medium to form an amine salt.[1][3][6]

Q2: How can I monitor the progress of a Boc deprotection reaction?

A2: Thin-Layer Chromatography (TLC) is a quick and efficient method for monitoring the reaction.[7] The deprotected amine is generally more polar than the Boc-protected starting material, resulting in a lower Retention Factor (Rf) value on the TLC plate.[7] For definitive confirmation, staining the plate with ninhydrin is highly recommended, as it produces a characteristic purple or yellow spot for primary and secondary amines.[7] Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more quantitative monitoring.[8][9]

Q3: What are the most common causes of side reactions during Boc deprotection?

A3: The principal cause of side reactions is the formation of the reactive tert-butyl cation.[8][9][10] This electrophilic intermediate can alkylate nucleophilic residues within your substrate, leading to undesired byproducts.[8][10][11][12] Amino acid residues with nucleophilic side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this tert-butylation.[9][10]

Q4: What is a "scavenger" and when should I use one?

A4: Scavengers are nucleophilic compounds added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with your molecule of interest.[9][10] You should always consider using a scavenger when your substrate contains nucleophilic functional groups, especially electron-rich aromatic rings or sulfur-containing residues like methionine and cysteine.[8][9][10] Common scavengers include triisopropylsilane (TIS), water, anisole, and thioanisole.[3][8][9][13]

Q5: Can I selectively deprotect a Boc group in the presence of other acid-labile groups?

A5: Yes, selective deprotection is often possible due to the high acid sensitivity of the Boc group.[11][12] By carefully controlling the acid concentration, reaction time, and temperature, the Boc group can often be removed while leaving other, less acid-sensitive groups intact. For instance, milder acidic conditions might be employed to cleave a Boc group without affecting a tert-butyl ester. However, this requires careful optimization for each specific substrate.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.

Issue 1: Incomplete or Sluggish Deprotection

You Observe: TLC or LC-MS analysis shows a significant amount of starting material remaining, even after the standard reaction time.

Potential Cause Explanation Recommended Solution
Insufficient Acid Strength or Concentration The cleavage of the Boc group is an acid-catalyzed process, and its rate has been shown to have a second-order dependence on the acid concentration.[14][15][16] If the acid is too weak or too dilute, the reaction will be slow or may not proceed to completion.[7][14]Gradually increase the acid concentration (e.g., from 20% TFA in DCM to 50%).[8][14] For resistant substrates, consider switching to a stronger acid system like 4M HCl in dioxane or even neat TFA for a short period, provided your substrate is stable under these harsher conditions.[7][8]
Low Reaction Temperature Deprotection is a kinetic process, and lower temperatures will significantly decrease the reaction rate.[7][14]If the reaction is being performed at 0 °C, allow it to warm to room temperature.[7] Gentle warming (e.g., to 40°C) can also be effective but be mindful that this may also increase the rate of side reactions.[8][14]
Steric Hindrance Bulky substituents near the Boc-protected amine can physically block the approach of the acid, slowing down the deprotection.[7][10][14]Increase the reaction time and/or use more forcing conditions (higher acid concentration or temperature).[8][10] Ensure your chosen solvent fully solubilizes the substrate.[14]
Poor Resin Swelling (Solid-Phase Synthesis) In solid-phase peptide synthesis (SPPS), if the resin support is not adequately swelled by the solvent, the acidic reagent cannot efficiently access all the reaction sites.[10][14] Interestingly, 100% TFA might cause less resin swelling than a 55% TFA solution in DCM.[14]Ensure the resin is properly swelled in the reaction solvent (e.g., DCM) before adding the deprotection solution.[17] Consider using a pre-wash step with the deprotection solution.[17]
Issue 2: Formation of Unexpected Byproducts

You Observe: Mass spectrometry analysis shows unexpected masses, often corresponding to the addition of 56 Da (+C₄H₈).

Potential Cause Explanation Recommended Solution
tert-Butylation of Nucleophilic Residues This is the most common side reaction. The electrophilic tert-butyl cation generated during cleavage reacts with nucleophilic sites on your molecule.[8][9][10] Tryptophan, methionine, cysteine, and tyrosine are particularly vulnerable.[9][10]The most effective solution is to add a scavenger to the reaction mixture.[9][10] Triisopropylsilane (TIS) is a highly effective scavenger.[8] Water can trap the cation to form tert-butanol.[9] For specific residues, thioanisole (for Met and Trp) or ethanedithiol (EDT) (for Cys) are recommended.[8]
Trifluoroacetylation of the Deprotected Amine The newly formed, nucleophilic free amine can sometimes be acylated by trifluoroacetic anhydride, which can be present as an impurity in TFA, or by reaction with TFA itself under certain conditions.Ensure you are using high-purity TFA. To remove residual TFA after the reaction, co-evaporate the crude product with a non-polar solvent like toluene multiple times.[9][14]
Degradation of Other Acid-Labile Groups The acidic conditions required for Boc deprotection may be too harsh for other sensitive functional groups present in your molecule, leading to their cleavage or rearrangement.Use milder deprotection conditions. Consider using 4M HCl in dioxane, which can be more selective.[18] Lewis acids like zinc bromide (ZnBr₂) or trimethylsilyl iodide (TMSI) offer non-protic alternatives that are often milder.[5][7] In some cases, thermal deprotection by heating in a suitable solvent may be an option.[7][8]

Experimental Protocols

Protocol 1: Standard Boc Deprotection with TFA in DCM

This protocol is a general procedure for solution-phase deprotection of a Boc-protected amine.

  • Dissolution: Dissolve the Boc-protected compound in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask.[19]

  • Cooling: Cool the solution to 0 °C using an ice bath.[9][19]

  • Reagent Addition: If required, add an appropriate scavenger (e.g., triisopropylsilane, 2.5-5% v/v).[9] Slowly add trifluoroacetic acid (TFA) dropwise to the stirred solution to a final concentration of 20-50% (v/v).[8][19]

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.[2][19]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until all starting material is consumed.[8][9]

  • Work-up: Upon completion, remove the solvent and excess TFA under reduced pressure (rotary evaporation).[8][9] To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[9][14]

  • Isolation: The resulting amine TFA salt can often be used directly in the next step or neutralized by dissolving the residue in an organic solvent and washing with a saturated aqueous solution of sodium bicarbonate.[8][14]

Protocol 2: Milder Boc Deprotection with HCl in Dioxane

This protocol is suitable for substrates containing other acid-sensitive functional groups.

  • Dissolution: Dissolve the Boc-protected compound in a minimal amount of anhydrous 1,4-dioxane.[18]

  • Reagent Addition: Add a solution of 4 M HCl in 1,4-dioxane (typically 5-10 equivalents).[18]

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo.

  • Isolation: Precipitate the resulting amine hydrochloride salt by adding cold diethyl ether. Isolate the product by filtration or centrifugation.[3]

Understanding the Chemistry

The Stability of the tert-Butyl Cation

The entire mechanism of acid-catalyzed Boc deprotection hinges on the formation of the tert-butyl carbocation.[1][3][20] This tertiary carbocation is significantly stabilized through two main electronic effects:

  • Inductive Effect (+I): The three methyl groups attached to the positively charged carbon are electron-donating, pushing electron density towards the carbocation and helping to disperse the positive charge.[21][22]

  • Hyperconjugation: The sigma (σ) electrons from the adjacent C-H bonds can overlap with the empty p-orbital of the carbocationic carbon.[23][24] With nine such C-H bonds, the tert-butyl cation has extensive hyperconjugation, which delocalizes the positive charge and greatly enhances its stability.[21][23][24]

This inherent stability is why the tert-butyl-oxygen bond cleaves readily under acidic conditions, making the Boc group an effective protecting group.[20]

Orthogonal Protection Strategies

The acid-lability of the Boc group makes it an excellent component in orthogonal protection schemes, where different protecting groups can be removed under distinct, non-interfering conditions.[4][25]

Protecting Group Cleavage Condition Orthogonal to Boc?
Fmoc (9-Fluorenylmethoxycarbonyl)Base (e.g., Piperidine)[25]Yes[4][25]
Cbz (Carboxybenzyl)Catalytic Hydrogenation (H₂, Pd/C)[25][26]Yes[2][4][25]
Alloc (Allyloxycarbonyl)Transition Metal Catalysis (e.g., Pd(0))[25]Yes[4][25]
tert-Butyl Esters Strong AcidNo (Similar Lability)
Benzyl Esters Catalytic HydrogenationYes[4]

This orthogonality is the foundation of modern Solid-Phase Peptide Synthesis (SPPS).[1][4]

Visualizing the Process

Boc_Deprotection_Mechanism

Troubleshooting_Workflow

References

Solriamfetol Synthesis Technical Support Center: A Guide to Mitigating By-product Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Solriamfetol Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the synthesis of solriamfetol, with a specific focus on the identification, mitigation, and troubleshooting of by-product formation. As Senior Application Scientists, we provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your synthetic processes.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions encountered during solriamfetol synthesis.

Q1: What are the most common impurities I should expect in my solriamfetol synthesis?

A1: The most frequently observed impurities in solriamfetol synthesis include the starting material, (R)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol), the undesired S-enantiomer, and several process-related by-products. A recent study has identified and characterized eight such impurities.[1][2] Key by-products arise from reactions at the amino group instead of, or in addition to, the intended hydroxyl group of D-phenylalaninol. These include (R)-1-(1-hydroxy-3-phenylpropan-2-yl)urea (an N-carbamoylated impurity) and di-carbamoylated species.[2][3]

Q2: How does the choice of carbamoylating agent affect the impurity profile?

A2: The choice of carbamoylating agent is a critical factor influencing the by-product profile. Highly reactive agents like phosgene followed by ammonia can lead to the formation of various impurities if the reaction is not carefully controlled, including over-reaction to form isocyanates that can lead to urea-type by-products.[2] Milder and more selective reagents, such as sodium cyanate (NaOCN) under acidic conditions or the use of protecting group strategies with agents like 1,1'-carbonyldiimidazole (CDI), can offer a more controlled reaction with a cleaner impurity profile.[4][5]

Q3: What is the significance of stereochemical control in solriamfetol synthesis?

A3: Solriamfetol is a chiral molecule, and the desired therapeutic activity resides in the (R)-enantiomer.[6] The presence of the (S)-enantiomer is considered a chiral impurity and must be controlled to meet regulatory requirements.[6][7][8] Therefore, maintaining stereochemical integrity throughout the synthesis is paramount. This is typically achieved by starting with an enantiomerically pure precursor, such as D-phenylalanine or D-phenylalaninol, and ensuring that the reaction conditions do not cause racemization.

Q4: Are there established analytical methods to detect and quantify these impurities?

A4: Yes, several analytical methods have been developed for this purpose. High-Performance Liquid Chromatography (HPLC) is a widely used technique for both chiral and achiral purity analysis. Specific methods using polysaccharide-based chiral stationary phases have been developed to separate and quantify the S-enantiomer.[7][9] Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection is another powerful tool for profiling process-related impurities.[1][2] Additionally, capillary electrophoresis has been shown to be effective for the simultaneous enantioseparation of solriamfetol and its precursor, phenylalaninol.[6][8][10]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to by-product formation during solriamfetol synthesis.

Issue 1: High Levels of Unreacted (R)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol)
  • Plausible Cause: Incomplete reaction due to insufficient carbamoylating agent, suboptimal reaction temperature, or short reaction time. The stability of the carbamoylating agent under the reaction conditions can also be a factor.

  • Troubleshooting & Mitigation:

    • Reagent Stoichiometry: Ensure an appropriate molar excess of the carbamoylating agent is used. A slight excess is often necessary to drive the reaction to completion, but a large excess can lead to other by-products.

    • Temperature and Time Optimization: The carbamoylation of the hydroxyl group can be slow at low temperatures. A systematic study of the reaction temperature and time course can help identify the optimal conditions for complete conversion without degrading the product. For instance, in the synthesis using sodium cyanate, acidic conditions and controlled heating are crucial.[4]

    • pH Control: The pH of the reaction medium can significantly impact the reactivity of both the D-phenylalaninol and the carbamoylating agent. The amino group's nucleophilicity is pH-dependent, and maintaining the optimal pH range is critical for selective O-carbamoylation.

Issue 2: Presence of the Undesired (S)-Enantiomer
  • Plausible Cause: Racemization of the chiral center during synthesis or the presence of the (S)-enantiomer in the starting material (D-phenylalaninol).

  • Troubleshooting & Mitigation:

    • Starting Material Purity: Verify the enantiomeric purity of the starting D-phenylalaninol using a suitable chiral analytical method, such as chiral HPLC.[7][9]

    • Avoid Harsh Conditions: Basic conditions or high temperatures can sometimes lead to racemization. If racemization is suspected, explore milder reaction conditions.

    • Chiral Purification: If the final product contains an unacceptable level of the S-enantiomer, chiral purification may be necessary. This can be achieved through preparative chiral HPLC or by diastereomeric salt crystallization.[11]

Issue 3: Formation of N-Carbamoyl and Di-Carbamoyl Impurities
  • Plausible Cause: The amino group of D-phenylalaninol is also a nucleophile and can compete with the hydroxyl group in reacting with the carbamoylating agent. This leads to the formation of N-carbamoylated by-products or di-carbamoylated species where both the amino and hydroxyl groups have reacted.

  • Troubleshooting & Mitigation:

    • Use of Protecting Groups: A robust strategy to prevent N-carbamoylation is to protect the amino group before the carbamoylation step. Common protecting groups for amines, such as the tert-butoxycarbonyl (Boc) group, can be employed. The protected intermediate is then subjected to carbamoylation, followed by deprotection to yield the desired product.[5]

    • pH Optimization: In aqueous acidic media, the amino group of D-phenylalaninol will be protonated, reducing its nucleophilicity and favoring the reaction at the hydroxyl group. Careful control of pH is therefore a key parameter to enhance selectivity.

    Experimental Protocols

    Protocol 1: Synthesis of Solriamfetol using a Protecting Group Strategy

    This protocol outlines a two-step process involving the protection of the amino group of D-phenylalaninol, followed by carbamoylation and deprotection.

    Step 1: N-Boc Protection of D-phenylalaninol

    • Dissolve D-phenylalaninol in a suitable solvent such as dichloromethane.

    • Add a solution of di-tert-butyl dicarbonate (Boc-anhydride) to the reaction mixture.

    • Stir the reaction at room temperature until completion, which can be monitored by TLC or HPLC.

    • Isolate and purify the N-Boc-D-phenylalaninol intermediate.

    Step 2: Carbamoylation of N-Boc-D-phenylalaninol

    • Dissolve N-Boc-D-phenylalaninol in a suitable solvent like toluene.

    • Add 1,1'-carbonyldiimidazole (CDI) to the solution and stir until the reaction is complete.

    • Add aqueous ammonia to the reaction mixture to form the carbamate.

    • Isolate and dry the Boc-protected solriamfetol.

    Step 3: Deprotection of Boc-protected Solriamfetol

    • Add the Boc-protected solriamfetol to water.

    • Add hydrochloric acid to the mixture.

    • Heat the reaction mass until the deprotection is complete.

    • Isolate and dry the final solriamfetol hydrochloride product.[5]

    Protocol 2: Purification of Solriamfetol by Crystallization

    Crystallization is a powerful technique for purifying the final product and removing process-related impurities.

    • Dissolve the crude solriamfetol free base in a suitable solvent system. A common approach is to use an alcohol, such as isopropanol.

    • The concentration of the solution should be optimized to ensure good recovery.

    • To form the hydrochloride salt, a solution of hydrochloric acid in a suitable solvent (e.g., isopropanol) is added.

    • The crystallization can be induced by cooling, seeding with pure crystals, or by the addition of an anti-solvent.

    • The resulting crystals are collected by filtration, washed with a cold solvent, and dried under vacuum.

    • The purity of the crystallized product should be verified by HPLC.

    Data Presentation

    Table 1: Common Impurities in Solriamfetol Synthesis and their Mitigation Strategies

    Impurity NameStructurePlausible Cause of FormationRecommended Mitigation Strategy
    (S)-SolriamfetolEnantiomer of SolriamfetolRacemization or impure starting materialUse of enantiomerically pure D-phenylalaninol; milder reaction conditions; chiral purification.
    (R)-2-amino-3-phenylpropan-1-ol (D-phenylalaninol)Starting MaterialIncomplete reactionOptimization of reaction time, temperature, and reagent stoichiometry.
    (R)-1-(1-hydroxy-3-phenylpropan-2-yl)ureaN-carbamoylated by-productReaction at the amino groupUse of an amino-protecting group (e.g., Boc); pH control.
    Di-carbamoylated by-productsReaction at both amino and hydroxyl groupsExcess carbamoylating agent; lack of selectivityUse of protecting groups; controlled stoichiometry of reagents.

    Visualizations

    Diagram 1: Synthetic Pathways to Solriamfetol

    G cluster_0 Direct Carbamoylation cluster_1 Protecting Group Strategy D_p_ol D-Phenylalaninol NaOCN NaOCN, Acid D_p_ol->NaOCN Solriamfetol_1 Solriamfetol NaOCN->Solriamfetol_1 D_p_ol_2 D-Phenylalaninol Boc Boc Anhydride D_p_ol_2->Boc N_Boc_D_p_ol N-Boc-D-Phenylalaninol Boc->N_Boc_D_p_ol CDI CDI, NH3 N_Boc_D_p_ol->CDI Boc_Sol Boc-Solriamfetol CDI->Boc_Sol Deprotection HCl Boc_Sol->Deprotection Solriamfetol_2 Solriamfetol Deprotection->Solriamfetol_2

    Caption: Overview of common synthetic routes to solriamfetol.

    Diagram 2: By-product Formation Pathways

    G cluster_0 Reaction Pathways D_p_ol D-Phenylalaninol Carbamoylating_Agent Carbamoylating Agent D_p_ol->Carbamoylating_Agent Solriamfetol Solriamfetol (Desired Product) (O-Carbamoylation) Carbamoylating_Agent->Solriamfetol OH group attack N_Carbamoyl N-Carbamoyl Impurity (N-Carbamoylation) Carbamoylating_Agent->N_Carbamoyl NH2 group attack Di_Carbamoyl Di-Carbamoyl Impurity (N,O-Dicarbamoylation) Carbamoylating_Agent->Di_Carbamoyl Carbamoylating_Agent->Di_Carbamoyl Solriamfetol->Carbamoylating_Agent N_Carbamoyl->Carbamoylating_Agent

    Caption: Competing reaction pathways leading to by-product formation.

  • Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. (2020). Chromatographia, 83(9), 1147-1154. --INVALID-LINK--

  • Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma cyclodextrin. (2021). PubMed. --INVALID-LINK--

  • An Efficient Synthesis of Solriamfetol Hydrochloride Substantially Free From Impurities: Identification, Synthesis, and Characterization of Novel Impurities. (2023). ResearchGate. --INVALID-LINK--

  • Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. (2023). PubMed. --INVALID-LINK--

  • Determination of the Enantiomeric Purity of Solriamfetol by High-Performance Liquid Chromatography in Polar Organic Mode Using Polysaccharide-Type Chiral Stationary Phases. (2020). ResearchGate. --INVALID-LINK--

  • Enantioseparation of solriamfetol and its major impurity phenylalaninol by capillary electrophoresis using sulfated gamma cyclodextrin. (2021). ResearchGate. --INVALID-LINK--

  • A Novel Analytical Method for the Estimation of Solriamfetol in Plasma Samples by Lc-Ms/Ms. (2021). ResearchGate. --INVALID-LINK--

  • Improved synthetic route of solriamfetol hydrochloride (1). (2023). ResearchGate. --INVALID-LINK--

  • Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. (2023). OALib. --INVALID-LINK--

  • Solriamfetol impurities: Synthesis, characterization, and analytical method (UPLC-UV) validation. (2023). PMC. --INVALID-LINK--

  • How to synthesize Solriamfetol? (2024). ChemicalBook. --INVALID-LINK--

  • Synthetic pathway for Impurity 4. (2023). ResearchGate. --INVALID-LINK--

  • Crystallization and Purification. (2015). ResearchGate. --INVALID-LINK--

  • Synthesis of solriamfetol (173). (2021). ResearchGate. --INVALID-LINK--

  • Process for preparation of solriamfetol and intermediates thereof. (2021). Google Patents. --INVALID-LINK--

  • Effect of Different Amino Acids and Heating Conditions on the Formation of 2-Amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP) and Its Kinetics Formation Using Chemical Model System. (2019). PMC. --INVALID-LINK--

  • Novel process for preparing solriamfetol hydrochloride. (2023). Google Patents. --INVALID-LINK--

  • Novel process for preparing solriamfetol hydrochloride. (2023). Google Patents. --INVALID-LINK--

  • A Comprehensive Review of Solriamfetol to Treat Excessive Daytime Sleepiness. (2021). PMC. --INVALID-LINK--

  • Methods of providing solriamfetol therapy to subjects with impaired renal function. (2025). Google Patents. --INVALID-LINK--

  • The high-temperature phases of L-phenylalanine. (2015). ResearchGate. --INVALID-LINK--

  • Methods for treating or preventing fatigue. (2014). Google Patents. --INVALID-LINK--

  • Role of phenylalanine ammonia-lyase in heat pretreatment-induced chilling tolerance in banana fruit. (2014). UQ eSpace. --INVALID-LINK--

  • The effect of intermittent and continuous heating of soybean oil at frying temperature on the formation of 4-hydroxy-2-trans-nonenal and other α-, β-unsaturated hydroxyaldehydes. (2001). Experts@Minnesota. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to Analytical Methods for Determining the Purity of (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the rigorous assessment of purity for chiral intermediates is not merely a regulatory formality but a cornerstone of drug safety and efficacy. (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), presents a unique analytical challenge due to its chiral nature and potential for various process-related and degradation impurities. This guide provides an in-depth comparison of analytical methodologies, grounded in experimental data and established principles, to empower researchers and drug development professionals in selecting and implementing the most appropriate purity assessment strategies.

The Criticality of Purity in Chiral Intermediates

The stereochemical configuration of a drug molecule is intrinsically linked to its pharmacological activity. The (R)-enantiomer of a compound may elicit the desired therapeutic effect, while its (S)-enantiomer could be inactive or, in some cases, toxic. Consequently, the enantiomeric purity of a chiral intermediate like this compound is a critical quality attribute (CQA) that must be meticulously controlled and monitored. Beyond enantiomeric purity, the presence of other impurities, such as diastereomers, regioisomers, residual solvents, and starting materials, can impact the safety and efficacy of the final API.

A Comparative Analysis of Analytical Techniques

The selection of an analytical method for purity determination is a multifactorial decision, balancing specificity, sensitivity, and throughput. Here, we compare the most pertinent techniques for the comprehensive analysis of this compound.

High-Performance Liquid Chromatography (HPLC) and Chiral HPLC

High-Performance Liquid Chromatography (HPLC) stands as the workhorse for purity analysis in the pharmaceutical industry due to its versatility and high resolution. For a chiral compound, the use of a chiral stationary phase (CSP) is indispensable for resolving enantiomers.

Expertise & Experience: The choice of a chiral stationary phase is paramount. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability in separating a wide range of chiral compounds, including carbamates.[1][2][3][4] The selection between normal-phase and reversed-phase chromatography depends on the solubility of the analyte and the desired separation mechanism. Reversed-phase HPLC is often preferred for its compatibility with aqueous mobile phases and its robustness.[2]

Trustworthiness: A validated HPLC method provides a self-validating system for purity assessment. Method validation, following guidelines from the International Council for Harmonisation (ICH), ensures that the analytical procedure is fit for its intended purpose.[5][6][7][8] Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][9]

Authoritative Grounding: The principles of chromatography, including the van Deemter equation which describes the relationship between linear velocity and plate height, provide a theoretical framework for optimizing separations.[10][11][12][13][14]

Experimental Protocol: Chiral HPLC Method for Enantiomeric Purity

  • Instrumentation: HPLC system with a UV detector.[1]

  • Column: Chiralcel OD-H (or equivalent polysaccharide-based chiral stationary phase).[1]

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization.[1]

  • Flow Rate: 1.0 mL/min.[1][15]

  • Column Temperature: 25 °C.

  • Detection: UV at 210 nm.[3][15]

  • Injection Volume: 10 µL.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1 mg/mL.[15]

Data Presentation: Comparison of HPLC Methods

ParameterChiral HPLC (Normal Phase)Reversed-Phase HPLC (Achiral)
Purpose Enantiomeric PurityAchiral Purity, Impurity Profiling
Stationary Phase Polysaccharide-based CSPC18
Mobile Phase Hexane/IsopropanolAcetonitrile/Water with TFA[15]
Resolution (R vs. S) > 2.0No separation of enantiomers
Typical Run Time 15-20 min10-15 min
LOD/LOQ ~0.01% / ~0.03%~0.02% / ~0.05%

Workflow for HPLC Method Development

HPLC_Workflow cluster_0 Method Development cluster_1 Routine Analysis A Define Analytical Target Profile B Select Column & Mobile Phase A->B Initial Screening C Optimize Separation Parameters B->C Fine-tuning D Method Validation (ICH) C->D Verification E Sample Preparation D->E Implementation F HPLC Analysis E->F G Data Interpretation & Reporting F->G

Caption: A streamlined workflow for HPLC method development and routine analysis.

Gas Chromatography (GC)

Gas Chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, derivatization is often necessary to improve its volatility and thermal stability.

Expertise & Experience: Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be employed to silylate the amine and carbamate functionalities, making the compound amenable to GC analysis. The use of a chiral capillary column, such as one coated with a cyclodextrin derivative, allows for the separation of enantiomers.

Trustworthiness: GC methods, when properly validated, offer high efficiency and sensitivity. The use of a flame ionization detector (FID) provides a wide linear range and is less susceptible to matrix effects compared to other detectors.

Authoritative Grounding: The separation in GC is governed by the partitioning of the analyte between the stationary phase and the mobile gas phase, a principle described by Martin and Synge who were awarded the Nobel Prize in Chemistry in 1952 for their invention of partition chromatography.

Experimental Protocol: Chiral GC Method for Enantiomeric Purity

  • Derivatization: React the sample with a suitable derivatizing agent (e.g., isobutyloxycarbonyl or tert-butyldimethylsilyl derivatives) to enhance volatility.[16]

  • Instrumentation: Gas chromatograph with an FID.

  • Column: Chiral capillary column (e.g., Beta-DEX™ 225).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: Start at a lower temperature (e.g., 150 °C) and ramp up to a higher temperature (e.g., 220 °C) to ensure the elution of all components.

  • Injector and Detector Temperature: 250 °C.

  • Injection: Split injection mode.

Logical Relationship of Analytical Techniques

Purity_Analysis cluster_Purity Purity Assessment Compound (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate HPLC Chiral HPLC Compound->HPLC Enantiomeric Purity GC Chiral GC Compound->GC Enantiomeric & Achiral Purity NMR NMR Spectroscopy Compound->NMR Structural Confirmation & Impurity ID MS Mass Spectrometry Compound->MS Molecular Weight & Impurity ID HPLC->MS LC-MS GC->MS GC-MS

Caption: Interconnectivity of analytical techniques for a comprehensive purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for structure elucidation and can also be used for purity determination.[17] ¹H NMR is particularly useful for identifying and quantifying impurities that have unique proton signals.

Expertise & Experience: The use of a chiral solvating agent or a chiral lanthanide shift reagent can induce diastereomeric differentiation in the NMR spectrum, allowing for the determination of enantiomeric excess. However, this approach is often less precise than chromatographic methods for quantifying low levels of the undesired enantiomer.

Trustworthiness: Quantitative NMR (qNMR) is a primary analytical method that does not require a reference standard of the analyte for quantification, provided that a certified internal standard is used.[18][19][20][21] This makes it a highly accurate technique for determining the absolute purity of a substance.[18][22]

Authoritative Grounding: The principles of NMR are based on the quantum mechanical properties of atomic nuclei, and the chemical shift of a proton is highly sensitive to its local electronic environment. The area under an NMR peak is directly proportional to the number of nuclei responsible for that signal.[18][19]

Mass Spectrometry (MS)

Mass Spectrometry is a powerful technique for determining the molecular weight of a compound and for identifying unknown impurities. When coupled with a chromatographic technique (LC-MS or GC-MS), it provides both separation and identification capabilities.

Expertise & Experience: Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of this compound in LC-MS. High-resolution mass spectrometry (HRMS) can provide accurate mass measurements, which can be used to determine the elemental composition of impurities.

Trustworthiness: The fragmentation pattern of a compound in the mass spectrometer provides a unique fingerprint that can be used for structural confirmation.

Conclusion and Recommendations

A multi-faceted approach is recommended for the comprehensive purity assessment of this compound.

  • For routine quality control and enantiomeric purity determination, a validated chiral HPLC method is the gold standard due to its robustness, precision, and high-throughput capabilities.

  • Chiral GC can serve as an orthogonal method to confirm the results obtained by chiral HPLC.

  • NMR spectroscopy is invaluable for structural confirmation and for the identification and quantification of impurities, especially when using a qNMR approach.[22][23]

  • LC-MS or GC-MS should be employed for the identification of unknown impurities and for providing orthogonal data to support the purity assessment.

By integrating these complementary analytical techniques, researchers and drug development professionals can ensure the quality and safety of this compound, thereby contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to Chiral HPLC Analysis of Enantiomeric Excess for Primary Amines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The accurate determination of enantiomeric excess (ee) is a cornerstone of pharmaceutical development and quality control. For chiral primary amines, which form the backbone of countless active pharmaceutical ingredients (APIs), robust and reliable analytical methods are not just a regulatory requirement but a scientific necessity. High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) stands as the principal technique for this critical task, offering unparalleled precision and accuracy.[1][2][3]

This guide provides an in-depth comparison of the prevalent chiral HPLC methodologies for the analysis of primary amines. Moving beyond a simple recitation of protocols, we will delve into the underlying principles of chiral recognition, the rationale behind methodological choices, and the practical nuances that underpin successful enantioseparation.

The Challenge of Primary Amine Enantioseparation

Primary amines present a unique set of challenges in chiral chromatography. Their basicity can lead to strong interactions with residual silanol groups on silica-based CSPs, resulting in poor peak shape and reduced resolution. Furthermore, their polarity can complicate method development in traditional normal-phase systems.[4] Overcoming these hurdles requires a judicious selection of the chiral stationary phase, mobile phase, and, in some cases, a strategic derivatization of the analyte.

Comparing Chiral Stationary Phases: The Heart of the Separation

The choice of the chiral stationary phase is the most critical decision in developing a chiral HPLC method.[1] Several classes of CSPs have proven effective for the enantioseparation of primary amines, each operating on different principles of chiral recognition.

Polysaccharide-Based CSPs

Derivatives of cellulose and amylose are the most widely used CSPs due to their broad enantiorecognition capabilities.[1][5] These phases, often coated or immobilized on a silica support, form helical polymer chains that create chiral grooves.[6][7] Chiral recognition is achieved through a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, as the enantiomers fit differently into these chiral cavities.[7] Immobilized polysaccharide CSPs offer the advantage of being compatible with a wider range of solvents, enhancing method development flexibility.[7][8]

Macrocyclic Glycopeptide-Based CSPs

Macrocyclic antibiotics, such as vancomycin and teicoplanin, bonded to silica, offer a unique mechanism for chiral recognition.[9][10] Their complex three-dimensional structures contain multiple stereogenic centers and various functional groups, including hydrophobic pockets, aromatic rings, and ionizable groups (carboxyl and amino).[9][11] This multiplicity of interaction sites allows for the separation of a wide variety of chiral compounds, including primary amines, often in reversed-phase or polar organic modes.[11][12] These CSPs are particularly effective for ionizable analytes.[12]

Pirkle-Type (Brush-Type) CSPs

Developed by William H. Pirkle, these CSPs are based on small chiral molecules covalently bonded to a silica surface.[13][14] Chiral recognition is based on the "three-point interaction" model, which posits that for enantioseparation to occur, there must be at least three simultaneous points of interaction between the analyte and the CSP, with at least one of these being stereochemically dependent.[13] These interactions typically involve π-π stacking, hydrogen bonding, and dipole-dipole forces.[13] Pirkle-type phases are often used in normal-phase chromatography and are available in both enantiomeric forms, allowing for the inversion of elution order, which can be advantageous for the analysis of trace enantiomers.[14][15]

Crown Ether-Based CSPs

Crown ether-based CSPs are highly specific for the separation of primary amines.[4][16] Chiral recognition occurs through the formation of an inclusion complex, where the protonated primary amine group of the analyte fits into the chiral cavity of the crown ether.[10] Separation is achieved in reversed-phase mode, typically requiring a strongly acidic mobile phase to ensure the amine is protonated.[4][16] While highly effective, the need for aggressive mobile phases can be a drawback for some applications.[4]

Cyclofructan-Based CSPs

Cyclofructan-based CSPs have emerged as a powerful tool for the enantioseparation of primary amines, particularly in the polar organic and supercritical fluid chromatography (SFC) modes.[4][17] These CSPs demonstrate a high success rate for resolving a wide range of primary amines.[4]

Chiral Stationary Phase TypePrimary Recognition MechanismTypical Mobile Phase ModesKey Advantages for Primary AminesKey Considerations
Polysaccharide-Based Complexation within chiral grooves, H-bonding, dipole-dipole interactions.[7]Normal Phase, Reversed Phase, Polar Organic.[6]Broad applicability, high success rate, immobilized versions offer solvent flexibility.[1][8]Peak shape can be sensitive to mobile phase additives.
Macrocyclic Glycopeptide-Based Multiple interactions (hydrophobic, ionic, H-bonding) within a complex 3D structure.[9][11]Reversed Phase, Polar Organic, Polar Ionic.[12]Excellent for ionizable amines, multimodal capabilities.[12]Can be more expensive than other CSP types.
Pirkle-Type (Brush-Type) "Three-point interaction" model involving π-π stacking, H-bonding, and dipole interactions.[13]Normal Phase, Reversed Phase.[15]Elution order can be inverted, robust covalently bonded phases.[14]May have a narrower application range compared to polysaccharide phases.
Crown Ether-Based Inclusion complexation of the protonated primary amine.[10]Reversed Phase.[16]High selectivity specifically for primary amines.[4]Requires strongly acidic mobile phases.[4]
Cyclofructan-Based Inclusion complexation and interactions with derivatized cyclofructan.Polar Organic, Normal Phase, SFC.[4][17]High success rate for primary amines, complementary to polysaccharide phases.[4]Performance can be highly dependent on the mobile phase additives.[4]

The Indirect Approach: Chiral Derivatization

When direct separation on a CSP is challenging, an alternative strategy is to derivatize the primary amine with a chiral derivatizing agent (CDA).[18][19] This reaction converts the enantiomeric pair into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard achiral HPLC column.[19]

Common Chiral Derivatizing Agents for Primary Amines:
  • Marfey's Reagent (FDAA): 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with primary amines under mild alkaline conditions to form diastereomeric derivatives with strong UV absorbance.[18]

  • Mosher's Acid Chloride: The acid chloride of α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) reacts with primary amines to form diastereomeric amides that can be distinguished by HPLC or NMR.[18][19]

  • o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA reacts with primary amines in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindoles.[20][21]

Advantages of Chiral Derivatization:

  • Utilizes less expensive achiral columns.[18]

  • Can enhance detection sensitivity by introducing a chromophore or fluorophore.[18]

  • May be more robust and transferable between laboratories.[18]

Disadvantages of Chiral Derivatization:

  • Requires an additional reaction step, which can introduce errors.

  • The derivatizing agent must be enantiomerically pure.

  • Reaction conditions must be optimized to prevent racemization.

Experimental Workflow for Chiral HPLC Method Development

A systematic approach is crucial for the efficient development of a robust chiral HPLC method.

Caption: A systematic workflow for chiral HPLC method development.

Step-by-Step Protocol:
  • Analyte Characterization:

    • Determine the pKa, solubility, and UV absorbance spectrum of the primary amine. This information will guide the selection of the mobile phase and detector settings.

  • Initial Column and Mobile Phase Screening:

    • Select a set of 2-4 diverse chiral stationary phases (e.g., one cellulose-based, one amylose-based, and one macrocyclic glycopeptide-based).

    • Screen each column with a set of standard mobile phases. For polysaccharide CSPs in normal phase, a common starting point is a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol).[22][23] For basic amines, the addition of a small amount of a basic additive like diethylamine (DEA) or butylamine (typically 0.1%) is often necessary to improve peak shape.[24] For macrocyclic glycopeptide CSPs, reversed-phase conditions with a buffered aqueous mobile phase and an organic modifier (acetonitrile or methanol) are a good starting point.[23]

  • Method Optimization:

    • Once a promising CSP and mobile phase system are identified, systematically optimize the separation.

    • Mobile Phase Composition: Fine-tune the ratio of the strong and weak solvents to achieve optimal retention and resolution.

    • Additives: For primary amines, the type and concentration of acidic or basic additives are critical. For normal phase, basic additives like DEA, butylamine, or ethanolamine are used to minimize peak tailing.[24] In reversed-phase, acidic additives like trifluoroacetic acid (TFA) or formic acid can improve peak shape by ensuring the amine is protonated.[23]

    • Flow Rate: Adjust the flow rate to balance analysis time and resolution. Lower flow rates can sometimes improve separation.[1]

    • Temperature: Varying the column temperature can influence selectivity and should be investigated.[1]

  • Data Analysis and System Suitability:

    • Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers: % ee = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

    • Ensure the method meets system suitability criteria, including a resolution (Rs) of ≥ 1.5 between the enantiomeric peaks, a tailing factor (Tf) between 0.8 and 1.5, and an appropriate number of theoretical plates.[23]

The Rise of Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) has gained significant traction as a powerful alternative to HPLC for chiral separations, particularly for primary amines.[16][17] Using supercritical CO₂ as the primary mobile phase, often with a small amount of an organic modifier, SFC offers several advantages:

  • Speed: The low viscosity of the mobile phase allows for faster separations.[25]

  • Reduced Solvent Consumption: SFC is considered a "greener" technique due to the significant reduction in organic solvent usage.[25][26]

  • Improved Peak Shape: For basic compounds like primary amines, SFC can often provide better peak symmetry compared to HPLC.[17]

Crown ether and cyclofructan-based CSPs have shown particular promise in SFC for the enantioseparation of primary amines.[16][17]

Conclusion

The successful chiral HPLC analysis of enantiomeric excess for primary amines hinges on a systematic and informed approach to method development. A thorough understanding of the different types of chiral stationary phases and their recognition mechanisms, coupled with a logical optimization of mobile phase conditions, is paramount. While polysaccharide and macrocyclic glycopeptide CSPs offer broad applicability, specialized phases like crown ethers and cyclofructans provide powerful, targeted solutions. For particularly challenging separations, chiral derivatization remains a viable and effective strategy. As technology advances, techniques like SFC will continue to play an increasingly important role, offering faster and more environmentally friendly analytical solutions for the critical task of ensuring the stereochemical purity of pharmaceutical compounds.

References

A Senior Application Scientist's Comparative Guide to Amine Protecting Groups: Boc, Fmoc, and Cbz

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the nuanced field of organic synthesis, particularly within peptide and pharmaceutical development, the judicious use of protecting groups is a foundational principle for success. Amines, with their inherent nucleophilicity, require temporary masking to direct synthetic transformations with precision. This guide offers an in-depth, objective comparison of three cornerstone amine protecting groups: tert-butyloxycarbonyl (Boc), 9-fluorenylmethyloxycarbonyl (Fmoc), and benzyloxycarbonyl (Cbz). We will explore their chemical behaviors, deprotection mechanisms, and strategic applications, substantiated by experimental data to empower your synthetic design.

The Imperative of Amine Protection in Synthesis

The strategic protection of amines is non-negotiable in multi-step synthesis. An effective protecting group must be introduced with high efficiency, remain stable throughout various reaction conditions, and be cleanly removed under specific, non-destructive conditions.[1] Crucially, in complex molecules with multiple protected functionalities, the principle of orthogonality is paramount. Orthogonal protecting groups can be selectively removed without affecting others, a necessity for intricate synthetic routes.[2][3]

At a Glance: A Comparative Overview

FeatureBoc (tert-Butyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Cbz (Benzyloxycarbonyl or Z)
Chemical Nature Acid-labile carbamate[4]Base-labile carbamateCarbamate removed by hydrogenolysis[1]
Introduction Reagent Di-tert-butyl dicarbonate ((Boc)₂O)[5]Fmoc-Cl or Fmoc-OSu[6]Benzyl chloroformate (Cbz-Cl)[7]
Deprotection Conditions Strong acids (e.g., Trifluoroacetic Acid - TFA)[5]Mild base (e.g., 20% piperidine in DMF)[1][8]Catalytic hydrogenation (H₂, Pd/C)[9]
Byproducts of Deprotection Isobutylene, CO₂[10]Dibenzofulvene-piperidine adduct[11]Toluene, CO₂[9]
Key Stability Stable to bases and hydrogenolysis[10]Stable to acids and hydrogenolysis[12]Stable to acids and bases[13]
Primary Application Solid-Phase Peptide Synthesis (SPPS), Solution-Phase Synthesis[1]Dominant in modern Solid-Phase Peptide Synthesis (SPPS)[]Solution-Phase Synthesis, Orthogonal Protection Schemes[1]
Orthogonality Orthogonal to Fmoc and Cbz[10]Orthogonal to Boc and Cbz[12]Orthogonal to Boc and Fmoc[2]

In-Depth Analysis of Each Protecting Group

The Boc Group: A Classic Workhorse

The Boc group is a robust and widely used protecting group, particularly in the early development of solid-phase peptide synthesis (SPPS).[15] It is introduced by reacting an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride.[16]

Mechanism of Protection and Deprotection: The amine's nucleophilic attack on the Boc anhydride forms the carbamate.[10] Deprotection is achieved under strong acidic conditions, such as with trifluoroacetic acid (TFA), which protonates the carbamate, leading to its collapse into a stable tert-butyl cation, carbon dioxide, and the free amine.[5][17]

Boc_Lifecycle cluster_protection Boc Protection cluster_deprotection Boc Deprotection Amine R-NH₂ Boc_Amine R-NH-Boc Amine->Boc_Amine + (Boc)₂O, Base Boc2O (Boc)₂O Boc_Amine_dep R-NH-Boc Free_Amine R-NH₃⁺ Boc_Amine_dep->Free_Amine + TFA Byproducts CO₂ + Isobutylene

Caption: The protection and deprotection cycle of the Boc group.

Field Insights: The Boc/Bzl strategy in SPPS, while historically significant, has been largely superseded by the Fmoc strategy.[] The repeated use of TFA for Boc removal can lead to gradual degradation of acid-sensitive side-chain protecting groups.[12] Furthermore, the final cleavage of the peptide from the resin requires hazardous strong acids like hydrofluoric acid (HF).[19]

The Fmoc Group: The Modern Standard for SPPS

The Fmoc group is the cornerstone of contemporary solid-phase peptide synthesis due to its cleavage under mild, basic conditions.[6] This allows for an orthogonal strategy with acid-labile side-chain protecting groups.[6] It is typically introduced using Fmoc-OSu, which is more stable than Fmoc-Cl.[12]

Mechanism of Deprotection: The deprotection proceeds via a base-catalyzed β-elimination. A base, commonly piperidine, abstracts the acidic proton on the fluorenyl ring, initiating an elimination that releases the free amine, carbon dioxide, and dibenzofulvene.[20] The dibenzofulvene is then trapped by piperidine to form a stable adduct.[11]

Fmoc_Deprotection Fmoc_Amine R-NH-Fmoc Intermediate Carbanion Intermediate Fmoc_Amine->Intermediate + Piperidine Free_Amine R-NH₂ Intermediate->Free_Amine DBF_Adduct Dibenzofulvene-Piperidine Adduct Intermediate->DBF_Adduct β-Elimination

Caption: Base-catalyzed deprotection of an Fmoc-protected amine.

Field Insights: The Fmoc/tBu strategy is highly favored for its mild conditions, which are compatible with a wide range of sensitive amino acids and post-translational modifications.[4][] The progress of the deprotection can be conveniently monitored by UV spectroscopy of the dibenzofulvene-piperidine adduct.[21] However, care must be taken to avoid side reactions such as diketopiperazine formation at the dipeptide stage.[19]

The Cbz Group: A Versatile Tool for Orthogonal Synthesis

First introduced by Bergmann and Zervas in the 1930s, the Cbz (or Z) group was pivotal in the early days of peptide chemistry.[22] It remains highly relevant, especially in solution-phase synthesis and complex strategies requiring orthogonal protection.

Mechanism of Deprotection: The hallmark of the Cbz group is its removal by catalytic hydrogenation.[22] In the presence of a catalyst like palladium on carbon (Pd/C) and a hydrogen source, the benzyl C-O bond is cleaved, releasing the free amine, toluene, and carbon dioxide.[9]

Cbz_Deprotection Cbz_Amine R-NH-Cbz Free_Amine R-NH₂ Cbz_Amine->Free_Amine + H₂, Pd/C Catalyst H₂, Pd/C Byproducts Toluene + CO₂

Caption: Catalytic hydrogenolysis for Cbz deprotection.

Field Insights: The Cbz group's stability to both acidic and basic conditions makes it an excellent orthogonal partner to Boc and Fmoc groups.[2] This is invaluable in syntheses where one amine must remain protected while others are manipulated.[22] A key limitation is its incompatibility with functional groups susceptible to hydrogenation, such as alkenes or alkynes.[1] Also, sulfur-containing amino acids can poison the palladium catalyst, although modified protocols can mitigate this issue.[23]

Experimental Protocols: A Practical Guide

Protocol 1: Boc Protection of an Amino Acid

This protocol outlines a standard procedure for the Boc protection of a generic amino acid.

  • Dissolution: Dissolve the amino acid (1.0 equiv) in a mixture of dioxane and water (1:1).

  • Basification: Add NaOH (2.0 equiv) and stir until a clear solution is obtained.

  • Reaction: Cool the solution to 0°C and add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). Allow the mixture to warm to room temperature and stir overnight.

  • Work-up: Acidify the mixture with 1 M HCl to pH ~3.

  • Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected amino acid.[5][16]

Protocol 2: Fmoc Deprotection in SPPS

This is a standard manual protocol for removing the Fmoc group from a resin-bound peptide.

  • Resin Swelling: Swell the Fmoc-peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate for 5-10 minutes.[24]

  • Second Deprotection: Drain the solution and repeat the piperidine treatment for another 5-10 minutes to ensure complete removal.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene adduct.[24]

  • Confirmation: A qualitative Kaiser test can be performed on a few resin beads to confirm the presence of a free primary amine.[25]

Protocol 3: Cbz Deprotection via Catalytic Hydrogenation

This protocol describes the removal of a Cbz group from a substrate in solution.

  • Dissolution: Dissolve the Cbz-protected compound in a suitable solvent such as methanol (MeOH) or ethanol.

  • Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 10 mol% relative to the substrate) under an inert atmosphere (e.g., Nitrogen or Argon).[26]

  • Hydrogenation: Purge the reaction vessel with hydrogen gas (using a balloon or a Parr hydrogenator) and stir the mixture vigorously at room temperature.[26]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the deprotected amine.[9]

Strategic Synthesis Design: Choosing Your Protector

The selection of a protecting group is a critical decision that dictates the entire synthetic workflow.

Synthesis_Strategy Start Synthetic Approach SPPS Solid-Phase Peptide Synthesis (SPPS) Start->SPPS Solution Solution-Phase / Fragment Synthesis Start->Solution Fmoc_Strategy Fmoc/tBu Strategy SPPS->Fmoc_Strategy Mild conditions needed? Acid-sensitive side chains? Boc_Strategy Boc/Bzl Strategy SPPS->Boc_Strategy Acid-stable molecule? Handling of HF is feasible? Cbz_Choice Cbz Protection Solution->Cbz_Choice Need for high stability? Orthogonal to Boc/Fmoc? Boc_Choice Boc Protection Solution->Boc_Choice Acid-labile deprotection desired?

Caption: Decision workflow for selecting an amine protection strategy.

  • For modern SPPS , the Fmoc/tBu strategy is the overwhelming choice due to its mild deprotection conditions and high degree of orthogonality, which preserves the integrity of complex peptides.[4][27]

  • The Boc/Bzl strategy is still employed for the synthesis of certain long or difficult sequences where the repetitive acid treatment can help disrupt peptide aggregation.[19]

  • In solution-phase synthesis or when constructing complex molecules with multiple amine sites, the Cbz group is invaluable for its robustness and orthogonality to both Boc and Fmoc, allowing for highly selective deprotection schemes.[28]

Conclusion

The Boc, Fmoc, and Cbz protecting groups each offer a distinct set of advantages and are chosen based on the specific demands of the synthetic target. A deep understanding of their respective stabilities, deprotection mechanisms, and orthogonality is essential for the rational design of efficient and successful synthetic routes. While Fmoc is the current standard for solid-phase peptide synthesis, Boc and Cbz remain indispensable tools, particularly in solution-phase chemistry and for the execution of sophisticated, multi-layered protection strategies.

References

A Senior Application Scientist's Guide to Boc-Amine Deprotection: A Comparative Study

Author: BenchChem Technical Support Team. Date: January 2026

For the modern organic chemist, particularly those in the fields of peptide synthesis, medicinal chemistry, and drug development, the tert-butyloxycarbonyl (Boc) group is an indispensable tool for the protection of amines. Its popularity is rooted in its stability across a wide range of chemical environments, including basic and nucleophilic conditions, and its predictable cleavage under acidic conditions.[1] This orthogonality is crucial for the selective manipulation of functional groups in complex molecular architectures.[2] However, the very act of its removal—the deprotection step—is a critical juncture in any synthetic route, where the choice of method can significantly impact yield, purity, and the integrity of the final product.

This guide provides an in-depth comparative analysis of the most common and emerging methods for the deprotection of Boc-protected amines. We will delve into the mechanistic underpinnings of each technique, provide detailed, field-tested experimental protocols, and present a critical evaluation of their respective advantages, disadvantages, and substrate scope, supported by quantitative data.

The Cornerstone of Amine Protection: Understanding the Boc Group

The Boc group is typically introduced by reacting an amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[3] The resulting carbamate is stable due to the steric hindrance of the tert-butyl group, which shields the carbonyl from nucleophilic attack. The key to its utility lies in the lability of the tert-butyl group under acidic conditions, which proceeds via a carbocationic intermediate.

Classical Acidic Deprotection: The Workhorses of Synthesis

The most prevalent methods for Boc deprotection employ strong acids. These methods are highly effective and generally provide excellent yields in a short amount of time.

Trifluoroacetic Acid (TFA): The Gold Standard

Trifluoroacetic acid is arguably the most common reagent for Boc deprotection due to its high efficiency and volatility, which simplifies its removal during workup.[3][4]

Mechanism of Deprotection: The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by TFA. This is followed by the cleavage of the C-O bond, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate. The unstable carbamic acid rapidly decomposes to release the free amine and carbon dioxide.[5] The liberated amine is then protonated by the excess acid, typically yielding the amine as a TFA salt.

sub Boc-Amine protonated Protonated Intermediate sub->protonated Protonation tbutyl tert-Butyl Cation protonated->tbutyl Fragmentation carbamic Carbamic Acid protonated->carbamic isobutylene Isobutylene tbutyl->isobutylene -H⁺ amine Free Amine carbamic->amine Decarboxylation co2 CO₂ carbamic->co2

Figure 1: Mechanism of Acid-Catalyzed Boc Deprotection.

Experimental Protocol: TFA in Dichloromethane (DCM) [4]

  • Dissolution: Dissolve the Boc-protected amine (1.0 equiv.) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.5 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling: Cool the solution to 0 °C in an ice bath. This is particularly important for substrates with other acid-sensitive functional groups to minimize potential side reactions.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For substrates prone to tert-butylation, the addition of a scavenger such as triisopropylsilane (TIS) or thioanisole is recommended.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 30 minutes to 4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid. Caution should be exercised due to CO₂ evolution.

    • Wash with brine, dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Hydrochloric Acid (HCl): A Cost-Effective Alternative

A solution of hydrogen chloride in an organic solvent, typically 1,4-dioxane, is another widely used and cost-effective method for Boc deprotection.[4] The resulting amine is often isolated as a crystalline hydrochloride salt, which can facilitate purification.[4]

Experimental Protocol: 4M HCl in 1,4-Dioxane [6]

  • Suspension/Dissolution: Suspend or dissolve the Boc-protected amine (1.0 equiv.) in a 4M solution of HCl in 1,4-dioxane.

  • Reaction: Stir the mixture at room temperature for 1 to 4 hours. The progress of the reaction can be monitored by TLC or LC-MS.

  • Isolation:

    • If the product precipitates as the hydrochloride salt, it can be isolated by filtration and washed with a non-polar solvent like diethyl ether.

    • Alternatively, the solvent and excess HCl can be removed under reduced pressure to yield the crude amine hydrochloride salt.

Milder and Alternative Deprotection Strategies

While highly effective, strong acids can be detrimental to sensitive functional groups. This has driven the development of milder and more selective deprotection methods.

Thermal Deprotection: A "Green" Approach

Heating a Boc-protected amine in a suitable solvent, often water, can effect deprotection without the need for any acidic or basic reagents, presenting a more environmentally benign option.[7][8]

Mechanism of Deprotection: The mechanism is believed to involve a concerted fragmentation of the Boc group, proceeding through a carbamic acid intermediate which then decarboxylates to yield the free amine, isobutylene, and carbon dioxide.[9]

sub Boc-Amine transition Transition State sub->transition Thermal Energy carbamic Carbamic Acid transition->carbamic isobutylene Isobutylene transition->isobutylene amine Free Amine carbamic->amine Decarboxylation co2 CO₂ carbamic->co2

Figure 2: Proposed Mechanism of Thermal Boc Deprotection.

Experimental Protocol: Thermal Deprotection in Water [7]

  • Suspension: Suspend the N-Boc protected amine in water in a round-bottom flask equipped with a reflux condenser.

  • Heating: Heat the mixture to reflux (90-100°C) and stir vigorously.

  • Reaction Monitoring: The reaction time can vary from a few minutes to several hours depending on the substrate's solubility and stability. For many substrates, the reaction is complete in under 15 minutes.[7] Monitor the reaction progress by TLC.

  • Work-up:

    • After completion, cool the reaction mixture to room temperature.

    • Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane.[7]

    • Dry the combined organic layers over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the free amine.

Lewis Acid Catalysis: A Non-Protic Alternative

Lewis acids offer a non-protic means of cleaving the Boc group, which can be advantageous for substrates sensitive to strong Brønsted acids.

Iron(III) salts, such as FeCl₃, have emerged as sustainable, inexpensive, and efficient catalysts for the selective deprotection of Boc groups, often in the presence of other protecting groups like Cbz.[10] The reactions are typically clean, and in many cases, do not require chromatographic purification.[10]

Mechanism of Deprotection: The Lewis acidic iron(III) center is thought to coordinate to the carbonyl oxygen of the Boc group, weakening the C-O bond and facilitating its cleavage to release the free amine.[11]

sub Boc-Amine complex FeCl₃ Coordinated Intermediate sub->complex Coordination tbutyl tert-Butyl Cation complex->tbutyl Fragmentation amine_fe Amine-FeCl₃ Complex complex->amine_fe co2 CO₂ complex->co2 amine Free Amine amine_fe->amine Work-up

Figure 3: Proposed Mechanism of Iron(III)-Catalyzed Boc Deprotection.

Experimental Protocol: Iron(III) Chloride Catalyzed Deprotection [12]

  • Reaction Setup: To a solution of the N,N'-diprotected amine (0.5 mmol) in dichloromethane (5 mL), add a catalytic amount of iron(III) chloride (e.g., 10-30 mol%).

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC. Reaction times can vary depending on the substrate.

  • Work-up: The clean nature of the reaction often allows for the direct use of the product after solvent removal. If necessary, a simple aqueous work-up can be performed.

TMSI is a mild reagent for Boc deprotection that operates under non-hydrolytic conditions, making it suitable for sensitive substrates.[13]

Experimental Protocol: TMSI Deprotection [7]

  • Dissolution: Dissolve the Boc-protected amine in an anhydrous solvent such as chloroform or acetonitrile.

  • Reagent Addition: Add trimethylsilyl iodide (TMSI) (typically 1.2-1.5 equivalents) dropwise to the solution at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

  • Quenching and Work-up: Upon completion, the reaction is typically quenched by the addition of methanol, and the solvent is removed under reduced pressure. Further purification may be required.

Oxalyl Chloride in Methanol: A Mild and Rapid Alternative

A mixture of oxalyl chloride in methanol provides a mild and rapid method for the deprotection of a diverse range of Boc-protected amines at room temperature.[9][14]

Experimental Protocol: Oxalyl Chloride in Methanol [9]

  • Dissolution: Dissolve the Boc-protected substrate (1 equiv.) in methanol.

  • Reagent Addition: Add oxalyl chloride (3 equiv.) to the solution. An immediate increase in temperature and sputtering may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, the reaction mixture is typically concentrated, and the residue is worked up with an aqueous basic solution to neutralize the generated acid and isolate the free amine.

Comparative Performance Data

The choice of a deprotection method is ultimately guided by its performance with a specific substrate under defined conditions. The following table provides a comparative summary of the methods discussed.

Deprotection MethodReagents/ConditionsTypical SolventTemperature (°C)Reaction TimeTypical Yield (%)AdvantagesDisadvantages
Acidic
TFA20-50% TFADichloromethaneRoom Temp.0.5 - 4 h[3][15]>95[15]Highly effective, volatile, easy to remove.[15]Harshly acidic, may cleave other acid-labile groups.[15]
HCl4M HCl1,4-Dioxane, Ethyl AcetateRoom Temp.0.5 - 4 h[15]>95[15]Cost-effective, product often precipitates as HCl salt.[15]Dioxane is a suspected carcinogen; can be less selective.[16]
Thermal
HeatWaterWater90 - 10010 min - 2 h[12]Quantitative[12]"Green" method, avoids strong acids and organic solvents.Requires high temperatures, not suitable for thermally labile substrates.[9]
Alternative
Iron(III) CatalysisFeCl₃ (catalytic)DichloromethaneRoom Temp.Variable[12]High[12]Sustainable, catalytic, often clean reactions.[12]Substrate scope may be limited.
Oxalyl Chloride(COCl)₂ (3 equiv.), MeOHMethanolRoom Temp.1 - 4 h[9][12]>70 (up to 90)[9][12]Mild conditions, rapid reaction times.Reagent is moisture-sensitive and corrosive.
TMSITMSI (1.2-1.5 equiv.)Chloroform, AcetonitrileRoom Temp.12 - 24 h[7]GoodMild, non-hydrolytic conditions.[7]Reagent is expensive and moisture-sensitive.[17]

Chemoselectivity and Orthogonality

A key consideration in choosing a deprotection method is its compatibility with other protecting groups present in the molecule.

  • Acidic Methods (TFA, HCl): These methods are generally orthogonal to base-labile groups like Fmoc and hydrogenolysis-labile groups like Cbz. However, they can cleave other acid-sensitive groups such as tert-butyl esters and ethers.[1][2]

  • Thermal Methods: Being reagent-free, thermal deprotection can offer excellent chemoselectivity, provided other functional groups are thermally stable.

  • Iron(III) Catalysis: This method has shown good selectivity for Boc deprotection in the presence of Cbz groups.

  • Oxalyl Chloride/Methanol: This mild method has demonstrated tolerance for various functional groups.[9]

  • TMSI: Can be a good option for substrates with other acid-labile groups.[13]

The following workflow illustrates a decision-making process for selecting an appropriate Boc deprotection method.

start Start: Boc-Protected Amine acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive strong_acid Use Strong Acid (TFA or HCl) acid_sensitive->strong_acid No mild_method Consider Milder Methods acid_sensitive->mild_method Yes thermally_stable Is the substrate thermally stable? mild_method->thermally_stable thermal Use Thermal Deprotection thermally_stable->thermal Yes alternative Explore Alternative Methods thermally_stable->alternative No lewis_acid Lewis Acid Catalysis (FeCl₃, TMSI) alternative->lewis_acid oxalyl Oxalyl Chloride in Methanol alternative->oxalyl

Figure 4: Decision Workflow for Selecting a Boc Deprotection Method.

Conclusion

The deprotection of Boc-amines is a fundamental transformation in organic synthesis, and the selection of the appropriate method is critical for the success of a synthetic campaign. While traditional strong acid methods remain highly effective and widely used, the increasing complexity of target molecules necessitates a broader toolkit of deprotection strategies. Milder acidic conditions, thermal methods, and catalytic systems offer valuable alternatives for sensitive substrates. A thorough understanding of the mechanistic nuances, substrate scope, and chemoselectivity of each method, as outlined in this guide, empowers the modern researcher to make informed decisions, leading to more efficient and successful synthetic outcomes.

References

Use of chiral shift reagents with (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

Examining Chiral Reagents

I've initiated a thorough exploration of chiral shift reagents, especially focusing on their interaction with diamine compounds like (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate. The goal is to understand how these reagents influence the NMR spectra of these amines. I'm prioritizing recent literature and applications, aiming to identify the most relevant research in this area.

Analyzing Shift Reagent Applications

I'm now conducting exhaustive searches to gather data on chiral shift reagents, particularly how they're used with diamine compounds like this compound. I'm prioritizing documented experimental data, looking for alternative chiral purity determination methods for comparison. I'm focusing on primary amine and carbamate-protected amine interactions.

Compiling Research & Protocols

I've initiated comprehensive searches to explore chiral shift reagents, especially focusing on their interaction with diamine compounds like this compound. I am aiming to gather data on common reagents, their mechanisms, and established experimental protocols to build a strong foundation for comparison. I'm focusing on primary amine and carbamate-protected amine interactions. I've begun to consider the functional groups involved. I'm also researching alternative methods for chiral purity determination for a basis of comparison. I'm excited to put this information into a clear structure.

Organizing Data & Protocols

I've begun with extensive Google searches to find information on chiral shift reagents, especially regarding their use with diamine compounds. I'm focusing on common reagents, their action mechanisms, documented experimental results, and alternative chiral purity tests. My analysis aims to build a structure, starting with an introduction to chiral purity, then delving into different reagents and their application, and creating step-by-step protocols. I'm excited to create diagrams, compare data, and craft a comprehensive, well-cited guide.

Analyzing Enantiomeric Purity

I'm currently working on a detailed comparison guide focusing on chiral shift reagents and their application with this compound. My focus is on elucidating the importance of determining enantiomeric purity, particularly in the realm of drug development. I aim to provide a comprehensive resource for experts in this area.

Reviewing Shift Reagent Applications

I'm now focusing on comparing various chiral shift reagents for analyzing the carbamate. My review delves into their complex formation with the analyte, emphasizing the interaction between the amine groups and the Lewis acidic lanthanide complexes. I'm exploring the nuances of their application in NMR spectroscopy to determine enantiomeric excess.

Exploring Spectral Separation Strategies

I'm now diving into the spectral separation strategies employed by different chiral shift reagents. I'm focusing on how the nature of the chiral ligand in each reagent impacts the observed chemical shift differences between enantiomers. I'm assessing the effectiveness of these reagents in separating the NMR signals and, crucially, how this relates to the accuracy of the ee determination. I'm aiming for a clear comparative analysis, showing the strengths and limitations of each approach.

Comparing Methodologies and Reagents

I'm now focusing on a detailed comparison between chiral shift reagents and chiral HPLC for analyzing this carbamate. I'm assessing the strengths and weaknesses of each technique, particularly regarding speed, sensitivity, and the potential for sample recovery. I'm evaluating the specific advantages and limitations for this particular substrate.

Finalizing the Comparison Guide

I've been working on refining the detailed experimental protocols, specifically for the NMR analysis using Eu(hfc)3. I'm focusing on providing clear instructions for sample preparation, reagent titration, and signal integration to determine enantiomeric excess. I'm also addressing potential limitations, such as line broadening, and offering guidance for optimizing the experiment. My goal is a practical, useful guide for experts.

Comparing Analysis Techniques

I'm now detailing the application of chiral shift reagents, specifically Eu(hfc)3, for determining the enantiomeric excess of the carbamate. I'm focusing on providing clear experimental procedures, including sample preparation, reagent titration, and signal integration techniques. I'm also addressing potential issues like line broadening and how to optimize the experiment for accurate ee determination.

Comparing Analysis Techniques

I've been finalizing the experimental protocols for chiral shift reagent NMR and chiral HPLC analysis of the carbamate. I'm focusing on providing detailed step-by-step instructions for sample preparation, reagent titration (for NMR), and data acquisition. I'll also include guidance on optimizing the HPLC method. My aim is to deliver a comprehensive guide for experts.

Synthesizing Methodological Comparisons

Now, I'm focusing on synthesizing the experimental protocols. I'm detailing procedures for both chiral shift reagent NMR with Eu(hfc)3 and chiral HPLC for the carbamate. My aim is to deliver a comprehensive guide for experts that enables accurate ee determination. I'm outlining step-by-step instructions for sample preparation, reagent titration, and signal integration for NMR and HPLC method optimization.

Safety Operating Guide

A Comprehensive Safety and Handling Guide for (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate

Author: BenchChem Technical Support Team. Date: January 2026

As a cornerstone in the synthesis of complex molecules and protein degraders, (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate (CAS No: 400652-57-5) is a compound that demands meticulous handling and a proactive approach to safety.[1] This guide, designed for researchers and drug development professionals, provides an in-depth operational plan for the safe use and disposal of this valuable laboratory reagent. The procedural recommendations herein are rooted in the known hazards of its structural class, including primary amines and carbamates, and data from its parent compound, Solriamfetol.[2][3]

Chemical and Hazard Profile

Known Hazards of Structurally Similar Compounds:

  • Acute Oral Toxicity: Toxic if swallowed.

  • Skin Irritation: Causes skin irritation.

  • Eye Irritation: Causes serious eye irritation.

  • Respiratory Irritation: May cause respiratory tract irritation.

Due to these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of safe laboratory practice.

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is the first line of defense against chemical exposure. The following table outlines the recommended PPE for various laboratory operations involving this compound.

Laboratory Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shields or chemical splash gogglesNitrile or neoprene glovesLab coatN95 or P100 respirator if not in a fume hood
Solution Preparation Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Running Reactions Chemical splash gogglesNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Work-up and Purification Chemical splash goggles and face shieldNitrile or neoprene glovesLab coatWork in a certified chemical fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or neoprene glovesChemical-resistant apron over a lab coatAir-purifying respirator with organic vapor cartridges

Operational Plans: From Benchtop to Disposal

A systematic approach to handling this compound is essential to minimize risk. The following workflow provides a step-by-step guide for safe laboratory operations.

Workflow for Safe Handling

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Set up in Fume Hood prep_ppe->prep_setup handle_weigh Weigh Solid prep_setup->handle_weigh handle_dissolve Prepare Solution handle_weigh->handle_dissolve handle_react Perform Reaction handle_dissolve->handle_react cleanup_decon Decontaminate Glassware handle_react->cleanup_decon cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Caption: A logical workflow for the safe handling of this compound.

Step-by-Step Handling Procedures
  • Preparation:

    • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the entire experimental procedure.

    • PPE: Don the appropriate PPE as outlined in the table above.[5]

    • Engineering Controls: All handling of this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6] Ensure that an eyewash station and safety shower are readily accessible.[6]

  • Handling:

    • Weighing: When weighing the solid material, use a draft shield or conduct the operation in a fume hood to prevent the dispersal of fine particles.

    • Solution Preparation: Add the solid to the solvent slowly to avoid splashing.

    • Reaction: Ensure the reaction vessel is properly secured and that any potential for pressurization is mitigated.

  • Cleanup and Decontamination:

    • Glassware: Decontaminate all glassware that has come into contact with the compound by rinsing with an appropriate solvent.

    • Work Surfaces: Clean all work surfaces with a suitable solvent and decontaminating solution.

Emergency Procedures: Spill and Exposure Management

In Case of a Spill:

  • Evacuate: Immediately evacuate the area and alert nearby personnel.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, cover with an inert absorbent material (e.g., vermiculite, sand).

  • Neutralize: For larger spills, consult with your institution's environmental health and safety (EHS) office for appropriate neutralization procedures.

  • Collect: Carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

In Case of Personal Exposure:

  • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[6]

  • Skin: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation persists.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Waste Disposal Plan

Proper disposal of chemical waste is crucial to protect both human health and the environment.[7][8]

  • Solid Waste: Collect all solid waste, including contaminated absorbent materials and disposable PPE, in a clearly labeled, sealed container for hazardous chemical waste.

  • Liquid Waste: Collect all liquid waste containing this compound in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Disposal: All waste must be disposed of in accordance with local, state, and federal regulations. Contact your institution's EHS office for specific disposal procedures.

By adhering to these safety and handling protocols, researchers can confidently and safely utilize this compound in their vital work, ensuring a secure laboratory environment for all.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.